Technical Documentation Center

5-deoxy-L-ribose Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-deoxy-L-ribose
  • CAS: 18555-65-2

Core Science & Biosynthesis

Foundational

5-deoxy-L-ribose chemical structure and properties

An In-depth Technical Guide to 5-deoxy-L-ribose Introduction 5-deoxy-L-ribose is a monosaccharide, a deoxy sugar that is structurally related to L-ribose but lacks the hydroxyl group at the 5-position.[1] This modificati...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-deoxy-L-ribose

Introduction

5-deoxy-L-ribose is a monosaccharide, a deoxy sugar that is structurally related to L-ribose but lacks the hydroxyl group at the 5-position.[1] This modification imparts unique chemical properties that make it a valuable building block in synthetic organic chemistry and drug discovery.[][3] Its applications include the synthesis of specific medications for genetic disorders and cancer, as it plays a role in nucleic acid synthesis and various metabolic pathways.[] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological relevance for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

5-deoxy-L-ribose is the L-stereoisomer of 5-deoxy-D-ribose. The "deoxy" designation indicates the removal of a hydroxyl group, in this case from the C5 carbon of the parent sugar, L-ribose.

Identifier Value
IUPAC Name (2S,3S,4S)-2,3,4-trihydroxypentanal[1][4]
Molecular Formula C₅H₁₀O₄[1][]
CAS Number 18555-65-2[1][5]
Canonical SMILES C--INVALID-LINK--O)O">C@@HO[4]
InChI InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5-/m0/s1[1][]
InChIKey WDRISBUVHBMJEF-LMVFSUKVSA-N[1][]

Physicochemical Properties

The physical and chemical properties of 5-deoxy-L-ribose are essential for its handling, characterization, and application in chemical synthesis.

Property Value
Molecular Weight 134.13 g/mol [1][]
Exact Mass 134.05790880 Da[1]
Appearance White solid[6][7]
Solubility Soluble in water (435 g/L at 25 °C, predicted)[4]
pKa 12.63 ± 0.20 (Predicted)[4]
XLogP3 -1.3[1]
Topological Polar Surface Area 77.8 Ų[1]

Spectroscopic Characterization

Spectroscopic methods are fundamental to the structural elucidation and purity confirmation of 5-deoxy-L-ribose. While a comprehensive, peer-reviewed public dataset for the L-isomer is limited, data from its enantiomer (5-deoxy-D-ribose) and the closely related 2-deoxy-D-ribose provide valuable reference points.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure in solution. In aqueous solutions, 5-deoxy-L-ribose exists as a complex equilibrium mixture of α- and β-furanose and pyranose anomers, which complicates the spectra.[8]

  • ¹H NMR: The proton NMR spectrum would show multiple signals for each proton due to the anomeric mixture. The absence of the 5-CH₂OH group and the presence of a methyl group (CH₃) at the C5 position is a key distinguishing feature. This methyl group would appear as a doublet significantly upfield.

  • ¹³C NMR: The carbon spectrum would confirm the five carbon atoms. The C5 signal would be shifted significantly upfield into the typical methyl carbon region (approximately 15-25 ppm) compared to ribose.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 5-deoxy-L-ribose, a molecular ion peak [M]⁺ at m/z 134 would be expected under electron ionization (EI) or electrospray ionization (ESI).[8] Fragmentation patterns would likely involve the characteristic loss of water (H₂O) and formaldehyde (CH₂O) units.[8]

Synthesis and Experimental Protocols

The synthesis of deoxy sugars often involves selective protection and deoxygenation steps starting from a more common carbohydrate.

General Synthesis Strategy

A common approach for synthesizing 5-deoxy-L-ribose or its derivatives involves a multi-step process starting from a readily available sugar like D-ribose or L-arabinose.[9][10] The overall strategy can be summarized in the following key stages.

start Starting Material (e.g., L-Arabinose) protect Protection of Hydroxyl Groups start->protect Protecting Agents activate Activation of C5 (e.g., Tosylation) protect->activate e.g., TsCl deoxygenate Reductive Deoxygenation activate->deoxygenate Reducing Agent (e.g., NaBH₄) deprotect Deprotection deoxygenate->deprotect Acid/Base Hydrolysis final 5-deoxy-L-ribose deprotect->final

General workflow for the synthesis of 5-deoxy-L-ribose.
Example Protocol: Deoxygenation via Tosylation

This protocol is a generalized methodology based on common synthetic routes for deoxy sugars.[9]

  • Protection: The hydroxyl groups at C2 and C3 of a suitable L-ribose derivative are protected, often as an isopropylidene acetal, to prevent side reactions.[9]

  • Tosylation: The primary hydroxyl group at C5 is selectively activated by converting it to a good leaving group, typically a tosylate, by reacting the protected sugar with tosyl chloride (TsCl) in pyridine.

  • Reduction: The tosylated compound is then treated with a reducing agent, such as sodium borohydride (NaBH₄) in a solvent like dimethyl sulfoxide (DMSO).[9] The reaction mixture is heated to facilitate the reductive removal of the tosyl group, replacing it with a hydrogen atom.

  • Deprotection: Finally, the protecting groups (e.g., the isopropylidene acetal) are removed under acidic conditions to yield the final 5-deoxy-L-ribose product.

  • Purification: The crude product is purified using standard techniques such as column chromatography.

Characterization Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of 5-deoxy-L-ribose is as follows:[8]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O), which is common for carbohydrates.[8]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[8]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans to ensure a good signal-to-noise ratio.[8]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to observe individual carbon signals.

  • Data Analysis: Process the spectra to identify chemical shifts (ppm), coupling constants (Hz), and integrals to confirm the structure and assess purity.

Biological Role and Applications

While the D-isomer of deoxyribose is a fundamental component of DNA, 5-deoxy-L-ribose and its related D-isomer are also of significant biological and pharmaceutical interest.[7][11]

Role in Drug Development

5-deoxyribose derivatives are crucial intermediates in the synthesis of various nucleoside analogs with potential therapeutic activities.[12] The absence of the 5'-hydroxyl group can increase the metabolic stability of these analogs, making them attractive candidates for antiviral and anticancer drugs.[12] For example, the D-isomer is a key chiral building block for the anticancer prodrug capecitabine.[8]

Metabolic Pathways

In some organisms, 5-deoxyribose is a byproduct of enzymes known as radical S-adenosylmethionine (SAM) enzymes.[13] Because it can be toxic at higher concentrations, organisms have developed specific salvage pathways to metabolize it.[13] A common pathway involves the conversion of 5-deoxyribose into central metabolic intermediates.[13]

d5r 5-deoxy-L-ribose d5r1p 5-deoxy-L-ribose 1-phosphate d5r->d5r1p Deoxyribose Kinase drp 2-deoxy-L-ribose 5-phosphate d5r1p->drp Phosphopentomutase dhap Dihydroxyacetone phosphate (DHAP) drp->dhap Deoxyribose-phosphate Aldolase lact L-Lactaldehyde drp->lact Deoxyribose-phosphate Aldolase glycolysis Glycolysis dhap->glycolysis

Metabolic salvage pathway for 5-deoxyribose.

This pathway prevents the accumulation of potentially toxic 5-deoxyribose and recycles its carbon skeleton into central metabolism. Genetic studies in organisms like Bacillus thuringiensis have shown that deletion of the genes for the enzymes in this pathway leads to growth inhibition when 5-deoxyribose is present, confirming its role in detoxification.[13]

References

Exploratory

The Enantiomeric Advantage: A Technical Guide to the Biological Significance and Therapeutic Applications of 5-deoxy-L-ribose

For Researchers, Scientists, and Drug Development Professionals Executive Summary 5-deoxy-L-ribose, a synthetic monosaccharide, holds a unique and critical position not as a direct biological effector, but as a pivotal c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-deoxy-L-ribose, a synthetic monosaccharide, holds a unique and critical position not as a direct biological effector, but as a pivotal chiral building block in the landscape of modern drug discovery and development. As the enantiomer of the naturally occurring 5-deoxy-D-ribose, its significance lies in the synthesis of L-nucleoside analogues, a class of therapeutic agents with profound implications in antiviral and anticancer therapies. The inherent "unnatural" stereochemistry of L-nucleosides confers significant advantages, including enhanced resistance to enzymatic degradation and the potential for highly specific interactions with viral or cancer-specific enzymes that may not be achievable with their D-counterparts. This technical guide provides a comprehensive overview of the biological and therapeutic significance of 5-deoxy-L-ribose, focusing on its role in the synthesis of L-nucleoside analogues, the underlying principles of their mechanism of action, and the experimental methodologies employed in their evaluation.

Introduction: The Tale of Two Enantiomers

In the world of carbohydrates, stereochemistry is paramount. While D-sugars, such as D-ribose and 2-deoxy-D-ribose, form the backbone of our genetic material and are readily metabolized, their L-enantiomers are rare in nature and often not recognized by the cellular machinery evolved to process D-sugars. This fundamental difference is the cornerstone of the therapeutic potential of L-nucleoside analogues.

5-deoxy-L-ribose is the mirror image of 5-deoxy-D-ribose, a byproduct of radical S-adenosylmethionine (SAM) enzyme activity that is metabolized in some bacteria.[1][2] Unlike its D-counterpart, 5-deoxy-L-ribose is not known to be a natural metabolite and its direct biological functions are not documented. Its importance is therefore extrinsic, rooted in its utility as a starting material for the chemical synthesis of novel therapeutic agents.[]

The Strategic Advantage of L-Nucleoside Analogues

The primary application of 5-deoxy-L-ribose is in the synthesis of L-nucleoside analogues for the treatment of viral infections and cancer.[] These analogues are designed to mimic natural nucleosides and interfere with the replication of viral genetic material or the proliferation of cancer cells. The incorporation of an L-sugar moiety provides several key advantages:

  • Increased Metabolic Stability: L-nucleosides are poor substrates for many of the enzymes that degrade natural D-nucleosides, leading to a longer plasma half-life and improved pharmacokinetic profile.[4]

  • Reduced Cytotoxicity: As they are less likely to be incorporated into the host cell's DNA by cellular polymerases, L-nucleoside analogues can exhibit lower cytotoxicity compared to their D-enantiomers.[4]

  • Unique Enzyme Interactions: Viral reverse transcriptases and other pathogenic enzymes may exhibit different, and sometimes higher, affinity for L-nucleoside triphosphates compared to host cell DNA polymerases, providing a window for selective therapeutic intervention.[5]

  • Overcoming Drug Resistance: L-nucleoside analogues can be effective against viral strains that have developed resistance to D-nucleoside inhibitors.

Synthesis of L-Nucleoside Analogues from 5-deoxy-L-ribose

The synthesis of L-nucleoside analogues from 5-deoxy-L-ribose is a multi-step process that requires careful control of stereochemistry. A generalized workflow is presented below.

Synthesis_Workflow cluster_synthesis Synthesis of 5-deoxy-L-ribose cluster_protection Protection cluster_glycosylation Glycosylation cluster_deprotection Deprotection Start Commercially available L-sugar precursor Step1 Multi-step chemical synthesis Start->Step1 Product1 5-deoxy-L-ribose Step1->Product1 Step2 Step2 Product1->Step2 Hydroxyl group protection (e.g., acylation) Product2 Protected 5-deoxy-L-ribofuranose Step2->Product2 Step3 Step3 Product2->Step3 Coupling reaction (e.g., Vorbrüggen) Nucleobase Heterocyclic base (e.g., purine, pyrimidine) Nucleobase->Step3 Product3 Protected L-nucleoside analogue Step3->Product3 Step4 Step4 Product3->Step4 Removal of protecting groups FinalProduct Final L-nucleoside analogue Step4->FinalProduct

A generalized workflow for the synthesis of L-nucleoside analogues.

Biological Evaluation of 5-deoxy-L-ribose-Derived Nucleosides

Once synthesized, L-nucleoside analogues are subjected to a battery of in vitro and in vivo assays to determine their therapeutic potential.

Antiviral Activity Assays

A common method to assess antiviral efficacy is the plaque reduction assay.

Plaque_Reduction_Assay cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation and Plaque Formation cluster_analysis Analysis Cell_Culture Seed host cells in multi-well plates Viral_Infection Infect cells with a standardized amount of virus Cell_Culture->Viral_Infection Compound_Addition Add serial dilutions of L-nucleoside analogue Viral_Infection->Compound_Addition Overlay Apply semi-solid overlay to restrict virus spread Compound_Addition->Overlay Incubation Incubate to allow plaque formation Staining Stain cells to visualize plaques Incubation->Staining Overlay->Incubation Quantification Count plaques and calculate the IC50 value Staining->Quantification

Workflow for a plaque reduction assay to determine antiviral activity.
Quantitative Data

The biological activity of nucleoside analogues is typically reported as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which is the concentration of the compound required to inhibit the biological process of interest by 50%. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50, is a measure of the therapeutic window of the compound. While specific data for 5-deoxy-L-ribose derivatives is limited in the public domain, the following table presents data for related L-nucleoside analogues to illustrate the typical range of activities.

Compound ClassTarget Virus/Cell LineAssay TypeEC50 / IC50 (µM)Selectivity Index (SI)
L-2',3'-dideoxycytidine (L-ddC)HIV-1MT-4 cells0.1 - 1.0>100
L-3'-Azido-2',3'-dideoxypurine nucleosidesHIV-1 / HBVPrimary human lymphocytesWeak activityNot significant
L-like neplanocin derivativesNorovirusPlaque Reduction Assay3.0 - 4.2Not reported

Note: The data presented are illustrative and sourced from various studies on L-nucleoside analogues. The activity of specific 5-deoxy-L-ribose derivatives would require dedicated experimental evaluation.[4][5]

Mechanism of Action: A Tale of Two Polymerases

The primary mechanism of action for most nucleoside analogues, including those derived from 5-deoxy-L-ribose, involves the inhibition of viral or cellular polymerases.

Mechanism_of_Action cluster_activation Intracellular Activation cluster_inhibition Polymerase Inhibition Prodrug L-nucleoside analogue (Prodrug) Phosphorylation1 Cellular kinases Prodrug->Phosphorylation1 Monophosphate Monophosphate Phosphorylation1->Monophosphate Phosphorylation2 Cellular kinases Monophosphate->Phosphorylation2 Diphosphate Diphosphate Phosphorylation2->Diphosphate Phosphorylation3 Cellular kinases Diphosphate->Phosphorylation3 Triphosphate Active Triphosphate form Phosphorylation3->Triphosphate Viral_Polymerase Viral Polymerase (e.g., Reverse Transcriptase) Triphosphate->Viral_Polymerase Incorporation into growing viral DNA/RNA chain Host_Polymerase Host Cell DNA Polymerase Triphosphate->Host_Polymerase Low affinity / Poor substrate Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination

General mechanism of action for L-nucleoside analogue antivirals.

Upon entering the cell, the L-nucleoside analogue is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate can then act as a competitive inhibitor or a chain-terminating substrate for viral polymerases. The stereochemistry of the L-sugar can play a crucial role in the differential recognition by viral versus host polymerases, forming the basis of selective toxicity.[5]

Experimental Protocols

General Protocol for the Synthesis of a 5'-deoxy-L-nucleoside Analogue

This protocol provides a general outline for the synthesis of a 5'-deoxy-L-nucleoside analogue from a protected 5-deoxy-L-ribose precursor.

  • Preparation of the Glycosyl Donor:

    • Protect the hydroxyl groups of 5-deoxy-L-ribose, for example, by acetylation with acetic anhydride in pyridine, to form 1,2,3-tri-O-acetyl-5-deoxy-L-ribofuranose.

    • Purify the protected sugar by column chromatography.

  • Glycosylation (Vorbrüggen Conditions):

    • Silylate the desired heterocyclic base (e.g., thymine) with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) in an aprotic solvent (e.g., acetonitrile).

    • Add the protected 5-deoxy-L-ribose derivative to the silylated base.

    • Introduce a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Quench the reaction and work up to isolate the protected nucleoside.

  • Deprotection:

    • Remove the protecting groups (e.g., acetyl groups) by treatment with a base, such as sodium methoxide in methanol.

    • Neutralize the reaction and purify the final 5'-deoxy-L-nucleoside analogue by crystallization or column chromatography.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the L-nucleoside analogue that is toxic to host cells.

  • Cell Seeding:

    • Seed a suitable host cell line (e.g., Vero cells for antiviral assays) in a 96-well plate at a predetermined density.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the L-nucleoside analogue in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium only).

  • Incubation:

    • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Future Perspectives and Conclusion

5-deoxy-L-ribose, while not a direct participant in biological processes, is a molecule of immense significance for the future of medicinal chemistry. Its role as a chiral precursor for L-nucleoside analogues opens up a vast chemical space for the development of novel therapeutics with improved efficacy and safety profiles. The continued exploration of L-nucleoside analogues derived from 5-deoxy-L-ribose and other L-sugars holds the promise of new treatments for a wide range of diseases, from viral infections to cancer. The stereospecific interactions between these "unnatural" molecules and their biological targets are a testament to the power of enantiomeric chemistry in drug design and a fertile ground for future research and development.

References

Foundational

An In-depth Technical Guide to the Biosynthesis of 5-Deoxy-L-Ribose and Its D-Isomer

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known enzymatic pathways related to the formation of 5-deoxyribose, with a primary fo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known enzymatic pathways related to the formation of 5-deoxyribose, with a primary focus on the more extensively studied D-isomer due to the current lack of information on a dedicated biosynthetic pathway for 5-deoxy-L-ribose. This document details the enzymes, catalytic mechanisms, and available kinetic data for two key pathways in which 5-deoxy-D-ribose is a known intermediate: the Dihydroxyacetone Phosphate (DHAP) shunt for 5'-deoxyadenosine catabolism in bacteria and the biosynthesis of the potent proteasome inhibitor salinosporamide A in Salinispora tropica. Detailed experimental protocols for the characterization of the key enzymes in these pathways are provided, along with visualizations of the pathways and experimental workflows to facilitate a deeper understanding of these biochemical processes. A brief discussion on the chemical synthesis of L-deoxyribose is also included to provide context for the L-isomer.

Introduction

5-Deoxy-L-ribose is a monosaccharide of significant interest in various fields, including drug development, due to its potential incorporation into novel nucleoside analogs and other bioactive molecules.[1] Despite this interest, a dedicated biosynthetic pathway for 5-deoxy-L-ribose has not been elucidated in any organism to date. The structural analog, 5-deoxy-D-ribose, however, has been identified as a key intermediate in specific metabolic contexts in certain bacteria. Understanding the enzymatic machinery responsible for the synthesis of 5-deoxy-D-ribose can provide valuable insights for the potential bioengineering of pathways to produce the L-isomer or for the chemoenzymatic synthesis of 5-deoxy-L-ribose-containing compounds.

This guide will explore the two primary pathways known to generate a 5-deoxyribose moiety:

  • The Dihydroxyacetone Phosphate (DHAP) Shunt: A catabolic pathway found in some bacteria, such as extraintestinal pathogenic Escherichia coli (ExPEC) and Bacillus thuringiensis, for the utilization of 5'-deoxynucleosides.[2]

  • Salinosporamide A Biosynthesis: A specialized secondary metabolic pathway in the marine bacterium Salinispora tropica that utilizes a chlorinated derivative of 5-deoxy-D-ribose as a precursor.

While the focus of this document is on the biosynthesis of the D-isomer, the presented enzymatic principles and experimental methodologies are broadly applicable to the study of carbohydrate-modifying enzymes and may inform future research into the potential biosynthesis or enzymatic synthesis of 5-deoxy-L-ribose.

The Dihydroxyacetone Phosphate (DHAP) Shunt: A Catabolic Source of 5-Deoxy-D-Ribose

The DHAP shunt is a metabolic pathway that allows certain bacteria to salvage carbon from 5'-deoxyadenosine (5'-dAdo), a byproduct of radical S-adenosylmethionine (SAM) enzyme reactions.[2] This pathway consists of a series of enzymatic steps that convert 5'-dAdo into central metabolic intermediates.

Pathway Overview

The DHAP shunt begins with the cleavage of the glycosidic bond of 5'-deoxyadenosine, followed by phosphorylation, isomerization, and an aldol cleavage to yield dihydroxyacetone phosphate (DHAP) and acetaldehyde.[2]

DHAP_Shunt cluster_0 DHAP Shunt Pathway 5_dAdo 5'-Deoxyadenosine 5_dR 5-Deoxy-D-ribose 5_dAdo->5_dR  5'-Deoxyadenosine  Nucleosidase (MtnN/Pfs)  or Phosphorylase (DeoD) Adenine Adenine 5_dAdo->Adenine 5_dRP 5-Deoxy-D-ribose-1-phosphate 5_dR->5_dRP  5-Deoxyribose  Kinase (DrdK/MtnK) 5_dRuP 5-Deoxy-D-ribulose-1-phosphate 5_dRP->5_dRuP  5-Deoxyribose-1-phosphate  Isomerase (DrdI) DHAP Dihydroxyacetone phosphate 5_dRuP->DHAP  5-Deoxyribulose-1-phosphate  Aldolase (DrdA) Acetaldehyde Acetaldehyde 5_dRuP->Acetaldehyde

Figure 1: The Dihydroxyacetone Phosphate (DHAP) Shunt Pathway.
Key Enzymes and Quantitative Data

The enzymes of the DHAP shunt have been characterized primarily in Bacillus thuringiensis. The following table summarizes the available kinetic data for these enzymes.

EnzymeGene Name (B. thuringiensis)SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
5'-Deoxyadenosine Nucleosidase/PhosphorylasedeoD (E. coli)5'-Deoxyadenosine~0.4 (for MTA)N/AN/A[3]
5-Deoxyribose KinasedrdK5-Deoxy-D-ribose178 ± 615.4 ± 0.48.7 ± 0.4 x 104[4]
5-Deoxyribose-1-phosphate IsomerasedrdI5-Deoxy-D-ribose-1-PN/AN/AN/A
5-Deoxyribulose-1-phosphate AldolasedrdA5-Deoxy-D-ribulose-1-PN/AN/AN/A

N/A: Data not available in the cited literature.

Experimental Protocols

Experimental_Workflow cluster_1 Enzyme Characterization Workflow Gene_Cloning Gene Cloning and Expression Vector Construction Protein_Expression Heterologous Protein Expression (e.g., in E. coli) Gene_Cloning->Protein_Expression Protein_Purification Protein Purification (e.g., Affinity Chromatography) Protein_Expression->Protein_Purification Enzyme_Assay Enzyme Activity Assay Protein_Purification->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Enzyme_Assay->Kinetic_Analysis

Figure 2: A general experimental workflow for recombinant enzyme characterization.

This protocol is adapted from methods used for similar nucleosidases.

  • Principle: The activity of 5'-deoxyadenosine nucleosidase can be monitored by measuring the decrease in the substrate (5'-deoxyadenosine) or the formation of the product (adenine) over time using high-performance liquid chromatography (HPLC).

  • Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.5

    • Substrate: 1 mM 5'-Deoxyadenosine

    • Purified 5'-Deoxyadenosine Nucleosidase

  • Procedure:

    • Prepare a reaction mixture containing assay buffer and 5'-deoxyadenosine.

    • Equilibrate the mixture to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the purified enzyme.

    • At various time points, withdraw aliquots of the reaction and quench the reaction by adding an equal volume of 0.1 M HCl.

    • Analyze the quenched samples by reverse-phase HPLC with UV detection at 260 nm to quantify the amounts of 5'-deoxyadenosine and adenine.

    • Calculate the initial reaction rate from the linear portion of the product formation or substrate depletion curve.

  • Principle: The production of ADP by the kinase is coupled to the oxidation of NADH via the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl

    • 10 mM ATP

    • 10 mM Phosphoenolpyruvate (PEP)

    • 1 mM NADH

    • Pyruvate Kinase (PK) (e.g., 10 units/mL)

    • Lactate Dehydrogenase (LDH) (e.g., 10 units/mL)

    • Substrate: Varying concentrations of 5-Deoxy-D-ribose

    • Purified 5-Deoxyribose Kinase

  • Procedure:

    • In a cuvette, prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH.

    • Add a specific concentration of 5-deoxy-D-ribose.

    • Equilibrate the mixture to the desired temperature (e.g., 25°C) in a spectrophotometer.

    • Initiate the reaction by adding the purified 5-deoxyribose kinase.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the initial reaction rate from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

    • Repeat the assay with varying concentrations of 5-deoxy-D-ribose to determine Km and Vmax.

Salinosporamide A Biosynthesis: A Pathway Involving a Chlorinated 5-Deoxy-D-Ribose Intermediate

The biosynthesis of salinosporamide A, a potent anticancer agent produced by Salinispora tropica, involves a unique pathway that generates a chloroethylmalonyl-CoA extender unit. A key intermediate in this pathway is 5-chloro-5-deoxy-D-ribose.

Pathway Overview

The formation of the chloroethylmalonyl-CoA precursor begins with the chlorination of S-adenosylmethionine (SAM) to produce 5'-chloro-5'-deoxyadenosine (5'-ClDA). This is then converted through a series of steps, including the formation of 5-chloro-5-deoxy-D-ribose, to the final extender unit.

Salinosporamide_A_Pathway cluster_2 Salinosporamide A Precursor Biosynthesis SAM S-Adenosyl-L-methionine 5_ClDA 5'-Chloro-5'-deoxyadenosine SAM->5_ClDA  Chlorinase (SalL) 5_ClRP 5-Chloro-5-deoxy-D-ribose-1-phosphate 5_ClDA->5_ClRP  Nucleoside  Phosphorylase 5_ClR 5-Chloro-5-deoxy-D-ribose 5_ClRP->5_ClR  Phosphatase (SalN) 5_ClRL 5-Chloro-5-deoxy-D-ribono-1,4-lactone 5_ClR->5_ClRL  Dehydrogenase (SalM) Further_Steps ... further enzymatic steps ... 5_ClRL->Further_Steps Chloroethylmalonyl_CoA Chloroethylmalonyl-CoA Further_Steps->Chloroethylmalonyl_CoA

Figure 3: Biosynthesis of the Chloroethylmalonyl-CoA Precursor for Salinosporamide A.
Key Enzymes and Quantitative Data

Specific kinetic data for the enzymes in this pathway are limited.

EnzymeGene NameSubstrateKmkcatkcat/KmReference(s)
PhosphatasesalN5-Chloro-5-deoxy-D-ribose-1-PN/AN/AN/A
DehydrogenasesalM5-Chloro-5-deoxy-D-riboseN/AN/AN/A

N/A: Data not available in the cited literature.

Experimental Protocols

A general colorimetric assay for phosphatase activity can be adapted for SalN.

  • Principle: The release of inorganic phosphate (Pi) from the substrate is quantified using a malachite green-based colorimetric assay.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂

    • Substrate: 1 mM 5-Chloro-5-deoxy-D-ribose-1-phosphate (synthesis required)

    • Purified SalN

    • Malachite Green Reagent

    • Phosphate Standard Solution

  • Procedure:

    • Prepare reaction mixtures containing assay buffer and the substrate.

    • Initiate the reactions by adding purified SalN.

    • Incubate at a specific temperature (e.g., 30°C) for a set time.

    • Stop the reaction by adding the malachite green reagent.

    • Measure the absorbance at a specific wavelength (e.g., 620-650 nm).

    • Quantify the amount of phosphate released by comparing to a standard curve prepared with the phosphate standard solution.

  • Principle: The activity of the NAD⁺-dependent dehydrogenase is monitored by measuring the increase in absorbance at 340 nm due to the formation of NADH.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 2 mM MgCl₂

    • 10 mM NAD⁺

    • Substrate: Varying concentrations of 5-Chloro-5-deoxy-D-ribose

    • Purified SalM

  • Procedure:

    • In a cuvette, prepare a reaction mixture containing assay buffer and NAD⁺.

    • Add a specific concentration of 5-chloro-5-deoxy-D-ribose.

    • Equilibrate the mixture to the desired temperature (e.g., 30°C) in a spectrophotometer.

    • Initiate the reaction by adding the purified SalM.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate the initial reaction rate from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

    • Repeat the assay with varying concentrations of the substrate to determine Km and Vmax.

Synthesis of L-Deoxyribose

As a dedicated biosynthetic pathway for 5-deoxy-L-ribose is not known, chemical synthesis remains the primary route to access this and related L-sugars. Several synthetic routes have been developed, often starting from more readily available L-sugars. For instance, 2-deoxy-L-ribose can be efficiently synthesized from L-arabinose.[2] Such synthetic strategies provide essential tools for researchers to obtain these compounds for various applications, including drug discovery and development.

Conclusion

While the direct biosynthesis of 5-deoxy-L-ribose remains an open area of research, the study of pathways producing its D-isomer provides a solid foundation for understanding the enzymatic logic of 5-deoxygenation of ribose. The DHAP shunt and the salinosporamide A biosynthetic pathway showcase nature's strategies for generating and utilizing 5-deoxy-D-ribose. The enzymes from these pathways, with their specific substrate recognition and catalytic mechanisms, represent valuable targets for biocatalysis and metabolic engineering endeavors. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers aiming to explore the fascinating world of deoxy sugars and to potentially unlock the biosynthetic secrets of 5-deoxy-L-ribose in the future.

References

Exploratory

Discovery and history of 5-deoxy-L-ribose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of 5-deoxy-L-ribose

Abstract

5-deoxy-L-ribose (C₅H₁₀O₄) is a monosaccharide of significant interest in the fields of biochemistry and pharmaceutical development. As a stereoisomer of the more common 5-deoxy-D-ribose, this rare sugar serves as a crucial chiral building block in the synthesis of various biologically active molecules, including nucleoside analogs and other therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of 5-deoxy-L-ribose, its physicochemical properties, detailed synthesis protocols, and its pivotal role in drug development. The content is intended for researchers, scientists, and professionals involved in carbohydrate chemistry and medicinal chemistry.

Discovery and Early History

The history of 5-deoxy-L-ribose is intrinsically linked to the efforts to synthesize complex biomolecules and their analogs. Early research focused on modifying naturally abundant sugars to access rare or non-natural monosaccharides. Initial synthetic routes to 5-deoxy-L-ribose were often multi-step processes starting from more common sugars. For instance, early syntheses were developed from starting materials like myoinositol and rhamnose.[1] A significant challenge in these early methods was the potential for the production of numerous isomers, which complicated purification and reduced yields.[1]

A notable advancement was the development of processes to synthesize 5-deoxy-L-ribose from the inexpensive and readily available D-ribose.[1] These methods often involve a series of protection, reaction, and deprotection steps to achieve the desired stereochemistry and deoxygenation at the C5 position. The compound gained further importance as a key intermediate in the synthesis of l-biopterin, a cofactor involved in various metabolic pathways.[1]

Physicochemical Properties

The fundamental physical and chemical properties of 5-deoxy-L-ribose are summarized in the table below. These characteristics are essential for its identification, handling, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₄[][3]
Molecular Weight 134.13 g/mol [][3]
IUPAC Name (2S,3S,4S)-2,3,4-trihydroxypentanal[3]
CAS Number 18555-65-2[3]
Canonical SMILES C--INVALID-LINK--O)O">C@@HO[3]
InChI Key WDRISBUVHBMJEF-LMVFSUKVSA-N[][3]
Appearance White solid[4]
Solubility Soluble in water[4]

Synthesis of 5-deoxy-L-ribose

The chemical synthesis of 5-deoxy-L-ribose, particularly from D-ribose, represents a significant achievement in carbohydrate chemistry. The general strategy involves the inversion of stereochemistry and deoxygenation at the C5 position.

General Synthesis Workflow from D-ribose

A common pathway to synthesize 5-deoxy-L-ribose starts from D-ribose. This multi-step process involves protecting the hydroxyl groups at C2 and C3, performing a Grignard reaction, followed by oxidative cleavage and deprotection to yield the final product.

G start D-Ribose step1 Protection of C2 & C3 Hydroxyls (e.g., Acetal Group) start->step1 step2 Selective Grignard Reaction step1->step2 intermediate1 6-deoxy-3,4-O-alkylidene allitol step2->intermediate1 step3 Oxidative Cleavage (of C1 and C2 positions) intermediate1->step3 intermediate2 5-deoxy-2,3-O-alkylidene-L-ribose step3->intermediate2 step4 Deacetalization (Hydrolysis) intermediate2->step4 end_product 5-deoxy-L-ribose step4->end_product

Caption: General workflow for the chemical synthesis of 5-deoxy-L-ribose from D-ribose.

Detailed Experimental Protocol

The following protocol is a representative example based on established methodologies for synthesizing 5-deoxy-L-ribose from D-ribose.[1]

Step 1: Protection of D-ribose

  • Protect the hydroxyl groups at the 2- and 3-positions of D-ribose using an acetal group (e.g., cyclohexylidene acetal). This is typically carried out in the presence of an acid catalyst.

Step 2: Selective Grignard Reaction

  • Subject the protected D-ribose to a selective Grignard reaction to yield 6-deoxy-3,4-O-alkylidene allitol.

Step 3: Oxidative Cleavage

  • Perform an oxidative cleavage reaction on the 1- and 2-positions of the allitol intermediate. This step results in the formation of 5-deoxy-2,3-O-alkylidene-L-ribose.

Step 4: Deacetalization

  • Deacetalize the resulting product by hydrolysis under standard conditions to remove the protecting group. This is often achieved by heating with a dilute acid.

  • Neutralize the reaction mixture and purify the final product, 5-deoxy-L-ribose.

Biological Role and Applications in Drug Development

5-deoxy-L-ribose is a valuable biomolecule primarily utilized as a building block in the synthesis of specialized medications.[] Its structural properties make it a key precursor for creating therapeutic agents designed to address genetic disorders and cancer.[]

Synthesis of Pterin Derivatives (e.g., ℓ-biopterin)

One of the significant applications of 5-deoxy-L-ribose is in the synthesis of pterin derivatives like ℓ-biopterin. In this process, 5-deoxy-L-ribose is first reacted with a hydrazine compound, such as phenylhydrazine, to form a hydrazone. This intermediate then undergoes a condensation reaction with a pyrimidine derivative, followed by oxidation, to yield the final product.[1]

G start 5-deoxy-L-ribose step1 Reaction with Hydrazine Compound (e.g., Phenylhydrazine) start->step1 intermediate1 5-deoxy-L-ribose hydrazone step1->intermediate1 step2 Condensation Reaction with 4-hydroxy-2,5,6-triaminopyrimidine intermediate1->step2 step3 Oxidation step2->step3 end_product ℓ-biopterin step3->end_product

Caption: Role of 5-deoxy-L-ribose as a precursor in the synthesis of ℓ-biopterin.

Role in Nucleic Acid Synthesis and Analogs

5-deoxy-L-ribose plays a pivotal role in nucleic acid synthesis and is used in the creation of specific medications.[] While the naturally occurring sugar in DNA is 2-deoxy-D-ribose, the L-isomer and its 5-deoxy form are crucial for synthesizing nucleoside analogs. These analogs, where the sugar moiety is modified, are a cornerstone of antiviral and anticancer therapies. The absence of the 5'-hydroxyl group can increase the metabolic stability of these drug candidates.[5] L-deoxyribose, a related compound, has been used in the chemical synthesis of mirror-image DNA (L-DNA), which is resistant to natural enzymes and has applications in diagnostics and nanotechnology.[6]

Conclusion

5-deoxy-L-ribose, once a rare and challenging synthetic target, has become an accessible and valuable chiral building block in medicinal chemistry. The development of efficient synthetic routes, particularly from D-ribose, has enabled its use in the production of complex therapeutic agents. Its role as a key intermediate in the synthesis of molecules like ℓ-biopterin and various nucleoside analogs underscores its importance in drug discovery and development. Continued research into the synthesis and application of 5-deoxy-L-ribose and its derivatives holds significant promise for the creation of novel therapeutics.

References

Foundational

An In-depth Technical Guide to the Stereochemistry and Isomers of 5-deoxy-L-ribose

For Researchers, Scientists, and Drug Development Professionals Abstract 5-deoxy-L-ribose is a monosaccharide of significant interest in various fields, including drug development and metabolic studies. As a derivative o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-deoxy-L-ribose is a monosaccharide of significant interest in various fields, including drug development and metabolic studies. As a derivative of the naturally occurring L-ribose, its unique stereochemistry, characterized by the absence of a hydroxyl group at the C5 position, imparts distinct chemical and biological properties. This technical guide provides a comprehensive overview of the stereochemistry of 5-deoxy-L-ribose, its various isomers, and relevant experimental protocols. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental properties of 5-deoxy-L-ribose are essential for its handling, characterization, and application in chemical synthesis. While experimentally determined data for some properties of 5-deoxy-L-ribose are not widely published, computed values and data from its enantiomer, 5-deoxy-D-ribose, provide valuable reference points.

PropertyValueSource
Molecular Formula C₅H₁₀O₄--INVALID-LINK--[1]
Molecular Weight 134.13 g/mol --INVALID-LINK--[1]
IUPAC Name (2S,3S,4S)-2,3,4-trihydroxypentanal--INVALID-LINK--[1]
CAS Number 18555-65-2--INVALID-LINK--[1]
Appearance White solid (predicted)Inferred from related sugars
Solubility Soluble in water (predicted)Inferred from related sugars
Boiling Point (Predicted) 294.5 ± 19.0 °C at 760 mmHg--INVALID-LINK--[2]
Density (Predicted) 1.314 ± 0.06 g/cm³--INVALID-LINK--[2]
XLogP3 (Computed) -1.3--INVALID-LINK--[1]

Stereochemistry and Isomerism

The stereochemistry of 5-deoxy-L-ribose is defined by three chiral centers at carbons C2, C3, and C4. This gives rise to a number of stereoisomers.

Enantiomers

The direct mirror image of 5-deoxy-L-ribose is 5-deoxy-D-ribose . Enantiomers have identical physical properties, except for the direction in which they rotate plane-polarized light.

Diastereomers (Epimers)

Diastereomers are stereoisomers that are not mirror images of each other. Epimers are a type of diastereomer that differ in configuration at only one chiral center. Key epimers of 5-deoxy-L-ribose include:

  • 5-deoxy-L-arabinose: Epimeric at C2.

  • 5-deoxy-L-xylose: Epimeric at C3.

  • 5-deoxy-L-lyxose: Epimeric at C2 and C3.

Anomers

In aqueous solution, 5-deoxy-L-ribose exists as an equilibrium mixture of its open-chain aldehyde form and cyclic hemiacetal forms. The cyclization occurs between the aldehyde group at C1 and one of the hydroxyl groups, typically at C4 to form a five-membered ring (furanose) or at C5 (which in this deoxysugar is a methyl group, so cyclization to a pyranose form is not possible through the C5-OH group as in regular ribose). The formation of the new chiral center at C1 (the anomeric carbon) results in two anomers: α and β.

  • α-5-deoxy-L-ribofuranose

  • β-5-deoxy-L-ribofuranose

The following diagram illustrates the relationship between the open-chain and cyclic furanose forms of 5-deoxy-L-ribose.

Equilibrium between open-chain and cyclic forms of 5-deoxy-L-ribose.

Experimental Protocols

Synthesis of 5-deoxy-L-ribose from L-ribose

This protocol is adapted from a known procedure for the synthesis of 5-deoxy-D-ribose from D-ribose. The same reaction scheme can be applied using L-ribose as the starting material. The key steps involve protection of the hydroxyl groups, activation of the C5 hydroxyl group, reductive deoxygenation, and deprotection.

Step 1: Protection of L-ribose This step involves the formation of a methyl furanoside and protection of the 2,3-hydroxyl groups as an isopropylidene acetal.

  • Reagents: L-ribose, acetone, methanol, stannous chloride dihydrate (SnCl₂·2H₂O), concentrated sulfuric acid (H₂SO₄), sodium bicarbonate solution, ethyl acetate, brine, sodium sulfate (Na₂SO₄).

  • Procedure:

    • Suspend L-ribose and SnCl₂·2H₂O in acetone and methanol.

    • Add a catalytic amount of concentrated H₂SO₄.

    • Heat the mixture at 40–45 °C for 20 hours.

    • Filter and neutralize the filtrate with sodium bicarbonate solution.

    • Filter through Celite and evaporate the organic solvents.

    • Extract the aqueous solution with ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield methyl 2,3-O-isopropylidene-β-L-ribofuranoside.[3]

Step 2: Activation of the 5-Hydroxyl Group (Tosylation) The primary hydroxyl group at C5 is converted to a good leaving group.

  • Reagents: Methyl 2,3-O-isopropylidene-β-L-ribofuranoside, dichloromethane (DCM), triethylamine, p-toluenesulfonyl chloride (tosyl chloride).

  • Procedure:

    • Dissolve the product from Step 1 in DCM.

    • Add triethylamine and then tosyl chloride.

    • Stir at room temperature until completion (monitored by TLC).

    • Work up by washing with water and brine, drying the organic layer, and evaporating the solvent to yield the 5-O-tosylated product.

Step 3: Reductive Deoxygenation The tosyl group is replaced by a hydrogen atom.

  • Reagents: 5-O-tosylated intermediate, dimethyl sulfoxide (DMSO), sodium borohydride (NaBH₄), 5% aqueous acetic acid.

  • Procedure:

    • Dissolve the tosylated compound in DMSO.

    • Add sodium borohydride to the solution.

    • Heat the reaction mixture to 80–85 °C for 3 hours.

    • After cooling, work up the reaction with 5% aqueous acetic acid.

    • Distill the product under reduced pressure to yield methyl 5-deoxy-2,3-O-isopropylidene-β-L-ribofuranoside.[3]

Step 4: Deprotection Removal of the protecting groups to yield 5-deoxy-L-ribose.

  • Reagents: Methyl 5-deoxy-2,3-O-isopropylidene-β-L-ribofuranoside, dilute sulfuric acid (e.g., 0.04N H₂SO₄).

  • Procedure:

    • Treat the product from Step 3 with dilute H₂SO₄.

    • Heat the mixture to 80–85 °C to facilitate the removal of both the methyl glycoside and the isopropylidene group.

    • Neutralize the reaction mixture and purify the resulting 5-deoxy-L-ribose.[3]

The following diagram outlines the synthetic workflow.

G Start L-Ribose Step1 Protection of 2,3-OH groups (Acetone, Methanol, H+) Start->Step1 Intermediate1 Methyl 2,3-O-isopropylidene-β-L-ribofuranoside Step1->Intermediate1 Step2 Activation of 5-OH group (Tosyl Chloride, Pyridine) Intermediate1->Step2 Intermediate2 Methyl 2,3-O-isopropylidene-5-O-tosyl-β-L-ribofuranoside Step2->Intermediate2 Step3 Reductive Deoxygenation (NaBH4, DMSO) Intermediate2->Step3 Intermediate3 Methyl 5-deoxy-2,3-O-isopropylidene-β-L-ribofuranoside Step3->Intermediate3 Step4 Deprotection (Dilute Acid, Heat) Intermediate3->Step4 End 5-deoxy-L-ribose Step4->End

Synthetic workflow for 5-deoxy-L-ribose.
Spectroscopic Characterization: NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of 5-deoxy-L-ribose. Both ¹H and ¹³C NMR are essential for confirming its identity and purity. In an aqueous solution, the presence of multiple anomeric forms results in a complex spectrum.

Sample Preparation:

  • Dissolve approximately 5-10 mg of 5-deoxy-L-ribose in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for carbohydrates.

Instrumentation:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

The key distinguishing feature in the ¹H NMR spectrum of 5-deoxy-L-ribose compared to L-ribose is the presence of a methyl signal (a doublet) due to the C5 methyl group, and the absence of the characteristic H5' and H5'' signals from the hydroxymethyl group.

Biological Relevance: Bacterial 5-deoxyribose Salvage Pathway

5-deoxyribose is a byproduct of radical S-adenosylmethionine (SAM) enzyme activity. Some bacteria have evolved a salvage pathway to metabolize this compound, preventing its accumulation to toxic levels. This pathway consists of three key enzymatic steps:

  • Phosphorylation: 5-deoxyribose is phosphorylated at the C1 position by 5-deoxyribose kinase (DrdK) , utilizing ATP to form 5-deoxyribose-1-phosphate (dR1P).

  • Isomerization: dR1P is then isomerized to 5-deoxyribulose-1-phosphate (dRu1P) by dR1P isomerase (DrdI) .

  • Aldol Cleavage: Finally, dRu1P is cleaved by dRu1P aldolase (DrdA) into two central metabolites: dihydroxyacetone phosphate (DHAP) and acetaldehyde.

The following diagram illustrates this metabolic pathway.

G Metabolite1 5-deoxyribose Enzyme1 DrdK (5-deoxyribose kinase) Metabolite1->Enzyme1 Metabolite2 5-deoxyribose-1-phosphate Enzyme1->Metabolite2 ATP -> ADP Enzyme2 DrdI (dR1P isomerase) Metabolite2->Enzyme2 Metabolite3 5-deoxyribulose-1-phosphate Enzyme2->Metabolite3 Enzyme3 DrdA (dRu1P aldolase) Metabolite3->Enzyme3 Product1 Dihydroxyacetone phosphate (DHAP) Enzyme3->Product1 Product2 Acetaldehyde Enzyme3->Product2

Bacterial 5-deoxyribose salvage pathway.

Conclusion

5-deoxy-L-ribose is a molecule with a rich stereochemical landscape. Understanding its isomeric forms and having access to reliable experimental protocols for its synthesis and characterization are crucial for its application in research and development. This guide has provided a detailed overview of these aspects, aiming to facilitate further investigation into the properties and potential uses of this intriguing deoxysugar. As research progresses, a deeper understanding of its biological roles and the development of more efficient synthetic routes are anticipated.

References

Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 5-deoxy-L-ribose

For Researchers, Scientists, and Drug Development Professionals Introduction 5-deoxy-L-ribose is a monosaccharide derivative of L-ribose, a five-carbon sugar. It is characterized by the absence of a hydroxyl group at the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-deoxy-L-ribose is a monosaccharide derivative of L-ribose, a five-carbon sugar. It is characterized by the absence of a hydroxyl group at the 5-position of the ribose ring, which is replaced by a hydrogen atom. This structural modification imparts unique physicochemical properties and biological relevance to the molecule. While its D-enantiomer, 5-deoxy-D-ribose, is a known byproduct of radical S-adenosylmethionine (SAM) enzyme activity in bacteria, 5-deoxy-L-ribose is a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of nucleoside analogs and other bioactive molecules. This guide provides a comprehensive overview of the physicochemical characteristics, analytical methodologies, and known biological context of 5-deoxy-L-ribose.

Physicochemical Characteristics

The fundamental physicochemical properties of 5-deoxy-L-ribose are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₄[1]
Molecular Weight 134.13 g/mol [1]
IUPAC Name (2S,3S,4S)-2,3,4-trihydroxypentanal[1]
CAS Number 18555-65-2[1]
Appearance Yellow to Dark Orange Thick Oily Matter
Boiling Point (Predicted) 294.5 ± 19.0 °C at 760 mmHg[2]
Density (Predicted) 1.314 ± 0.06 g/cm³[3]
Solubility Sparingly soluble in methanol and water.
Storage Store at -15°C to -20°C in a well-closed container.[3]

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and purity of 5-deoxy-L-ribose.

  • ¹H NMR: In aqueous solution, 5-deoxy-L-ribose exists as a mixture of α- and β-anomers in both furanose and pyranose forms, leading to a complex spectrum. Key expected signals would include the anomeric protons and the methyl group protons resulting from the deoxygenation at the 5-position.

  • ¹³C NMR: The ¹³C NMR spectrum is expected to show five distinct carbon signals. A significant upfield shift for the C5 signal to the typical methyl carbon region (around 15-25 ppm) would be a key indicator of the 5-deoxy structure, distinguishing it from L-ribose.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 5-deoxy-L-ribose, a molecular ion peak [M]⁺ at m/z 134 would be expected.[4] Common fragmentation patterns for sugars involve the loss of water (H₂O) and formaldehyde (CH₂O) units.

m/zPossible Fragment
134[C₅H₁₀O₄]⁺ (Molecular Ion)
116[M - H₂O]⁺
104[M - CH₂O]⁺
86[M - H₂O - CH₂O]⁺

Table based on expected fragmentation for 5-deoxy-D-ribose.[4]

Experimental Protocols

Synthesis of 5-deoxy-L-ribose

A common route for the synthesis of 5-deoxy-L-ribose involves a multi-step process starting from a readily available sugar, such as D-ribose or L-arabinose. The following is a generalized protocol based on a patented synthesis of L-biopterin which uses 5-deoxy-L-ribose as a key intermediate.

Workflow for the Synthesis of 5-deoxy-L-ribose:

G D_ribose D-Ribose protected_ribose Acetal-Protected D-Ribose D_ribose->protected_ribose Acetal Protection allitol_deriv 6-deoxy-3,4-O-alkylidene allitol protected_ribose->allitol_deriv Selective Grignard Reaction protected_L_ribose 5-deoxy-2,3-O-alkylidene-L-ribose allitol_deriv->protected_L_ribose Oxidative Cleavage deprotected_L_ribose 5-deoxy-L-ribose protected_L_ribose->deprotected_L_ribose Deacetalization (Hydrolysis)

Synthesis of 5-deoxy-L-ribose from D-ribose.

Detailed Steps:

  • Protection of D-ribose: The hydroxyl groups at the 2- and 3-positions of D-ribose are protected using an acetal group.

  • Selective Grignard Reaction: A selective Grignard reaction is performed on the protected D-ribose to yield 6-deoxy-3,4-O-alkylidene allitol.

  • Oxidative Cleavage: The 1- and 2-positions of the allitol derivative are subjected to oxidative cleavage to form 5-deoxy-2,3-O-alkylidene-L-ribose.

  • Deacetalization: The resulting protected 5-deoxy-L-ribose is deacetalized via hydrolysis to yield the final product, 5-deoxy-L-ribose.

Analytical Methods

Several analytical techniques can be employed for the analysis and purity assessment of 5-deoxy-L-ribose.

1. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For sugars like 5-deoxy-L-ribose, which lack a UV chromophore, a refractive index (RI) detector is commonly used.

  • General Protocol:

    • Column: An amino-based or ligand-exchange column suitable for carbohydrate analysis.

    • Mobile Phase: A mixture of acetonitrile and water is commonly used for amino columns.

    • Detection: Refractive Index Detector.

    • Quantification: The concentration of 5-deoxy-L-ribose and any impurities can be determined by comparing peak areas to those of known standards.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC-MS separates volatile compounds and then detects them using mass spectrometry. Due to the low volatility of sugars, derivatization is required prior to analysis.

  • General Protocol:

    • Derivatization: The hydroxyl groups of 5-deoxy-L-ribose are converted to more volatile ethers or esters (e.g., trimethylsilyl ethers or acetates).

    • GC Separation: The derivatized sample is injected into a gas chromatograph for separation.

    • MS Detection: The separated components are detected by a mass spectrometer, providing both qualitative and quantitative information.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: Quantitative NMR (qNMR) can be used for purity assessment by comparing the integral of a signal from the analyte with that of a certified internal standard of known concentration.

  • General Protocol:

    • Sample Preparation: A precisely weighed amount of the 5-deoxy-L-ribose sample and an internal standard are dissolved in a deuterated solvent (e.g., D₂O).

    • Data Acquisition: ¹H NMR spectra are acquired on a high-field NMR spectrometer.

    • Data Analysis: The purity of the sample is calculated by comparing the integrals of specific, well-resolved proton signals from 5-deoxy-L-ribose and the internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_output Output sample 5-deoxy-L-ribose Sample dissolve Dissolve in Deuterated Solvent sample->dissolve HPLC HPLC-RI dissolve->HPLC GCMS GC-MS (after derivatization) dissolve->GCMS NMR NMR dissolve->NMR data Purity and Structural Data HPLC->data GCMS->data NMR->data G 5_deoxy_D_ribose 5-deoxy-D-ribose 5_deoxyribose_1P 5-deoxyribose-1-phosphate 5_deoxy_D_ribose->5_deoxyribose_1P Kinase (drdK) 5_deoxyribulose_1P 5-deoxyribulose-1-phosphate 5_deoxyribose_1P->5_deoxyribulose_1P Isomerase (drdI) DHAP Dihydroxyacetone Phosphate (DHAP) 5_deoxyribulose_1P->DHAP Aldolase (drdA) Acetaldehyde Acetaldehyde 5_deoxyribulose_1P->Acetaldehyde Aldolase (drdA) Central_Metabolism Central Metabolism DHAP->Central_Metabolism G 5_Cl_5_deoxy_D_ribose 5-chloro-5-deoxy-D-ribose Oxidized_intermediate Oxidized Intermediate 5_Cl_5_deoxy_D_ribose->Oxidized_intermediate Dehydrogenase (SalM) Chloroethylmalonyl_CoA Chloroethylmalonyl-CoA Oxidized_intermediate->Chloroethylmalonyl_CoA ... Salinosporamide_A Salinosporamide A Chloroethylmalonyl_CoA->Salinosporamide_A Polyketide Synthase

References

Foundational

An In-depth Technical Guide to the Isomers of C5H10O4

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core characteristics of known isomers of the molecular formula C5H10O4. This document is inten...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of known isomers of the molecular formula C5H10O4. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields by presenting detailed physicochemical data, biological activities, and relevant experimental protocols.

Introduction

The molecular formula C5H10O4 represents a number of isomeric compounds with diverse chemical structures and biological functions. This guide focuses on four prominent isomers: 2-deoxy-D-ribose, 2,3-dihydroxy-3-methylbutanoic acid, monoacetin, and methyl dimethoxyacetate. Each of these compounds possesses unique properties and plays distinct roles in biological systems and chemical synthesis, making them subjects of interest in various scientific disciplines.

Physicochemical Properties

A summary of the key physicochemical properties of the C5H10O4 isomers is presented below for easy comparison.

Property2-deoxy-D-ribose2,3-dihydroxy-3-methylbutanoic acidMonoacetinMethyl Dimethoxyacetate
Molecular Weight 134.13 g/mol 134.13 g/mol [1]134.13 g/mol 134.13 g/mol
Appearance White solid-Colorless to pale yellow viscous liquid[2]Colorless liquid
Melting Point 91 °C[3]-3 °C[4]-
Boiling Point --258 °C[4]140-142 °C[5]
Density --1.21 g/mL[4]1.096 g/mL at 25 °C
Solubility in Water Very soluble[3]SolubleSoluble[2][4]Soluble[5]
CAS Number 533-67-51756-18-9[1]26446-35-5[4]89-91-8

Isomer Profiles

2-deoxy-D-ribose

2-deoxy-D-ribose is a critical monosaccharide and a fundamental component of deoxyribonucleic acid (DNA).[3] Its name signifies that it is a deoxy sugar derived from ribose through the loss of a hydroxyl group at the 2-position.[3]

  • DNA Synthesis: As a key structural element of DNA, 2-deoxy-D-ribose is central to genetic information storage and transmission in all living organisms.

  • Angiogenesis: 2-deoxy-D-ribose has been shown to promote the formation of new blood vessels.[6] This pro-angiogenic activity is comparable to that of Vascular Endothelial Growth Factor (VEGF) and involves the upregulation of endogenous VEGF and Interleukin-8 (IL-8) production.[6]

  • Apoptosis: Paradoxically, at higher concentrations, 2-deoxy-D-ribose can induce programmed cell death (apoptosis) in various cell types. This process is linked to the generation of oxidative stress and the depletion of intracellular glutathione (GSH).[7]

Angiogenesis Signaling Pathway of 2-deoxy-D-ribose

Angiogenesis_Pathway 2-deoxy-D-ribose 2-deoxy-D-ribose VEGF VEGF Production 2-deoxy-D-ribose->VEGF IL8 IL-8 Production 2-deoxy-D-ribose->IL8 Endothelial_Cells Endothelial Cell Migration & Proliferation VEGF->Endothelial_Cells IL8->Endothelial_Cells Angiogenesis Angiogenesis Endothelial_Cells->Angiogenesis

Signaling cascade of 2-deoxy-D-ribose in promoting angiogenesis.

Apoptosis Induction Pathway of 2-deoxy-D-ribose

Apoptosis_Pathway 2-deoxy-D-ribose 2-deoxy-D-ribose GSH_Depletion GSH Depletion 2-deoxy-D-ribose->GSH_Depletion Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Mechanism of 2-deoxy-D-ribose-induced apoptosis.

Endothelial Cell Tube Formation Assay:

This assay is used to assess the pro-angiogenic potential of 2-deoxy-D-ribose in vitro.

  • Preparation: Thaw a basement membrane matrix, such as Matrigel, on ice. Coat the wells of a 96-well plate with a thin layer of the matrix and allow it to solidify at 37°C for 30 minutes.[8]

  • Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free medium. Seed the cells onto the prepared matrix.[8]

  • Treatment: Add 2-deoxy-D-ribose to the wells at the desired concentration. Include a vehicle control and a positive control (e.g., VEGF).[8]

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[6]

  • Analysis: Visualize and quantify the formation of tube-like structures using a microscope. Parameters such as the number of branch points and total tube length can be measured using imaging software.[8]

Apoptosis Assay (Annexin V & Propidium Iodide Staining):

This flow cytometry-based assay detects apoptosis induced by 2-deoxy-D-ribose.

  • Cell Treatment: Culture cells (e.g., human fibroblasts) and treat them with the desired concentration of 2-deoxy-D-ribose for a specified duration (e.g., 24 hours).[7]

  • Cell Harvesting and Staining: Harvest both adherent and floating cells. Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[8]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC will stain apoptotic cells, while PI will stain necrotic or late apoptotic cells.[8]

Experimental Workflow for Apoptosis Assay

Apoptosis_Workflow Start Start Treat_Cells Treat cells with 2-deoxy-D-ribose Start->Treat_Cells Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend in Annexin V buffer Wash_Cells->Resuspend_Cells Stain_Cells Stain with Annexin V-FITC and Propidium Iodide Resuspend_Cells->Stain_Cells Incubate Incubate in dark Stain_Cells->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End End Analyze->End

Workflow for detecting apoptosis using Annexin V and PI staining.
2,3-dihydroxy-3-methylbutanoic acid

2,3-dihydroxy-3-methylbutanoic acid, also known as α,β-dihydroxyisovalerate, is a dihydroxy monocarboxylic acid.[1]

This compound is a key intermediate in the biosynthesis of branched-chain amino acids, specifically valine, leucine, and isoleucine.[9] It is also involved in the biosynthesis of pantothenate and coenzyme A.[9]

  • Amino Acid Biosynthesis: In this pathway, 2,3-dihydroxy-3-methylbutanoic acid is produced from 3-hydroxy-3-methyl-2-oxobutanoic acid by the enzyme ketol-acid reductoisomerase. It is subsequently converted to 2-oxoisovalerate by the enzyme dihydroxy-acid dehydratase.[9]

Branched-Chain Amino Acid Biosynthesis Pathway

BCAA_Biosynthesis Substrate 3-Hydroxy-3-methyl- 2-oxobutanoic acid Enzyme1 Ketol-acid reductoisomerase Substrate->Enzyme1 Isomer 2,3-dihydroxy-3-methylbutanoic acid Enzyme2 Dihydroxy-acid dehydratase Isomer->Enzyme2 Product 2-Oxoisovalerate BCAAs Valine, Leucine, Isoleucine Product->BCAAs Enzyme1->Isomer Reduction Enzyme2->Product Dehydration

Role of 2,3-dihydroxy-3-methylbutanoic acid in BCAA biosynthesis.
Monoacetin

Monoacetin, also known as glycerol monoacetate, is the ester of glycerol and acetic acid.[10]

Monoacetin is commercially produced through the esterification of glycerol with acetic acid. This reaction can be catalyzed by various acids.

Experimental Protocol for Monoacetin Synthesis:

  • Reactants and Catalyst: Glycerol and acetic acid are the primary reactants. A solid acid catalyst, such as Amberlyst 36, can be used.[11]

  • Reaction Conditions: The reaction is typically carried out in a reflux system at elevated temperatures (e.g., 90-110°C).[11] The molar ratio of acetic acid to glycerol and the catalyst loading are key parameters that can be optimized.[4]

  • Reaction Monitoring and Purification: The progress of the reaction can be monitored by techniques such as gas chromatography. After the reaction is complete, the product mixture can be purified to isolate monoacetin.

Synthesis Workflow for Monoacetin

Monoacetin_Synthesis Start Start Mix_Reactants Mix Glycerol, Acetic Acid, and Catalyst Start->Mix_Reactants Heat_Reflux Heat under Reflux (e.g., 90-110°C) Mix_Reactants->Heat_Reflux Monitor_Reaction Monitor reaction progress (e.g., GC) Heat_Reflux->Monitor_Reaction Cool_Mixture Cool reaction mixture Monitor_Reaction->Cool_Mixture Purify_Product Purify Monoacetin Cool_Mixture->Purify_Product End End Purify_Product->End

General workflow for the synthesis of monoacetin.

Monoacetin is widely used in the food industry as an emulsifier and stabilizer.[2] It also finds applications in the pharmaceutical and cosmetic industries as a solvent and humectant.[10]

Methyl Dimethoxyacetate

Methyl dimethoxyacetate is an organic compound that functions as a versatile chemical intermediate.

Several methods exist for the synthesis of methyl dimethoxyacetate, including:

  • Carbonylation: Synthesis from methanol or methylal through a carbonylation reaction.

  • Esterification: Synthesis from methoxyacetic acid and methanol via an esterification reaction.

  • Oxidation and Esterification: Synthesis from ethylene glycol monomethyl ether through oxidation to methoxyacetic acid, followed by esterification with methanol.

Methyl dimethoxyacetate is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a solvent and in polymerization reactions.

Conclusion

The isomers of C5H10O4 exhibit a remarkable range of chemical and biological properties. From the fundamental role of 2-deoxy-D-ribose in genetics and its dual capacity in angiogenesis and apoptosis, to the metabolic importance of 2,3-dihydroxy-3-methylbutanoic acid, and the industrial applications of monoacetin and methyl dimethoxyacetate, these compounds highlight the profound impact of isomeric variations on molecular function. This guide provides a foundational understanding of these isomers, offering valuable insights for researchers and professionals in the fields of chemistry, biology, and medicine. Further investigation into the signaling pathways and biological effects of these molecules will undoubtedly continue to uncover new opportunities for therapeutic and industrial innovation.

References

Exploratory

5-Deoxy-L-ribose: A Technical Guide for Researchers and Drug Development Professionals

Introduction: 5-Deoxy-L-ribose is a rare sugar derivative of significant interest in the biomedical and pharmaceutical sectors. As a stereoisomer of the more common 5-deoxy-D-ribose, this monosaccharide serves as a valua...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Deoxy-L-ribose is a rare sugar derivative of significant interest in the biomedical and pharmaceutical sectors. As a stereoisomer of the more common 5-deoxy-D-ribose, this monosaccharide serves as a valuable chiral building block, primarily in the synthesis of L-nucleoside analogues. These analogues are a class of compounds investigated for their potential as antiviral and anticancer agents, often exhibiting unique pharmacological profiles with improved efficacy and reduced toxicity compared to their D-enantiomers.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-deoxy-L-ribose, with a focus on methodologies and data relevant to researchers in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of 5-deoxy-L-ribose are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₄[3][][5]
Molecular Weight 134.13 g/mol [3][][5]
CAS Number 18555-65-2[3][][5]
IUPAC Name (2S,3S,4S)-2,3,4-trihydroxypentanal[3][5]
Canonical SMILES C--INVALID-LINK--O)O">C@@HO[3]
InChI Key WDRISBUVHBMJEF-LMVFSUKVSA-N[3][]
XLogP3 -1.3[3]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 3[3]
Exact Mass 134.05790880 Da[3][5]
Monoisotopic Mass 134.05790880 Da[3][5]
Topological Polar Surface Area 77.8 Ų[3]
Density 1.314 g/cm³ (Predicted)[5]
Storage Temperature <-15°C[5]

Synthesis of 5-Deoxy-L-ribose

The synthesis of 5-deoxy-L-ribose is not trivial due to its specific stereochemistry. A common strategy involves the chemical transformation from a readily available sugar, such as D-ribose or L-rhamnose. A patented method describes the synthesis of 5-deoxy-L-ribose from D-ribose as an intermediate in the preparation of ℓ-biopterin.[6]

G D_ribose D-Ribose protected_D_ribose 2,3-O-Alkylidene-D-ribose D_ribose->protected_D_ribose Acetal Protection allitol_deriv 6-Deoxy-3,4-O-alkylidene-L-allitol protected_D_ribose->allitol_deriv Grignard Reaction protected_L_ribose 5-Deoxy-2,3-O-alkylidene-L-ribose allitol_deriv->protected_L_ribose Oxidative Cleavage L_ribose 5-Deoxy-L-ribose protected_L_ribose->L_ribose Deacetalization (Hydrolysis)

Figure 1: Synthetic workflow for 5-deoxy-L-ribose from D-ribose.
Experimental Protocol: Synthesis of 5-Deoxy-L-ribose from D-ribose

The following protocol is adapted from the process described in patent EP0385336A2 for the synthesis of ℓ-biopterin, where 5-deoxy-L-ribose is a key intermediate.[6] This multi-step synthesis involves protection, stereospecific reaction, cleavage, and deprotection.

Step 1: Acetal Protection of D-ribose

  • Objective: To protect the hydroxyl groups at the 2- and 3-positions of D-ribose.

  • Procedure: D-ribose is reacted with an appropriate ketone or aldehyde (e.g., cyclohexanone) in the presence of an acid catalyst to form the corresponding 2,3-O-alkylidene acetal.

Step 2: Grignard Reaction to form 6-Deoxy-3,4-O-alkylidene-L-allitol

  • Objective: To introduce a methyl group at the C5 position with inversion of stereochemistry.

  • Procedure: The protected D-ribose derivative is subjected to a selective Grignard reaction with a methylmagnesium halide (e.g., CH₃MgBr). This reaction proceeds with high stereoselectivity to yield the L-allitol derivative.

Step 3: Oxidative Cleavage

  • Objective: To cleave the C1-C2 bond of the allitol derivative to form the desired pentose skeleton.

  • Procedure: The 1- and 2-positions of the 6-deoxy-3,4-O-alkylidene-L-allitol are subjected to oxidative cleavage using an oxidizing agent such as sodium periodate (NaIO₄). This reaction breaks the carbon-carbon bond, yielding 5-deoxy-2,3-O-alkylidene-L-ribose.

Step 4: Deacetalization to yield 5-Deoxy-L-ribose

  • Objective: To remove the acetal protecting group to obtain the final product.

  • Procedure: The 5-deoxy-2,3-O-alkylidene-L-ribose is hydrolyzed under acidic conditions. This can be achieved by treatment with a dilute mineral acid (e.g., 0.1 N HCl) or a strong acid ion-exchange resin in a suitable solvent mixture (e.g., water/THF). The reaction is typically carried out at a temperature between 0°C and the boiling point of the solvent.[6] After neutralization and purification, 5-deoxy-L-ribose is obtained.

Biological Role and Metabolism

Currently, there is a lack of specific information in the scientific literature regarding the natural biological role, metabolic pathways, or signaling cascades directly involving 5-deoxy-L-ribose. It is not known to be a common metabolite in mammalian systems. Its significance is primarily derived from its utility as a synthetic precursor for L-nucleoside analogues.

For context, the metabolism of its enantiomer, 5-deoxy-D-ribose , has been characterized in some bacteria. In certain strains of E. coli, 5-deoxy-D-ribose is an intermediate in the catabolism of 5'-deoxyadenosine, a byproduct of S-adenosyl-L-methionine (SAM) metabolism. This pathway is known as the Dihydroxyacetone Phosphate (DHAP) shunt.[7]

G cluster_cell Bacterial Cell dAdo_in 5'-Deoxyadenosine dR 5-Deoxy-D-ribose dAdo_in->dR Nucleosidase dR5P 5-Deoxy-D-ribose-5-phosphate dR->dR5P Deoxyribose Kinase (e.g., MtnK) dRu5P 5-Deoxy-D-ribulose-5-phosphate dR5P->dRu5P Isomerase DHAP Dihydroxyacetone phosphate dRu5P->DHAP Aldolase Acetaldehyde Acetaldehyde dRu5P->Acetaldehyde Aldolase dAdo_out Extracellular 5'-Deoxyadenosine dAdo_out->dAdo_in Transport

Figure 2: DHAP shunt pathway for 5-deoxy-D-ribose catabolism in E. coli.

This pathway illustrates how a 5-deoxy sugar can be processed by cellular enzymes. However, it is crucial to note that these enzymatic reactions are stereospecific, and it is unlikely that 5-deoxy-L-ribose would be a substrate for these particular enzymes.

Applications in Drug Development

The primary application of 5-deoxy-L-ribose is in the synthesis of L-nucleoside analogues for therapeutic purposes.[1][2] L-nucleosides are mirror-image isomers of the natural D-nucleosides that constitute DNA and RNA. This structural difference can lead to several pharmacological advantages:

  • Increased Metabolic Stability: L-nucleosides are often poor substrates for the enzymes that degrade natural D-nucleosides, leading to a longer half-life in vivo.[1]

  • Altered Substrate Specificity: They can act as selective inhibitors or alternative substrates for viral enzymes (like reverse transcriptase or polymerase) while being less recognized by human polymerases, potentially reducing toxicity.[8]

  • Novel Mechanisms of Action: Their incorporation into growing nucleic acid chains can lead to chain termination, disrupting viral replication or cancer cell proliferation.[8]

Several L-nucleoside analogues have been developed as potent antiviral drugs, such as Lamivudine (3TC) and Telbivudine, for the treatment of HIV and Hepatitis B, respectively.[9][10] While the synthesis of these specific drugs may not start from 5-deoxy-L-ribose, it exemplifies the therapeutic potential of L-nucleosides. 5-deoxy-L-ribose serves as a key precursor for a subset of these analogues where the 5'-hydroxyl group is absent.

Another notable application is the use of 5-deoxy-L-ribose in the synthesis of ℓ-biopterin.[6] This involves reacting 5-deoxy-L-ribose with a hydrazine compound to form a hydrazone, which is then condensed with a pyrimidine derivative.[6]

Representative Experimental Protocols

Enzymatic Assay for Deoxyribose Kinase (Contextual Example)

While no specific enzymatic activity has been reported for 5-deoxy-L-ribose, the following is a detailed protocol for assaying the kinase activity on its D-enantiomer, which is a common method for characterizing enzymes involved in sugar metabolism. This protocol is a coupled spectrophotometric assay.[7]

Objective: To determine the kinetic parameters of a deoxyribose kinase (e.g., E. coli MtnK) for 5-deoxy-D-ribose.

Principle: The production of ADP by the kinase is coupled to the oxidation of NADH via the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 100 mM KCl

  • 5-Deoxy-D-ribose stock solution (varied concentrations)

  • ATP stock solution (e.g., 100 mM)

  • Phosphoenolpyruvate (PEP) stock solution (e.g., 50 mM)

  • NADH stock solution (e.g., 10 mM)

  • Pyruvate kinase (PK) solution

  • Lactate dehydrogenase (LDH) solution

  • Purified deoxyribose kinase enzyme

Procedure:

  • Prepare a reaction mixture in a UV-transparent cuvette containing assay buffer, a saturating concentration of ATP, PEP, NADH, and an excess of PK and LDH enzymes.

  • Add varying concentrations of the 5-deoxy-D-ribose substrate.

  • Initiate the reaction by adding a fixed, known concentration of the purified deoxyribose kinase.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Determine the Michaelis-Menten constants (Kₘ and Vₘₐₓ) by fitting the initial rate data to the Michaelis-Menten equation.

G cluster_workflow Enzyme Assay Workflow prep Prepare Reaction Mixture (Buffer, ATP, PEP, NADH, PK, LDH) add_substrate Add 5-Deoxy-D-ribose (Varying concentrations) prep->add_substrate initiate Initiate with Deoxyribose Kinase add_substrate->initiate measure Monitor A₃₄₀ Decrease initiate->measure calculate Calculate Initial Rates measure->calculate determine Determine Kₘ and Vₘₐₓ calculate->determine

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Enzymatic Synthesis of 5-deoxy-L-ribose

For Researchers, Scientists, and Drug Development Professionals Abstract 5-deoxy-L-ribose is a rare sugar with significant potential as a building block in the synthesis of L-nucleoside analogues, which are a class of po...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-deoxy-L-ribose is a rare sugar with significant potential as a building block in the synthesis of L-nucleoside analogues, which are a class of potent antiviral and anticancer agents. Traditional chemical synthesis of such rare sugars is often complex, involving multiple protection and deprotection steps, leading to low overall yields and the use of hazardous reagents. Enzymatic synthesis offers a promising alternative, providing high specificity, mild reaction conditions, and a more environmentally benign approach. This document provides a detailed protocol for a two-step enzymatic synthesis of L-ribose from the readily available precursor L-arabinose. As a direct enzymatic route for the subsequent 5'-deoxygenation of L-ribose is not yet established, we also propose a hypothetical multi-step enzymatic pathway for the conversion of L-ribose to the target molecule, 5-deoxy-L-ribose. This proposed pathway is intended to serve as a roadmap for future research and enzyme discovery efforts in this field.

Part 1: Established Protocol for Enzymatic Synthesis of L-Ribose

The enzymatic synthesis of L-ribose from L-arabinose is a well-documented two-step process. The first step involves the isomerization of L-arabinose to L-ribulose, catalyzed by L-arabinose isomerase (L-AI). The second step is the isomerization of L-ribulose to L-ribose, which can be catalyzed by mannose-6-phosphate isomerase (MPI) or L-ribose isomerase (L-RI).[1][2][3] This section details a protocol using a two-enzyme system of L-arabinose isomerase and mannose-6-phosphate isomerase.

Experimental Workflow for L-Ribose Synthesis

L_Ribose_Synthesis cluster_setup Reaction Setup cluster_products Reaction Products L_arabinose L-Arabinose Solution Reactor Bioreactor (e.g., 70°C, 3h) L_arabinose->Reactor Enzyme_mix L-Arabinose Isomerase (L-AI) + Mannose-6-Phosphate Isomerase (MPI) Enzyme_mix->Reactor Buffer Reaction Buffer (e.g., pH 7.0) Buffer->Reactor Cofactor Co²⁺ (e.g., 1 mM) Cofactor->Reactor L_ribulose L-Ribulose (Intermediate) Reactor->L_ribulose L-AI L_ribose L-Ribose (Product) L_ribulose->L_ribose MPI Purification Purification (e.g., Chromatography) L_ribose->Purification Final_product Purified L-Ribose Purification->Final_product

Figure 1: Experimental workflow for the two-step enzymatic synthesis of L-ribose from L-arabinose.
Quantitative Data for L-Ribose Synthesis

The following table summarizes quantitative data from studies on the enzymatic synthesis of L-ribose from L-arabinose using L-arabinose isomerase and mannose-6-phosphate isomerase from Geobacillus thermodenitrificans.

ParameterValueReference
SubstrateL-Arabinose[4][5]
Enzyme 1L-Arabinose Isomerase (L-AI)[4][5]
Enzyme 2Mannose-6-Phosphate Isomerase (MPI)[4][5]
Substrate Concentration500 g/L[4][5]
Product Concentration (L-Ribose)118 g/L[4][5]
Conversion Yield23.6% (w/w)[4][5]
Volumetric Productivity39.3 g L⁻¹ h⁻¹[4][5]
Reaction pH7.0[4][5]
Temperature70°C[4][5]
Cofactor1 mM Co²⁺[4][5]
Reaction Time3 hours[4][5]
Detailed Protocol for L-Ribose Synthesis

This protocol is based on the method described by Oh et al. (2009) using purified enzymes.[5]

Materials:

  • L-arabinose

  • Purified L-arabinose isomerase (L-AI) from Geobacillus thermodenitrificans

  • Purified mannose-6-phosphate isomerase (MPI) from Geobacillus thermodenitrificans

  • HEPES buffer (or similar, pH 7.0)

  • Cobalt(II) chloride (CoCl₂) solution

  • Reaction vessel with temperature control

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a 500 g/L solution of L-arabinose in the desired reaction buffer (e.g., 50 mM HEPES, pH 7.0).

    • Add CoCl₂ to a final concentration of 1 mM.

    • Pre-heat the substrate solution to the reaction temperature of 70°C.

  • Enzyme Addition:

    • Add purified L-AI and MPI to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point could be in the range of 10-50 U/mL for each enzyme.

  • Incubation:

    • Incubate the reaction mixture at 70°C with gentle agitation for 3 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing the concentrations of L-arabinose, L-ribulose, and L-ribose using High-Performance Liquid Chromatography (HPLC) with a suitable carbohydrate analysis column.

  • Termination and Purification:

    • Terminate the reaction by heat inactivation of the enzymes (e.g., boiling for 10 minutes) followed by centrifugation to remove precipitated protein.

    • The resulting supernatant containing L-ribose can be purified from the remaining L-arabinose and the L-ribulose intermediate using chromatographic methods such as simulated moving bed (SMB) chromatography or ion-exchange chromatography.

Part 2: Proposed Hypothetical Protocol for Enzymatic Synthesis of 5-deoxy-L-ribose

Currently, there is no known single enzyme or a straightforward established pathway for the 5'-deoxygenation of L-ribose. The biosynthesis of deoxysugars in nature typically involves nucleotide-activated sugars and multi-enzyme complexes.[6][7] Therefore, the following protocol is a proposed, hypothetical pathway designed to stimulate further research. It involves a multi-step enzymatic cascade.

Proposed Enzymatic Pathway for 5-deoxy-L-ribose Synthesis

This proposed pathway involves three key enzymatic steps following the synthesis of L-ribose:

  • Phosphorylation: L-ribose is phosphorylated at the 5'-position to L-ribose-5-phosphate. While E. coli ribokinase is known to not act on L-ribose[8], other kinases or engineered variants may exhibit this activity. An alternative is to use L-ribulokinase, which acts on L-ribulose[1], requiring an initial isomerization of L-ribose to L-ribulose.

  • Reductive Deoxygenation: The 5'-phosphate group of L-ribose-5-phosphate could be a target for a reductase enzyme, leading to deoxygenation. This is the most speculative step and would likely require a novel or engineered enzyme. The mechanism might be analogous to aspects of ribonucleotide reduction, although that occurs at the 2' position.[5][9]

  • Dephosphorylation: The resulting 5-deoxy-L-ribose-5-phosphate is dephosphorylated by a phosphatase to yield the final product, 5-deoxy-L-ribose.

Proposed_Pathway cluster_phosphorylation Step 1: Phosphorylation (Hypothetical) cluster_deoxygenation Step 2: Deoxygenation (Speculative) cluster_dephosphorylation Step 3: Dephosphorylation L_Ribose L-Ribose (from Part 1) Kinase Promiscuous/Engineered Ribokinase L_Ribose->Kinase ATP1 ATP ATP1->Kinase ADP1 ADP Kinase->ADP1 L_R5P L-Ribose-5-Phosphate Kinase->L_R5P Reductase Novel/Engineered 5'-Reductase L_R5P->Reductase NADPH NADPH + H⁺ NADPH->Reductase NADP NADP⁺ Reductase->NADP Deoxy_L_R5P 5-deoxy-L-Ribose-5-Phosphate Reductase->Deoxy_L_R5P Phosphatase Phosphatase Deoxy_L_R5P->Phosphatase H2O H₂O H2O->Phosphatase Pi Pi Phosphatase->Pi Final_Product 5-deoxy-L-Ribose Phosphatase->Final_Product

Figure 2: A proposed hypothetical enzymatic pathway for the synthesis of 5-deoxy-L-ribose.
Hypothetical Protocol for 5-deoxy-L-ribose Synthesis

Note: The enzymes for steps 1 and 2 have not been confirmed for these specific substrates and would require discovery through screening or protein engineering.

Materials:

  • Purified L-ribose (from Part 1)

  • ATP (Adenosine triphosphate)

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)

  • A promiscuous or engineered ribokinase (hypothetical)

  • A novel 5'-reductase (hypothetical)

  • A broad-specificity phosphatase (e.g., alkaline phosphatase)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Magnesium chloride (MgCl₂)

Procedure:

  • Step 1: Phosphorylation of L-Ribose

    • In a reaction vessel, dissolve L-ribose in the reaction buffer.

    • Add ATP (in slight molar excess to L-ribose) and MgCl₂ (as a cofactor for the kinase).

    • Introduce the hypothetical promiscuous/engineered ribokinase.

    • Incubate at an optimal temperature (e.g., 25-37°C) until conversion to L-ribose-5-phosphate is maximized, as monitored by HPLC or LC-MS.

  • Step 2: Reductive Deoxygenation

    • To the reaction mixture containing L-ribose-5-phosphate, add NADPH (in molar excess).

    • Introduce the hypothetical 5'-reductase enzyme.

    • Incubate at an optimal temperature, monitoring the formation of 5-deoxy-L-ribose-5-phosphate.

  • Step 3: Dephosphorylation

    • Once the deoxygenation step is complete, add a broad-specificity phosphatase to the mixture.

    • Incubate until the 5-deoxy-L-ribose-5-phosphate is fully converted to 5-deoxy-L-ribose.

  • Purification:

    • The final product, 5-deoxy-L-ribose, can be purified from the reaction mixture using techniques such as ion-exchange chromatography (to remove phosphorylated intermediates and nucleotides) and/or reversed-phase chromatography.

Discussion and Future Outlook

The enzymatic production of L-ribose is a feasible process that can be optimized for industrial-scale production.[10] The main challenge remains the development of an enzymatic step for the 5'-deoxygenation. The proposed hypothetical pathway highlights the need for discovering or engineering enzymes with novel substrate specificities. Future research should focus on:

  • Enzyme Screening: High-throughput screening of microbial libraries for kinases that can phosphorylate L-ribose and for reductases capable of acting on the 5'-hydroxyl or 5'-phosphate group of L-ribose-5-phosphate.

  • Protein Engineering: Using rational design or directed evolution to alter the substrate specificity of known D-ribokinases or other sugar kinases to accept L-ribose. Similarly, reductases from deoxysugar biosynthetic pathways could be engineered to act on L-ribose-5-phosphate.

  • Pathway Engineering: Developing a whole-cell biocatalyst by expressing the genes for the entire pathway (L-arabinose to 5-deoxy-L-ribose) in a suitable microbial host like E. coli. This would streamline the process and facilitate cofactor regeneration.

The successful development of a fully enzymatic route to 5-deoxy-L-ribose would be a significant advancement, providing a sustainable and efficient method for producing a key chiral precursor for important therapeutic agents.

References

Application

Applications of 5-deoxy-L-ribose in the Synthesis of Novel Nucleosides

For Researchers, Scientists, and Drug Development Professionals This document outlines the application of 5-deoxy-L-ribose as a crucial building block in the synthesis of L-nucleoside analogues, a class of compounds with...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the application of 5-deoxy-L-ribose as a crucial building block in the synthesis of L-nucleoside analogues, a class of compounds with significant therapeutic potential, particularly as antiviral agents. The absence of the 5'-hydroxyl group can confer unique biological properties to these nucleosides, including increased metabolic stability and altered mechanisms of action. This application note provides an overview of the synthetic strategies, quantitative data on the biological activity of related compounds, and detailed experimental protocols for key steps in the synthetic pathway.

Introduction

L-nucleosides, the enantiomers of naturally occurring D-nucleosides, have garnered considerable attention in medicinal chemistry.[1] Their unnatural stereochemistry often renders them resistant to degradation by cellular enzymes while still allowing them to be recognized by viral enzymes, making them attractive candidates for antiviral drug development.[2] 5-deoxy-L-ribose, a derivative of the rare sugar L-ribose, serves as a key chiral precursor for the synthesis of 5'-deoxy-L-nucleoside analogues. These modifications at the 5'-position can prevent phosphorylation, which may lead to different biological activities compared to traditional nucleoside analogues that act as chain terminators after conversion to their triphosphate form.[3]

Synthetic Strategies

The synthesis of 5'-deoxy-L-nucleosides from 5-deoxy-L-ribose typically involves two key stages: activation of the sugar and coupling with a nucleobase.

  • Activation of 5-deoxy-L-ribose: To facilitate the coupling reaction, the anomeric hydroxyl group of 5-deoxy-L-ribose must be converted into a good leaving group. A common strategy is the acetylation of the remaining hydroxyl groups to form a 1,2,3-tri-O-acetyl-5-deoxy-L-ribofuranose derivative. This can be achieved by treating the 5-deoxy-L-ribose with acetic anhydride in the presence of a base like pyridine.[4]

  • Glycosylation (Coupling with Nucleobases): The activated 5-deoxy-L-ribose derivative is then coupled with a silylated nucleobase (e.g., silylated thymine or uracil) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This reaction, known as the Vorbrüggen glycosylation, is a widely used method for forming the N-glycosidic bond in nucleoside synthesis.[5][6]

Experimental Workflow for Nucleoside Synthesis

The overall workflow for the synthesis of a 5'-deoxy-L-nucleoside analogue from a suitable L-sugar precursor is depicted below.

G cluster_0 Sugar Modification cluster_1 Nucleoside Synthesis L_Sugar L-Sugar Precursor (e.g., L-Arabinose) Deoxy_L_Ribose 5-deoxy-L-ribose L_Sugar->Deoxy_L_Ribose Multi-step synthesis Activated_Sugar Activated 5-deoxy-L-ribose (e.g., 1,2,3-tri-O-acetyl derivative) Deoxy_L_Ribose->Activated_Sugar Acetylation Coupling Vorbrüggen Glycosylation Activated_Sugar->Coupling Silylated_Base Silylated Nucleobase Silylated_Base->Coupling Protected_Nucleoside Protected 5'-deoxy-L-nucleoside Coupling->Protected_Nucleoside Deprotection Deprotection Protected_Nucleoside->Deprotection Final_Product 5'-deoxy-L-nucleoside Analogue Deprotection->Final_Product

Caption: General workflow for 5'-deoxy-L-nucleoside synthesis.

Antiviral Activity of 5'-deoxy-L-nucleoside Analogues

While specific data for 5'-deoxy-L-ribose derived nucleosides is limited in the public domain, studies on structurally related 5-deoxy-alpha-L-lyxofuranosyl benzimidazoles demonstrate potent antiviral activity against Human Cytomegalovirus (HCMV).[7][8]

CompoundVirusAssay TypeIC50 (µM)Selectivity Index (SI)
5-deoxy-alpha-L-lyxofuranosyl benzimidazole (2-chloro derivative)HCMV (Towne)Plaque Assay0.2-0.4Not Reported
5-deoxy-alpha-L-lyxofuranosyl benzimidazole (2-bromo derivative)HCMV (Towne)Plaque Assay0.2-0.4Not Reported

Data compiled from Migawa, M. T., et al. (1998). J Med Chem, 41(8), 1242-51.[8]

Mechanism of Action of Nucleoside Analogues

Many nucleoside analogues exert their antiviral effects by acting as chain terminators of viral DNA or RNA synthesis. This process typically involves intracellular phosphorylation of the nucleoside analogue to its active triphosphate form, which is then incorporated into the growing nucleic acid chain by a viral polymerase. The absence of a 3'-hydroxyl group in many of these analogues prevents the addition of the next nucleotide, thus halting replication. While 5'-deoxy nucleosides cannot be phosphorylated at the 5' position, they may act through alternative mechanisms, such as competitive inhibition of nucleoside transporters or other viral enzymes.[3]

The general mechanism of action for nucleoside analogues that require phosphorylation is illustrated below.

G cluster_0 Extracellular Space cluster_1 Infected Host Cell Prodrug Nucleoside Analogue (Prodrug) Uptake Cellular Uptake Mono_P Nucleoside Monophosphate Uptake->Mono_P Phosphorylation (Cellular/Viral Kinases) Di_P Nucleoside Diphosphate Mono_P->Di_P Phosphorylation Tri_P Active Nucleoside Triphosphate Di_P->Tri_P Phosphorylation Viral_Polymerase Viral Polymerase (e.g., RdRp, RT) Tri_P->Viral_Polymerase Chain_Termination Chain Termination & Inhibition of Viral Nucleic Acid Synthesis Viral_Polymerase->Chain_Termination

Caption: General mechanism of action for antiviral nucleoside analogues.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of 5'-deoxy-L-nucleosides. Researchers should consult the primary literature for specific reaction conditions and purification methods.

Protocol 1: Acetylation of 5-deoxy-L-ribose

This protocol describes the preparation of the activated sugar intermediate.

Materials:

  • 5-deoxy-L-ribose

  • Pyridine, anhydrous

  • Acetic anhydride

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 5-deoxy-L-ribose in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain 1,2,3-tri-O-acetyl-5-deoxy-L-ribofuranose.

Protocol 2: Vorbrüggen Glycosylation with Thymine

This protocol outlines the coupling of the activated sugar with a nucleobase.

Materials:

  • 1,2,3-tri-O-acetyl-5-deoxy-L-ribofuranose

  • Thymine

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate (catalytic amount)

  • Anhydrous acetonitrile

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Silylation of Thymine: In a round-bottom flask, suspend thymine in hexamethyldisilazane and add a catalytic amount of ammonium sulfate.

  • Heat the mixture to reflux until the solution becomes clear, indicating the formation of silylated thymine.

  • Remove the excess HMDS under reduced pressure.

  • Glycosylation: Dissolve the silylated thymine and 1,2,3-tri-O-acetyl-5-deoxy-L-ribofuranose in anhydrous acetonitrile under an inert atmosphere.

  • Cool the solution to 0 °C and add TMSOTf dropwise with stirring.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting protected nucleoside by silica gel chromatography.

Protocol 3: Deprotection of the Nucleoside

This protocol describes the removal of the acetyl protecting groups.

Materials:

  • Protected 5'-deoxy-L-nucleoside

  • Methanolic ammonia (saturated at 0 °C)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the protected nucleoside in methanolic ammonia in a sealed flask.

  • Stir the solution at room temperature for 12-24 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the final 5'-deoxy-L-nucleoside product by recrystallization or column chromatography.

Disclaimer: These protocols are intended as a general guide. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel. Reaction conditions may need to be optimized for specific substrates.

References

Method

Application Notes and Protocols for 5-deoxy-L-ribose as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals Introduction 5-deoxy-L-ribose is a monosaccharide of significant interest in the biomedical and pharmaceutical sectors. As a stereoisomer of the more common...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-deoxy-L-ribose is a monosaccharide of significant interest in the biomedical and pharmaceutical sectors. As a stereoisomer of the more common 5-deoxy-D-ribose, this L-sugar serves as a crucial building block in the synthesis of L-nucleoside analogs, which are explored for their potential as antiviral and anticancer agents.[] The replacement of the 5-hydroxyl group with a hydrogen atom imparts unique biochemical properties, influencing the metabolic stability and biological activity of its derivatives. These application notes provide an overview of the synthesis, known applications, and experimental protocols related to 5-deoxy-L-ribose for research and development purposes.

Physicochemical Properties

A summary of the key physicochemical properties of 5-deoxy-L-ribose is provided in the table below.

PropertyValueReference
Molecular Formula C₅H₁₀O₄[2]
Molecular Weight 134.13 g/mol [2]
CAS Number 18555-65-2[2]
IUPAC Name (2S,3S,4S)-2,3,4-trihydroxypentanal[2]

Applications in Research and Drug Development

5-deoxy-L-ribose is a valuable chiral precursor in the synthesis of various bioactive molecules, primarily L-nucleoside analogs. These analogs are investigated for their therapeutic potential, particularly in the development of antiviral drugs.[3] The incorporation of the L-enantiomer can confer resistance to degradation by enzymes that typically process D-sugars, potentially enhancing the pharmacokinetic profile of drug candidates.

Key Research Applications:

  • Synthesis of L-Nucleoside Analogs: 5-deoxy-L-ribose is a key starting material for the synthesis of nucleosides with an L-sugar backbone. These "mirror-image" nucleosides are explored for their ability to inhibit viral replication.[3]

  • Biochemical Probes: As an unnatural sugar, 5-deoxy-L-ribose and its derivatives can be used as probes to study the stereoselectivity of enzymes involved in carbohydrate metabolism and nucleic acid synthesis.

  • Drug Discovery: The unique structure of 5-deoxy-L-ribose allows for the creation of novel chemical entities with potential therapeutic applications against a range of diseases, including viral infections and cancer.[]

Experimental Protocols

Chemical Synthesis of 5-deoxy-L-ribose from D-ribose

A multi-step synthesis to obtain L-ribose derivatives from the readily available D-ribose has been described in patent literature, which can be adapted for the synthesis of 5-deoxy-L-ribose. The overall strategy involves the inversion of stereochemistry at key carbon atoms. A general workflow is presented below.

Workflow for the Synthesis of L-Ribose Derivatives from D-Ribose:

G D_ribose D-Ribose protected_D_ribose Hydroxy-protected D-ribose D_ribose->protected_D_ribose Protection tetrol Protected tetrol protected_D_ribose->tetrol Reduction tetraester Tetraester (e.g., tetraacetate) tetrol->tetraester Esterification hydroxymethyl_tetraester Hydroxymethyl tetraester tetraester->hydroxymethyl_tetraester Selective deprotection aldehyde Tetraester aldehyde (Protected L-ribose) hydroxymethyl_tetraester->aldehyde Oxidation L_ribose L-Ribose aldehyde->L_ribose Hydrolysis deoxy_L_ribose 5-deoxy-L-ribose L_ribose->deoxy_L_ribose Deoxygenation (Conceptual) G cluster_cell Host Cell drug 5-deoxy-L-riboside (Prodrug) drug_mp 5-deoxy-L-riboside Monophosphate drug->drug_mp Host Kinase drug_dp 5-deoxy-L-riboside Diphosphate drug_mp->drug_dp Host Kinase drug_tp 5-deoxy-L-riboside Triphosphate (Active) drug_dp->drug_tp Host Kinase viral_polymerase Viral Polymerase drug_tp->viral_polymerase inhibition Inhibition drug_tp->inhibition viral_genome Viral Genome Replication viral_polymerase->viral_genome inhibition->viral_polymerase G cluster_bacterium Bacterial Cell five_dAdo 5'-deoxyadenosine five_dRib 5-deoxy-D-ribose five_dAdo->five_dRib Nucleosidase five_dRib_P 5-deoxy-D-ribose-1-P five_dRib->five_dRib_P Kinase five_dRibulose_P 5-deoxy-D-ribulose-1-P five_dRib_P->five_dRibulose_P Isomerase DHAP Dihydroxyacetone phosphate five_dRibulose_P->DHAP acetaldehyde Acetaldehyde five_dRibulose_P->acetaldehyde central_metabolism Central Metabolism DHAP->central_metabolism acetaldehyde->central_metabolism

References

Application

Application Notes and Protocols for 5-deoxy-L-ribose

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of experimental procedures involving 5-deoxy-L-ribose, a crucial monosaccharide for synthesizing L-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental procedures involving 5-deoxy-L-ribose, a crucial monosaccharide for synthesizing L-nucleoside analogs and other bioactive molecules.[][2] This document details protocols for its chemical synthesis and characterization, discusses its biological relevance, and presents methodologies for its study in enzymatic assays.

Chemical Synthesis of 5-deoxy-L-ribose

5-deoxy-L-ribose is a valuable building block in synthetic organic chemistry, particularly for the development of therapeutic agents like antiviral and anticancer drugs.[3] Its synthesis is challenging but can be accomplished through multi-step procedures starting from more common sugars.[2] The following protocol is based on established methods of carbohydrate chemistry, adapted for the L-enantiomer. A key strategy involves the deoxygenation of the C5 hydroxyl group of an L-ribose precursor.

Overall Synthesis Strategy

The synthesis involves four main stages:

  • Protection: The hydroxyl groups at C2 and C3 of an L-ribose derivative are protected to prevent side reactions.

  • Activation: The primary hydroxyl group at the C5 position is converted into a good leaving group (e.g., a tosylate).

  • Reductive Deoxygenation: The activated C5 position is treated with a reducing agent to replace the leaving group with a hydrogen atom.

  • Deprotection: The protecting groups are removed to yield 5-deoxy-L-ribose.

G cluster_workflow Chemical Synthesis Workflow A L-Ribose (Starting Material) B Methyl 2,3-O-isopropylidene -β-L-ribofuranoside A->B Ketalization C 5-O-Tosylated Intermediate B->C Tosylation D Methyl 5-deoxy-2,3-O -isopropylidene-β-L-ribofuranoside C->D Reduction (Deoxygenation) E 5-deoxy-L-ribose (Final Product) D->E Hydrolysis (Deprotection)

Caption: General workflow for the chemical synthesis of 5-deoxy-L-ribose.
Detailed Synthesis Protocol

This protocol is adapted from high-yielding methods developed for the D-enantiomer.[4][5] Researchers should exercise caution and use appropriate personal protective equipment (PPE) when handling all chemicals.[6]

Step 1: Protection of L-Ribose

  • Suspend L-arabinose (as a precursor to L-ribose) or L-ribose in a mixture of acetone and methanol.[4][7]

  • Add a catalytic amount of a suitable acid (e.g., concentrated H₂SO₄ or SnCl₂·2H₂O).[4]

  • Heat the mixture (e.g., 40–45 °C) for several hours until the reaction is complete, monitoring by Thin-Layer Chromatography (TLC).[4]

  • Filter the mixture and neutralize the filtrate to pH 6–7 with a sodium bicarbonate solution.

  • Evaporate the organic solvents and extract the remaining aqueous solution with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate in vacuo to yield the protected L-ribose derivative (e.g., Methyl 2,3-O-isopropylidene-β-L-ribofuranoside).[4]

Step 2: Activation of the 5-Hydroxyl Group (Tosylation)

  • Dissolve the protected L-ribose derivative from Step 1 in a dry solvent like dichloromethane (DCM) or pyridine.[4][8]

  • Add triethylamine (if not using pyridine as the solvent) followed by p-toluenesulfonyl chloride (TsCl).[4][8]

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and evaporating the solvent to isolate the tosylated product.[8]

Step 3: Reductive Deoxygenation

  • Dissolve the tosylated compound from Step 2 in a suitable solvent such as dimethyl sulfoxide (DMSO).[4]

  • Add a hydride reducing agent, such as sodium borohydride (NaBH₄).[4]

  • Heat the reaction mixture (e.g., 80–85 °C) for several hours.[4]

  • After cooling, carefully work up the reaction with a dilute acid (e.g., 5% aqueous acetic acid).

  • Distill the product under reduced pressure to yield the deoxygenated intermediate.[4]

Step 4: Deprotection (Hydrolysis)

  • Treat the deoxygenated intermediate from Step 3 with a dilute acid, such as 0.04N H₂SO₄.[4]

  • Heat the mixture to 80–85 °C to facilitate the removal of both the methyl glycoside and the isopropylidene protecting groups.[4]

  • Neutralize the reaction mixture and purify the resulting 5-deoxy-L-ribose, often through column chromatography.

Characterization and Analysis

Due to their high polarity and lack of chromophores, analyzing sugars can be challenging.[9] Derivatization is a common strategy to facilitate analysis.

Protocol: Formation of 5-deoxy-L-ribose Phenylhydrazone

This protocol can be used to create a derivative suitable for analysis by melting point and spectroscopy to confirm the identity of the synthesized sugar.[10]

  • Dissolve the crude 5-deoxy-L-ribose in methanol.

  • Add phenylhydrazine and a catalytic amount of acetic acid.

  • Allow the mixture to stand at room temperature for approximately 2 hours.

  • Concentrate the reaction solution in vacuo.

  • Wash the resulting residue with a non-polar solvent (e.g., isopropyl ether and hexane) to yield the crude phenylhydrazone derivative.

  • The product can be further purified by recrystallization.

Analytical Data

The following table summarizes analytical data for a 5-deoxy-L-ribose derivative as reported in the literature.

CompoundMethodValueReference
5-deoxy-L-ribose phenylhydrazoneMelting Point115-117°C[10]
5-deoxy-L-ribose phenylhydrazoneIR νmax(KBr)cm⁻¹3450, 3270, 3200, 2940, 1610, 1532, 1500[10]

Biological Significance and Metabolic Pathways

While 5-deoxy-L-ribose is primarily of interest as a synthetic precursor for L-nucleosides, the metabolism of the closely related 5-deoxy-D-ribose has been well-characterized in bacteria. 5-deoxy-D-ribose is a byproduct of enzymes that use S-adenosylmethionine (SAM).[11][12] Bacteria have evolved a specific salvage pathway to metabolize this compound.[11][12]

Bacterial Salvage Pathway for 5-deoxyribose

In bacteria such as E. coli, 5'-deoxyadenosine is cleaved to produce adenine and 5-deoxy-D-ribose (5dR).[13] This 5dR is then processed through a three-enzyme pathway, converting it into intermediates of central metabolism.[12][13]

G cluster_pathway Bacterial 5-deoxyribose Salvage Pathway A 5'-Deoxyadenosine B 5-deoxy-D-ribose (5dR) A->B Nucleosidase C 5-deoxy-D-ribose 1-phosphate (dR1P) B->C Kinase (MtnK) + ATP D 5-deoxy-D-ribulose 1-phosphate (dRu1P) C->D Isomerase E Dihydroxyacetone phosphate (DHAP) D->E Aldolase F Acetaldehyde D->F Aldolase G Central Metabolism E->G F->G

Caption: Metabolic salvage pathway for 5-deoxy-D-ribose in bacteria.
Key Enzymes and Quantitative Data

The enzymes in this pathway have been characterized, and kinetic data are available for some, such as the E. coli kinase (MtnK). It is important to note that this data was generated using the D-enantiomer of 5-deoxyribose.

EnzymeSubstrateKM (µM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)
E. coli MtnK5-deoxy-D-ribose10 ± 114 ± 0.21,400,000
E. coli MtnKATP130 ± 1014 ± 0.3110,000
Data compiled from literature.[13]

Experimental Protocols for Biological Assays

To investigate the interaction of 5-deoxy-L-ribose with potential enzymes (e.g., kinases, isomerases), a coupled-enzyme spectrophotometric assay can be employed.

Protocol: Coupled Spectrophotometric Assay for Kinase Activity

This assay measures ATP consumption during the phosphorylation of 5-deoxy-L-ribose by coupling the reaction to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. The oxidation of NADH is monitored by the decrease in absorbance at 340 nm.[13]

G cluster_assay Coupled Enzymatic Assay Workflow A Prepare Reaction Mixture: Buffer, PEP, NADH, PK, LDH B Add varying concentrations of 5-deoxy-L-ribose A->B C Initiate reaction by adding the putative Kinase enzyme B->C D Monitor decrease in absorbance at 340 nm C->D E Calculate reaction rates and kinetic parameters D->E

Caption: General workflow for a coupled spectrophotometric enzyme assay.

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 100 mM KCl

  • 5-deoxy-L-ribose stock solution

  • ATP stock solution

  • Phosphoenolpyruvate (PEP) stock solution

  • NADH stock solution

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Purified putative kinase enzyme

Procedure:

  • Prepare a reaction mixture in a UV-transparent cuvette or microplate well containing assay buffer, PEP, NADH, PK, and LDH.

  • Add varying concentrations of the substrate, 5-deoxy-L-ribose.

  • Initiate the reaction by adding a fixed concentration of the kinase to be tested.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction rates from the linear portion of the absorbance curve.

  • Plot the rates against the substrate concentration and fit to the Michaelis-Menten equation to determine KM and kcat.

References

Method

Application Notes: 5-deoxy-L-ribose as a Precursor in Organic Synthesis

Introduction 5-deoxy-L-ribose and its derivatives are crucial chiral building blocks in modern organic synthesis. As the enantiomer of the naturally occurring 5-deoxy-D-ribose, this synthetic monosaccharide provides acce...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-deoxy-L-ribose and its derivatives are crucial chiral building blocks in modern organic synthesis. As the enantiomer of the naturally occurring 5-deoxy-D-ribose, this synthetic monosaccharide provides access to a unique stereochemical space. Its primary application lies in the synthesis of L-nucleoside analogues, which are of significant interest to the pharmaceutical industry.[1] L-nucleosides have demonstrated potent antiviral and anticancer activities, often exhibiting lower toxicity and a different resistance profile compared to their D-enantiomer counterparts.[1] These application notes provide detailed protocols for the synthesis of key 5-deoxy-L-ribose intermediates and their subsequent conversion into L-nucleosides, tailored for researchers in organic chemistry and drug development.

Key Applications

  • Synthesis of L-Nucleoside Analogues: 5-deoxy-L-ribose is a fundamental precursor for L-deoxyribonucleosides, the building blocks of L-DNA ("mirror-image" DNA).[2] These unnatural oligonucleotides are valuable tools in antisense therapy and diagnostics due to their resistance to nuclease degradation.[1]

  • Antiviral and Anticancer Agents: Many L-nucleoside analogues derived from 5-deoxy-L-ribose are cornerstone treatments for viral infections (e.g., HIV, HBV) and various cancers.[1][3]

  • Chiral Pool Synthesis: It serves as a versatile starting material for the stereoselective synthesis of other complex chiral molecules and natural products.[4]

Synthetic Pathways and Workflows

The following diagrams illustrate the key synthetic transformations involving 5-deoxy-L-ribose and its precursors.

G cluster_synthesis Synthesis of 2-Deoxy-L-Ribose Derivative from L-Arabinose cluster_application Application in L-Nucleoside Synthesis L_Arabinose L-Arabinose Ortho_Ester Ethylthio Ortho Ester Intermediate L_Arabinose->Ortho_Ester Multi-step Conversion Radical_Gen Dialkoxyalkyl Radical Generation Ortho_Ester->Radical_Gen Bu3SnH, AIBN Deoxy_L_Ribose 2-Deoxy-L-Ribose Triester Radical_Gen->Deoxy_L_Ribose Radical Rearrangement Start_Ribose 2-Deoxy-L-Ribose Triester Alpha_Chloride α-Chloride Intermediate Start_Ribose->Alpha_Chloride HCl in Acetic Acid L_Nucleoside L-Nucleoside Analogue Alpha_Chloride->L_Nucleoside Coupling with Nucleobase

Caption: High-level workflow for 2-deoxy-L-ribose and L-nucleoside synthesis.

Experimental Protocols

The following protocols are based on established and efficient syntheses reported in the literature, particularly for the conversion of L-arabinose to 2-deoxy-L-ribose derivatives.[1]

Protocol 1: Synthesis of 1,3,5-Tri-O-benzoyl-2-deoxy-L-ribose (4)

This protocol outlines the key radical rearrangement step to form the 2-deoxy-L-ribose core from an ethylthio ortho ester intermediate derived from L-arabinose.[1]

A. Preparation of Ethylthio Ortho Ester (7) from L-Arabinose Derivative (2a)

  • Starting Material: Begin with 1-bromo-2,3,5-tri-O-benzoyl-L-arabinofuranose (2a), which is synthesized from L-arabinose.

  • Reaction Setup: Dissolve the bromide 2a in nitromethane.

  • Reagent Addition: Add ethanethiol and a hindered base (e.g., 2,6-lutidine).

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Perform a standard aqueous work-up, extract with an organic solvent, dry the organic layer, and purify the crude product by column chromatography to yield the ethylthio ortho ester 7 .[1]

B. Radical Rearrangement to 2-Deoxy-L-ribose Derivative (4)

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve the ethylthio ortho ester 7 in toluene.

  • Reagent Addition: Add tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux. The reaction proceeds via a dialkoxyalkyl radical intermediate, which rearranges to the more stable 2-deoxy product.[1]

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Purify the residue by column chromatography to isolate the 1,3,5-tri-O-benzoyl-2-deoxy-L-ribose 4 .[1]

Protocol 2: Synthesis of L-Nucleosides from 2-Deoxy-L-ribose Derivative (4)

This protocol describes the conversion of the synthesized 2-deoxy-L-ribose derivative into an activated α-chloride, which is then used for glycosylation.[1]

  • Preparation of α-Chloride (10):

    • Dissolve the 2-deoxy-L-ribose triester 4 in a solution of hydrogen chloride in acetic acid.

    • Stir the reaction at room temperature.

    • Upon completion, the crystalline α-chloride 10 can often be precipitated and collected by filtration.[1]

  • Glycosylation to form L-Nucleoside (11):

    • Nucleobase Preparation: Prepare the desired purine or pyrimidine nucleobase, often as a silylated derivative (e.g., by treating with HMDS) to enhance solubility and reactivity.

    • Coupling Reaction: Add the activated α-chloride 10 to a solution of the prepared nucleobase in an appropriate solvent (e.g., acetonitrile). A Lewis acid catalyst may be employed.

    • Deprotection: Following the coupling reaction, remove the benzoyl protecting groups using a base such as sodium methoxide in methanol to yield the final L-nucleoside analogue.

    • Purification: Purify the final compound using column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of 2-deoxy-L-ribose and its subsequent conversion, as adapted from literature sources.[1]

StepStarting MaterialProductReagents/ConditionsYield (%)Reference
Ortho Ester Formation Bromide 2a Ethylthio Ortho Ester 7 Ethanethiol, Hindered Base86%[1]
Radical Rearrangement Ethylthio Ortho Ester 7 1,3,5-Tri-O-benzoyl-2-deoxy-L-ribose 4 Bu₃SnH, AIBN, Toluene (reflux)85%[1]
Hydrolysis to Free Sugar Triester 4 2-Deoxy-L-ribose 9 Basic Hydrolysis~100%[1]
α-Chloride Formation Triester 4 α-Chloride 10 HCl in Acetic Acid70%[1]
Overall Yield (L-Arabinose to 2-Deoxy-L-ribose) L-Arabinose 1 2-Deoxy-L-ribose 9 Six Steps49%[1]

Logical Relationships in L-Nucleoside Development

The diagram below outlines the logical progression from a simple chiral precursor to a high-value therapeutic agent, highlighting the central role of 5-deoxy-L-ribose.

G cluster_dev Drug Development Pathway for L-Nucleosides A Chiral Precursor (e.g., L-Arabinose) B 5-Deoxy-L-Ribose Derivative A->B Stereospecific Synthesis C Activated Glycosyl Donor (e.g., α-Chloride) B->C Activation D L-Nucleoside Analogue C->D Glycosylation E Therapeutic Application (Antiviral / Anticancer) D->E Biological Screening

Caption: Logical flow from chiral precursor to therapeutic application.

References

Application

Application Notes and Protocols for the Analytical Detection of 5-deoxy-L-ribose

For Researchers, Scientists, and Drug Development Professionals Introduction 5-deoxy-L-ribose is a monosaccharide derivative of L-ribose, an essential biomolecule involved in nucleic acid synthesis and various metabolic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-deoxy-L-ribose is a monosaccharide derivative of L-ribose, an essential biomolecule involved in nucleic acid synthesis and various metabolic pathways. Its detection and quantification are crucial in diverse fields, including drug development, where it can be a key intermediate or an impurity in active pharmaceutical ingredients like Capecitabine.[1] This document provides detailed application notes and protocols for the analytical detection of 5-deoxy-L-ribose using various modern analytical techniques. The methodologies described are applicable for purity assessment, quantitative analysis in biological matrices, and quality control in manufacturing processes.

Comparative Overview of Analytical Methods

The selection of an analytical method for 5-deoxy-L-ribose depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. A comparison of the most common techniques is presented below.

ParameterQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzymatic Assays
Principle Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified reference material.[2]Separation based on differential partitioning of analytes between a mobile and stationary phase, with detection by refractive index (RI) or UV absorbance.[2]Separation by HPLC followed by mass-to-charge ratio detection, providing high sensitivity and selectivity.[2]Separation of volatile derivatives by gas chromatography followed by mass-to-charge ratio detection.[1][3]Utilizes specific enzymes that act on the target molecule, leading to a measurable signal (e.g., colorimetric, fluorescent).[4]
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.[2]Simple dissolution in the mobile phase; may require derivatization for UV detection.[2]Simple dissolution in a suitable solvent.[2]Requires derivatization to increase volatility (e.g., silylation, acetylation).[5][6]Incubation of the biological sample with specific enzymes.[4]
Analysis Time per Sample ~5-15 minutes for data acquisition.[2]~15-30 minutes.[2]~15-30 minutes.[2]Dependent on the chromatographic method and derivatization.Dependent on incubation time.
Accuracy & Precision High accuracy and precision (RSD <1%) achievable.[2]Good accuracy and precision (RSD <2%) achievable with proper validation.[2]Excellent accuracy and precision, though matrix effects can be a factor.[7]High resolution, sensitivity, and repeatability.[6]High, depending on the enzyme and detection method.
Key Advantages Provides detailed structural information and absolute quantification without a specific standard for each impurity.[2]Robust and widely available.High sensitivity and selectivity, excellent for complex matrices.[8]Excellent for separating complex mixtures of sugars.[6]High specificity for the target molecule.
Key Limitations Lower sensitivity compared to MS-based methods.Co-elution with similar compounds can occur; lacks structural information.[2]Matrix effects can influence quantification.Derivatization can be complex and time-consuming.[3]Limited to the availability of a specific enzyme.

I. Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of carbohydrates. For non-UV absorbing compounds like 5-deoxy-L-ribose, a Refractive Index Detector (RID) is commonly employed.[2] Alternatively, derivatization with a UV-active compound can be performed.

Experimental Protocol: HPLC with Refractive Index Detection (HPLC-RID)

  • Instrumentation and Columns:

    • HPLC system equipped with a refractive index detector.[2]

    • Amino-based or ligand-exchange column suitable for carbohydrate analysis (e.g., Sugar Pak I).[2][6]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is common for amino columns. For ligand-exchange columns, pure water is typically used.[2][6]

    • Flow Rate: 0.5-1.5 mL/min.[2]

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C).[2]

    • Injection Volume: 10-20 µL.[2]

  • Sample and Standard Preparation:

    • Prepare a stock solution of the 5-deoxy-L-ribose sample in the mobile phase.[2]

    • Prepare a series of standard solutions of 5-deoxy-L-ribose of known concentrations to generate a calibration curve.[2]

  • Data Analysis:

    • Identify the peak corresponding to 5-deoxy-L-ribose based on its retention time compared to the standard.

    • Quantify the amount of 5-deoxy-L-ribose by comparing its peak area to the calibration curve.[2]

Experimental Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Prepare Calibration Curve Solutions Standard->Dissolve_Standard HPLC Inject into HPLC System Dissolve_Sample->HPLC Dissolve_Standard->HPLC Detect Refractive Index Detection HPLC->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify Peak by Retention Time Chromatogram->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC analysis of 5-deoxy-L-ribose.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity, making it ideal for detecting trace amounts of 5-deoxy-L-ribose, especially in complex matrices.[8]

Experimental Protocol: LC-MS

  • Instrumentation and Columns:

    • LC-MS system (e.g., with a QTRAP 5500).[9]

    • Acclaim RSL C120 C18 column or a similar reversed-phase column.[1]

  • Chromatographic and Mass Spectrometry Conditions:

    • Mobile Phase: Acetonitrile:Water (35:65 v/v).[1]

    • Flow Rate: 0.2 mL/min.[1]

    • Column Temperature: 20-50 °C.[1]

    • Injection Volume: 2 µL.[1]

    • Ionization Mode: Positive electrospray ionization (ESI).[9]

    • MS Parameters:

      • Ion Source Gas 1: 35 Arb[1]

      • Auxiliary Gas 2: 7 Arb[1]

      • Ion Transport Tube Temperature: 325 °C[1]

  • Sample and Standard Preparation:

    • Dissolve the sample in the mobile phase.[1]

    • Prepare a series of standard solutions of 5-deoxy-L-ribose with known concentrations for calibration.[7]

  • Data Analysis:

    • Identify 5-deoxy-L-ribose by its retention time and mass-to-charge ratio. The retention time for 5-deoxy-D-ribofuranose has been reported as 1.45 min under specific conditions.[1]

    • Quantify using a calibration curve based on the peak area of the analyte.

Quantitative Data for LC-MS Method

ParameterValueReference
Retention Time (5-deoxy-D-ribofuranose)1.45 min[1]
Peak Area RSD (n=6)1.63%[7]
Retention Time RSD (n=6)0.28%[7]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of sugars, offering high resolution and sensitivity.[6] However, due to the low volatility of carbohydrates, a derivatization step is required.[5]

Experimental Protocol: GC-MS with Silylation Derivatization

  • Derivatization:

    • Dissolve approximately 1 mg of the sugar sample in 100 μL of a derivatization agent such as ethylhydroxylaminehydrochloride (EtOx) in pyridine (40 mg/mL) and heat at 70 °C for 30 minutes.[5]

    • Cool the sample to room temperature.

    • Add 120 μL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 70 °C for 30 minutes.[5]

    • Dilute the sample in ethyl acetate before injection.[5]

  • Instrumentation and Conditions:

    • GC-MS system.

    • Injector Temperature: 250 °C.[10]

    • Column Temperature Program: Start at 70 °C for 4 minutes, then ramp to 310 °C at 25 °C/min.[10]

  • Data Analysis:

    • Identify the derivatized 5-deoxy-L-ribose peak based on its retention time and mass spectrum.

    • Quantify using an internal standard and a calibration curve.

II. Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a primary method for purity assessment as it allows for absolute quantification without the need for a specific standard for each impurity.[2]

Experimental Protocol: Quantitative ¹H NMR

  • Instrumentation:

    • 400 MHz or higher field NMR spectrometer.[2]

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the 5-deoxy-L-ribose sample into a clean vial.[2]

    • Accurately weigh a precise amount of a suitable internal standard (e.g., maleic acid) into the same vial. The molar ratio of analyte to internal standard should be between 1:1 and 3:1.[2]

    • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., D₂O).[2]

    • Vortex until completely dissolved and transfer to an NMR tube.[2]

  • NMR Data Acquisition:

    • Number of Scans (ns): 8 to 64 scans to achieve an adequate signal-to-noise ratio (S/N > 250).[2]

    • Relaxation Delay (d1): A value of 30-60 seconds is often sufficient for accurate quantification.[2]

    • Acquisition Time (at): At least 3-4 seconds.[2]

    • Temperature: Maintain a constant temperature (e.g., 298 K).[2]

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID).[2]

    • Integrate the well-resolved signals of both 5-deoxy-L-ribose (anomeric protons around 4.6-5.3 ppm) and the internal standard.[2]

    • Calculate the purity based on the integral values, number of protons, and molecular weights of the analyte and internal standard.

III. Enzymatic Assays

Conceptual Signaling Pathway for a Coupled Enzymatic Assay

cluster_pathway Coupled Enzymatic Assay cluster_detection Detection A 5-deoxy-L-ribose + ATP B 5-deoxy-L-ribose-5-P + ADP A->B  Deoxyribose Kinase C ADP + PEP D ATP + Pyruvate C->D  Pyruvate Kinase E Pyruvate + NADH + H+ F Lactate + NAD+ E->F  Lactate Dehydrogenase G Monitor NADH Oxidation at 340 nm

Caption: Coupled enzymatic assay for 5-deoxy-ribose detection.

Experimental Protocol: Coupled Spectrophotometric Assay

  • Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 100 mM KCl

    • 5-deoxy-L-ribose stock solution

    • ATP stock solution

    • Phosphoenolpyruvate (PEP) stock solution

    • NADH stock solution

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • Deoxyribose kinase (or a suitable kinase that phosphorylates 5-deoxy-L-ribose)

  • Procedure:

    • In a UV-transparent cuvette or microplate well, prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.

    • Add varying concentrations of 5-deoxy-L-ribose.

    • Initiate the reaction by adding a fixed concentration of the deoxyribose kinase.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

    • The rate of NADH oxidation is proportional to the concentration of 5-deoxy-L-ribose.

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ are crucial parameters for validating an analytical method.[11] They can be determined using several approaches, with the calibration curve method being common.[12]

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise.[11]

    • Formula: LOD = 3.3 × (σ / S)

      • σ = the standard deviation of the response (can be estimated from the standard error of the regression line of the calibration curve).[12]

      • S = the slope of the calibration curve.[12]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be measured with acceptable precision and accuracy.[11]

    • Formula: LOQ = 10 × (σ / S)[12]

It is recommended to experimentally verify the calculated LOD and LOQ by analyzing replicate samples at these concentrations.[12]

References

Method

Application Notes and Protocols: 5-deoxy-L-ribose in the Development of Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the role of 5-deoxy-L-ribose and its derivatives in the development of therapeutic agents, with...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 5-deoxy-L-ribose and its derivatives in the development of therapeutic agents, with a focus on antiviral and anticancer applications. This document includes quantitative data for key compounds, detailed experimental protocols for their synthesis and biological evaluation, and diagrams of relevant signaling pathways and experimental workflows.

Introduction

5-deoxy-L-ribose, a monosaccharide derivative of L-ribose, serves as a crucial chiral building block in the synthesis of a variety of nucleoside analogs with therapeutic potential. The absence of the hydroxyl group at the 5'-position can confer desirable pharmacological properties to these analogs, such as increased metabolic stability and altered mechanisms of action. These characteristics have made 5-deoxy-L-ribose derivatives a subject of significant interest in the fields of antiviral and anticancer drug discovery.

Therapeutic Applications and Quantitative Data

Nucleoside analogs derived from 5-deoxy-L-ribose have demonstrated significant activity against various viruses and cancer cell lines. The following tables summarize the in vitro efficacy of selected compounds.

Antiviral Activity
CompoundVirusAssay TypeIC50 (µM)Reference
2-chloro-5,6-dichloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazoleHuman Cytomegalovirus (HCMV) (Towne)Plaque Assay0.2 - 0.4[1]
2-bromo-5,6-dichloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazoleHuman Cytomegalovirus (HCMV) (Towne)Plaque Assay0.2 - 0.4[1]
2-cyclopropylamino-5,6-dichloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazoleHuman Cytomegalovirus (HCMV) (Towne)Plaque Assay60 - 100[1]
Anticancer Activity
CompoundCell LineActivityReference
2-chloro-6-cyclopentylamino-9-(5-deoxy-4-thio-α-L-ribofuranosyl)purineHuman leukemia (CEM)Strong inhibition[2]
2-chloro-6-cyclohexylamino-9-(5-deoxy-4-thio-α-L-ribofuranosyl)purineHuman leukemia (CEM)Strong inhibition[2]
2-chloro-6-cyclopentylamino-9-(5-deoxy-4-thio-β-L-ribofuranosyl)purineHuman leukemia (CEM)Strong inhibition[2]
2-chloro-6-cyclohexylamino-9-(5-deoxy-4-thio-β-L-ribofuranosyl)purineHuman leukemia (CEM)Strong inhibition[2]
5'-Deoxy-5-fluorocytidineChemotherapy-resistant A549 paraclone cellsSignificant inhibition[3]

Signaling Pathways and Mechanisms of Action

General Mechanism of Nucleoside Analogs

Most nucleoside analogs, including those derived from 5-deoxy-L-ribose, function as antimetabolites. They are prodrugs that require intracellular activation through phosphorylation by host cell kinases to their active triphosphate form. This active form can then inhibit viral DNA or RNA polymerases or be incorporated into nascent nucleic acid chains, leading to chain termination and the cessation of replication.[4][5]

G cluster_cell Host Cell cluster_virus Viral Replication NA 5'-Deoxy-L-Nucleoside Analog (Prodrug) NA_MP Nucleoside Analog Monophosphate NA->NA_MP Cellular Kinase NA_DP Nucleoside Analog Diphosphate NA_MP->NA_DP Cellular Kinase NA_TP Nucleoside Analog Triphosphate (Active) NA_DP->NA_TP Cellular Kinase Viral_Polymerase Viral DNA/RNA Polymerase NA_TP->Viral_Polymerase Inhibition Chain_Termination Chain Termination NA_TP->Chain_Termination Incorporation Replication_Inhibition Inhibition of Viral Replication Viral_Polymerase->Replication_Inhibition

Activation and mechanism of 5'-deoxy-L-nucleoside analogs.

Activation Pathway of Capecitabine

Capecitabine is an orally administered prodrug that is converted to the active anticancer agent 5-fluorouracil (5-FU) through a series of enzymatic steps.[3][6] This multi-step activation is designed to selectively generate 5-FU at the tumor site, where the converting enzymes are more abundant.[3][6]

G cluster_liver Liver cluster_liver_tumor Liver and Tumor cluster_tumor Tumor Capecitabine Capecitabine (Oral Prodrug) DFCR 5'-Deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR Carboxylesterase DFUR 5'-Deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase FU 5-Fluorouracil (5-FU - Active Drug) DFUR->FU Thymidine Phosphorylase

Metabolic activation pathway of Capecitabine.

Experimental Protocols

Synthesis of a 5'-deoxy-L-ribose Derivative: 1,2,3-Tri-O-acetyl-5-deoxy-L-ribofuranose

This protocol describes the synthesis of an acetylated 5-deoxy-L-ribose derivative, a key intermediate for the synthesis of various nucleoside analogs.

G LRibose L-Ribose ProtectedRibose Methyl 2,3-O-isopropylidene- β-L-ribofuranoside LRibose->ProtectedRibose 1. Protection TosylatedRibose Methyl 2,3-O-isopropylidene- 5-O-tosyl-β-L-ribofuranoside ProtectedRibose->TosylatedRibose 2. Tosylation DeoxyRibose Methyl 5-deoxy-2,3-O- isopropylidene-β-L-ribofuranoside TosylatedRibose->DeoxyRibose 3. Reduction HydrolyzedDeoxyRibose 5-Deoxy-L-ribose DeoxyRibose->HydrolyzedDeoxyRibose 4. Hydrolysis AcetylatedProduct 1,2,3-Tri-O-acetyl-5-deoxy- L-ribofuranose HydrolyzedDeoxyRibose->AcetylatedProduct 5. Acetylation

Synthetic workflow for a 5-deoxy-L-ribose intermediate.

Materials:

  • L-Ribose

  • Acetone

  • Methanol

  • Concentrated Sulfuric Acid

  • Tin(II) chloride dihydrate

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Sodium sulfate

  • Dichloromethane (DCM)

  • Triethylamine

  • Tosyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Sodium borohydride

  • 5% Acetic acid

  • Dilute sulfuric acid (e.g., 0.04 N)

  • Pyridine

  • Acetic anhydride

Procedure:

  • Protection of L-Ribose:

    • Suspend L-ribose and tin(II) chloride dihydrate in a mixture of acetone and methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture at 40-45 °C for approximately 20 hours.

    • Filter the reaction mixture and neutralize the filtrate with a saturated sodium bicarbonate solution.

    • Filter through Celite and evaporate the organic solvents.

    • Extract the aqueous solution with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and evaporate to yield methyl 2,3-O-isopropylidene-β-L-ribofuranoside.

  • Tosylation of the 5-Hydroxyl Group:

    • Dissolve the product from Step 1 in dry DCM.

    • Add triethylamine followed by tosyl chloride.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and evaporating the solvent to yield methyl 2,3-O-isopropylidene-5-O-tosyl-β-L-ribofuranoside.

  • Reductive Deoxygenation:

    • Dissolve the tosylated compound from Step 2 in DMSO.

    • Add sodium borohydride to the solution.

    • Heat the reaction mixture to 80-85 °C for 3 hours.

    • After cooling, work up the reaction with 5% aqueous acetic acid.

    • Distill the product under reduced pressure to yield methyl 5-deoxy-2,3-O-isopropylidene-β-L-ribofuranoside.

  • Hydrolysis:

    • Treat the product from Step 3 with dilute sulfuric acid.

    • Heat the mixture to 80-85 °C to facilitate the removal of both the methyl glycoside and the isopropylidene protecting group.

    • Neutralize the reaction mixture and purify the resulting 5-deoxy-L-ribose.

  • Acetylation:

    • Dissolve the crude 5-deoxy-L-ribose in pyridine.

    • Add acetic anhydride and stir the reaction at room temperature.

    • Upon completion, quench the reaction and extract the product.

    • Purify the crude product to obtain 1,2,3-tri-O-acetyl-5-deoxy-L-ribofuranose.

In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

This protocol outlines a standard method for determining the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., human foreskin fibroblasts (HFF) for HCMV) in 6-well plates

  • Virus stock of known titer (e.g., HCMV Towne strain)

  • Test compound (5-deoxy-L-ribose derivative) at various concentrations

  • Growth medium

  • Overlay medium (e.g., growth medium containing 0.5% agarose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and grow until a confluent monolayer is formed.

  • Virus Infection: Remove the growth medium and infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours at 37°C.

  • Compound Treatment: After viral adsorption, remove the inoculum and wash the cells. Add the overlay medium containing serial dilutions of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (e.g., 7-14 days for HCMV).

  • Plaque Visualization: Fix the cells with a suitable fixative (e.g., 10% formalin) and then stain with crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., CEM, LOVO, MDA-MB-435)

  • Complete growth medium

  • Test compound (5-deoxy-L-ribose derivative) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours). Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a blank (medium only).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the vehicle control. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.

Conclusion

5-deoxy-L-ribose and its derivatives represent a promising class of molecules for the development of novel antiviral and anticancer therapeutic agents. The structural modifications afforded by the deoxygenation at the 5'-position can lead to compounds with potent biological activity. The protocols and data presented in these application notes provide a valuable resource for researchers in the field of drug discovery and development, facilitating the synthesis and evaluation of new therapeutic candidates based on the 5-deoxy-L-ribose scaffold.

References

Application

Application Notes and Protocols: Laboratory Preparation of 5-deoxy-L-ribose Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction: 5-deoxy-L-ribose and its derivatives are crucial building blocks in the synthesis of L-nucleoside analogues, which are a significant cl...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-deoxy-L-ribose and its derivatives are crucial building blocks in the synthesis of L-nucleoside analogues, which are a significant class of compounds investigated for antiviral and anticancer properties.[1][2][3] Unlike their naturally occurring D-counterparts, L-nucleosides often exhibit potent therapeutic activity with reduced toxicity.[4] The laboratory preparation of these L-sugar derivatives is, therefore, a critical step in the drug discovery and development pipeline.

This document provides detailed protocols for the synthesis of 5-deoxy-L-ribose derivatives, starting from the more readily available L-arabinose. The overall strategy involves two main stages: the synthesis of L-ribose from L-arabinose and the subsequent conversion of L-ribose into a stable, acetylated 5-deoxy-L-ribose derivative.

Overall Synthetic Strategy

The preparation of 1,2,3-tri-O-acetyl-5-deoxy-L-ribofuranose from L-ribose follows a well-established pathway involving protection, activation, deoxygenation, and finally, hydrolysis followed by acetylation.[5] This multi-step process is designed to be efficient, high-yielding, and scalable for multi-gram preparations.[5]

Logical Workflow for Synthesis

G cluster_0 Stage 1: L-Ribose Synthesis cluster_1 Stage 2: 5-deoxy-L-ribose Derivative Synthesis L_Arabinose L-Arabinose Protected_Arabinose Protected L-Arabinose Derivative L_Arabinose->Protected_Arabinose Protection Oxidation Swern Oxidation Protected_Arabinose->Oxidation Reduction Stereoselective Reduction Oxidation->Reduction L_Ribose L-Ribose Reduction->L_Ribose Deprotection Start_Ribose L-Ribose L_Ribose->Start_Ribose Intermediate Used in Stage 2 Protected_Riboside Methyl 2,3-O-isopropylidene -β-L-ribofuranoside Start_Ribose->Protected_Riboside Ketalization Tosylated_Intermediate 5-O-Tosyl Intermediate Protected_Riboside->Tosylated_Intermediate Activation (Tosylation) Deoxy_Intermediate 5-deoxy Intermediate Tosylated_Intermediate->Deoxy_Intermediate Reductive Deoxygenation Final_Product 1,2,3-tri-O-acetyl -5-deoxy-L-ribofuranose Deoxy_Intermediate->Final_Product Hydrolysis & Acetylation

Caption: Overall workflow for the synthesis of 5-deoxy-L-ribose derivatives.

Part 1: Synthesis of L-Ribose from L-Arabinose

A practical and high-yielding method to synthesize L-ribose is via a four-step process starting from a protected L-arabinose derivative. The key transformation is a Swern oxidation followed by a stereoselective reduction, which inverts the stereochemistry at the C2 position.[6]

Experimental Protocol

Step 1: Protection of L-Arabinose

  • This protocol assumes a pre-protected L-arabinose derivative as the starting material, which can be prepared using standard carbohydrate protection methodologies.

Step 2: Swern Oxidation

  • Prepare a solution of oxalyl chloride in dichloromethane (DCM) and cool to -78 °C.

  • Add dimethyl sulfoxide (DMSO) dropwise, followed by a solution of the protected L-arabinose derivative in DCM.

  • Stir the reaction mixture for 30-60 minutes at -78 °C.

  • Add triethylamine to quench the reaction and allow the mixture to warm to room temperature.

  • Perform an aqueous workup to isolate the crude oxidized intermediate.

Step 3: Stereoselective Reduction

  • Dissolve the crude intermediate from Step 2 in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

  • Quench the reaction with acetone or acetic acid and perform an aqueous workup to isolate the product.

Step 4: Deprotection

  • The method for deprotection will depend on the protecting groups used in Step 1. For example, acid-catalyzed hydrolysis is commonly used for acetal protecting groups.

  • Purify the final L-ribose product using column chromatography or recrystallization.

Quantitative Data

The following table summarizes representative yield data for the synthesis of L-ribose.

StepTransformationStarting MaterialProductOverall YieldReference
1-4Four-step synthesisProtected L-arabinose derivativeL-Ribose76.3%[6]

Part 2: Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-L-ribofuranose

This multi-step synthesis converts L-ribose into a stable, acetylated 5-deoxy derivative, a key intermediate for nucleoside synthesis. The protocols are adapted from established procedures for the D-enantiomer.[5][7]

Experimental Workflow Diagram

G Start L-Ribose Step1 Step 1: Ketalization (Acetone, MeOH, H₂SO₄) Start->Step1 Intermediate1 Methyl 2,3-O-isopropylidene -β-L-ribofuranoside Step1->Intermediate1 Step2 Step 2: Activation (p-TsCl, Et₃N, DCM) Intermediate1->Step2 Intermediate2 Methyl 2,3-O-isopropylidene -5-O-tosyl-β-L-ribofuranoside Step2->Intermediate2 Step3 Step 3: Reductive Deoxygenation (NaBH₄, DMSO) Intermediate2->Step3 Intermediate3 Methyl 5-deoxy-2,3-O -isopropylidene-β-L-ribofuranoside Step3->Intermediate3 Step4 Step 4: Hydrolysis (dil. H₂SO₄) Intermediate3->Step4 Intermediate4 5-deoxy-L-ribose Step4->Intermediate4 Step5 Step 5: Acetylation (Ac₂O, Pyridine) Intermediate4->Step5 End 1,2,3-tri-O-acetyl -5-deoxy-L-ribofuranose Step5->End

Caption: Synthetic pathway for 1,2,3-tri-O-acetyl-5-deoxy-L-ribofuranose.

Experimental Protocols

Step 1: Preparation of Methyl 2,3-O-isopropylidene-β-L-ribofuranoside (Ketalization)

  • Suspend L-ribose in acetone and methanol.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Heat the mixture at 40–45 °C for approximately 20 hours.[7]

  • After cooling, filter the mixture and neutralize the filtrate to pH 6–7 with a sodium bicarbonate solution.

  • Filter the solution through Celite and evaporate the organic solvents.

  • Extract the remaining aqueous solution with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate (Na₂SO₄), and evaporate in vacuo to yield the crude product.

Step 2: Preparation of Methyl 2,3-O-isopropylidene-5-O-tosyl-β-L-ribofuranoside (Activation)

  • Dissolve the product from Step 1 in dichloromethane (DCM).

  • Add triethylamine (Et₃N) followed by p-toluenesulfonyl chloride (p-TsCl).[7]

  • Stir the reaction at room temperature and monitor its completion by TLC.

  • Upon completion, perform an appropriate aqueous workup to isolate the tosylated product.

Step 3: Preparation of Methyl 5-deoxy-2,3-O-isopropylidene-β-L-ribofuranoside (Reductive Deoxygenation)

  • Dissolve the tosylated compound from Step 2 in dimethyl sulfoxide (DMSO).

  • Add sodium borohydride (NaBH₄) to the solution.[7]

  • Heat the reaction mixture to 80–85 °C for 3 hours.[7]

  • After cooling, work up the reaction with 5% aqueous acetic acid.

  • Distill the product under reduced pressure to yield the deoxygenated intermediate.[7]

Step 4: Hydrolysis to 5-deoxy-L-ribose

  • Treat the product from Step 3 with a dilute acid, such as 0.04N H₂SO₄.[7]

  • Heat the mixture to 80–85 °C to facilitate the removal of both the methyl glycoside and the isopropylidene protecting groups.[7]

  • Neutralize the reaction mixture and purify to obtain 5-deoxy-L-ribose.

Step 5: Acetylation to 1,2,3-tri-O-acetyl-5-deoxy-L-ribofuranose

  • Dissolve the crude 5-deoxy-L-ribose from Step 4 in pyridine.

  • Add acetic anhydride (Ac₂O) and stir the reaction at room temperature.[7]

  • Once the reaction is complete (monitored by TLC), quench the reaction and extract the product.

  • Purify the crude product by column chromatography to obtain the final title compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of the D-enantiomer, which is expected to be comparable for the L-enantiomer.

StepReactants (molar ratio)SolventTemp. (°C)Time (h)ProductOverall YieldReference
1-5D-Ribose, various reagentsVariousRT to 85>241,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose56%[5]
3Tosylated intermediate, NaBH₄ (1:4.1)DMSO80-853Deoxygenated intermediate-[7]

Applications in Drug Development

5-deoxy-L-ribose derivatives are valuable precursors for synthesizing L-nucleoside analogues.[1] These analogues are of high interest in pharmaceutical research because they can act as chain terminators in viral DNA or RNA synthesis or as inhibitors of key cellular enzymes, leading to potent antiviral and anticancer activities.[1][4] The prepared 1,2,3-tri-O-acetyl-5-deoxy-L-ribofuranose can be directly used in glycosylation reactions (e.g., Vorbrüggen glycosylation) with various nucleobases to create a library of novel 5'-deoxynucleosides for biological screening.[8]

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-deoxy-L-ribose

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of 5-deoxy-L-rib...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of 5-deoxy-L-ribose synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 5-deoxy-L-ribose?

The most common and readily available starting material for the synthesis of 5-deoxy-L-ribose is L-ribose. However, syntheses starting from the less expensive D-ribose have also been described, which involve a stereochemical inversion at a key step.[1]

Q2: What are the key stages in the chemical synthesis of 5-deoxy-L-ribose?

The synthesis is typically a multi-step process that includes:

  • Protection: The hydroxyl groups at C2 and C3 of an L-ribose derivative are protected to prevent unwanted side reactions.[2]

  • Activation of the 5-Hydroxyl Group: The primary hydroxyl group at the C5 position is converted into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate).[2]

  • Reductive Deoxygenation: The activated C5 position is treated with a reducing agent to replace the sulfonyloxy group with a hydrogen atom.[2][3]

  • Deprotection: The protecting groups are removed to yield 5-deoxy-L-ribose.[2]

Q3: What are the primary factors that contribute to low overall yield?

Low overall yield can stem from several factors, including incomplete reactions at any of the steps, the occurrence of side reactions, and loss of material during purification between stages. The reductive deoxygenation step is particularly critical, as side reactions can revert the intermediate to its precursor, thereby reducing the yield.[4]

Q4: How can the final 5-deoxy-L-ribose product be purified?

Purification of 5-deoxy-L-ribose and its intermediates is commonly achieved using chromatographic techniques, with column chromatography on silica gel being a standard method.[4] The choice of the eluent system depends on the polarity of the specific compound. For the final product, recrystallization can also be an effective technique to obtain a highly pure crystalline solid.[4]

Troubleshooting Guides

Problem 1: Incomplete Tosylation of the 5-Hydroxyl Group
  • Symptoms: Thin Layer Chromatography (TLC) analysis of the reaction mixture shows a significant amount of the starting protected ribose derivative. The subsequent reduction step results in a poor yield of the desired 5-deoxy product.[4]

  • Possible Causes and Solutions:

CauseTroubleshooting Steps
Presence of moisture Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[4]
Inadequate base Use a sufficient excess of a suitable base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction. Ensure the base is dry.[4]
Insufficient tosyl chloride Use a molar excess of tosyl chloride (typically 1.5 equivalents or more) to drive the reaction to completion.[4]
Low reaction temperature While the reaction is often initiated at 0°C to control exothermicity, allowing it to warm to room temperature and stirring for an extended period (e.g., 24 hours) can ensure completion.[4]
Problem 2: Low Yield in the Reductive Deoxygenation Step
  • Symptoms: The primary product isolated is the 5-O-tosylated starting material. A complex mixture of products is observed by TLC or NMR analysis.

  • Possible Causes and Solutions:

CauseTroubleshooting Steps
O-S Cleavage This is a known side reaction where the hydride reagent attacks the sulfur atom instead of the carbon, leading back to the starting alcohol. Using a milder hydride reagent like sodium borohydride (NaBH₄) in a polar aprotic solvent such as DMSO can mitigate this issue.[4]
Choice of Hydride Reagent The reactivity of the hydride reagent is crucial. Lithium aluminum hydride (LiAlH₄) is highly reactive and may lead to more side products. Sodium borohydride is a milder alternative.[4] The choice will depend on the specific substrate and leaving group.
Reaction Temperature The reaction temperature must be carefully controlled. For NaBH₄ in DMSO, a temperature of 80-85°C has been reported to be effective.[2][4]

Experimental Protocols

A typical multi-step synthesis of a 5-deoxy-ribose derivative is outlined below. For the synthesis of the L-enantiomer, L-ribose would be used as the starting material.

Table of Reaction Parameters

StepReactionKey ReagentsSolventTemp.TimeApprox. Yield
1ProtectionL-ribose, Acetone, Methanol, SnCl₂·2H₂O, H₂SO₄ (cat.)Acetone/Methanol40-45°C20 h-
2TosylationProtected ribofuranoside, p-toluenesulfonyl chloride, triethylamineDichloromethaneRoom Temp.-89%
3ReductionTosylated intermediate, Sodium borohydride (NaBH₄)Dimethyl sulfoxide (DMSO)80-85°C3 h89%
4HydrolysisDeoxygenated intermediate, 0.04N H₂SO₄Water80-85°C--
5Acetylation5-Deoxy-L-ribose, Acetic anhydride, PyridinePyridineRoom Temp.--
Overall ~56-63% [2]

Detailed Methodologies

  • Step 1: Protection of L-ribose

    • Suspend L-ribose and tin(II) chloride dihydrate in a mixture of acetone and methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture at 40-45°C for approximately 20 hours.[2]

    • Filter the reaction mixture and neutralize the filtrate with a sodium bicarbonate solution.

    • Filter again through Celite and evaporate the organic solvents.

    • Extract the aqueous solution with ethyl acetate, wash with brine, dry over sodium sulfate, and evaporate to yield the protected ribose derivative.[2][4]

  • Step 2: Tosylation of the 5-Hydroxyl Group

    • Dissolve the product from Step 1 in a dry solvent such as dichloromethane (DCM).

    • Add triethylamine followed by p-toluenesulfonyl chloride.[2]

    • Stir the reaction at room temperature until completion, monitoring by TLC.[2]

    • Work up the reaction by washing with water and brine, drying the organic layer, and evaporating the solvent.[4]

  • Step 3: Reductive Deoxygenation

    • Dissolve the tosylated compound in dimethyl sulfoxide (DMSO).

    • Add sodium borohydride (NaBH₄) to the solution.

    • Heat the reaction mixture to 80-85°C for 3 hours.[2]

    • After cooling, work up the reaction with 5% aqueous acetic acid.

    • The product can be distilled under reduced pressure to yield the deoxygenated intermediate.[2]

  • Step 4: Hydrolysis to 5-Deoxy-L-ribose

    • Treat the deoxygenated intermediate with a dilute acid, such as 0.04N H₂SO₄.

    • Heat the mixture to 80-85°C to facilitate the removal of the protecting groups.[2]

    • Neutralize the reaction mixture and purify the resulting 5-deoxy-L-ribose.[2]

Visualizations

experimental_workflow start L-Ribose protection Protection (Acetone, SnCl₂, H⁺) start->protection protected_ribose Methyl 2,3-O-isopropylidene- β-L-ribofuranoside protection->protected_ribose tosylation Tosylation (TsCl, Et₃N) protected_ribose->tosylation tosylated_ribose Methyl 2,3-O-isopropylidene- 5-O-tosyl-β-L-ribofuranoside tosylation->tosylated_ribose reduction Reduction (NaBH₄, DMSO) tosylated_ribose->reduction deoxy_intermediate Methyl 5-deoxy-2,3-O- isopropylidene-β-L-ribofuranoside reduction->deoxy_intermediate hydrolysis Hydrolysis (dil. H₂SO₄) deoxy_intermediate->hydrolysis end_product 5-Deoxy-L-ribose hydrolysis->end_product troubleshooting_yield start Low Yield in Reductive Deoxygenation? check_sm Starting Material (5-O-Tosyl) Recovered? start->check_sm complex_mix Complex Mixture of Products? start->complex_mix os_cleavage Potential O-S Cleavage Side Reaction check_sm->os_cleavage Yes harsh_reagent Hydride Reagent Too Harsh? complex_mix->harsh_reagent Yes milder_reagent Use Milder Reagent (e.g., NaBH₄ instead of LiAlH₄) os_cleavage->milder_reagent harsh_reagent->milder_reagent optimize_temp Optimize Reaction Temperature (e.g., 80-85°C for NaBH₄/DMSO) milder_reagent->optimize_temp

References

Optimization

Technical Support Center: Purification of 5-deoxy-L-ribose

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-deoxy-L-ribose. Frequen...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-deoxy-L-ribose.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 5-deoxy-L-ribose?

A1: The most common methods for purifying 5-deoxy-L-ribose and its derivatives are column chromatography using silica gel and recrystallization.[1] High-Performance Liquid Chromatography (HPLC) can also be used for purification and analysis.[2]

Q2: What are the typical impurities encountered during the synthesis of 5-deoxy-L-ribose?

A2: Common impurities include residual starting materials (e.g., L-ribose or its protected derivatives), reagents from the synthetic steps (e.g., tosyl chloride, reducing agents), and side-products from incomplete or competing reactions.[1][2] For instance, in syntheses involving a tosylation step, unreacted protected L-ribose is a common impurity.[1]

Q3: How can I monitor the progress of the purification process?

A3: Thin-Layer Chromatography (TLC) is a common and effective technique for monitoring the progress of column chromatography.[1] For a more quantitative assessment of purity, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[2]

Q4: What are the expected yields for the purification of 5-deoxy-L-ribose?

A4: The overall yield for the multi-step synthesis and purification of 5-deoxy-D-ribofuranose (the D-isomer) has been reported to be around 56%.[3] Another patented method reports an overall yield of 63% for a similar process.[4] Yields for individual purification steps will vary depending on the chosen method and the purity of the crude product.

Troubleshooting Guides

Problem 1: Low recovery after silica gel column chromatography.
  • Symptom: The total mass of the fractions containing the purified 5-deoxy-L-ribose is significantly lower than the starting crude material.

  • Possible Causes and Solutions:

    • Compound insolubility: The crude material may not have fully dissolved in the loading solvent, leading to precipitation at the top of the column. Ensure the compound is fully dissolved before loading.

    • Irreversible adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel. Consider using a different stationary phase or deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent.

    • Inappropriate solvent system: The chosen eluent may be too non-polar, resulting in the compound not moving from the origin, or too polar, causing co-elution with impurities. Optimize the eluent system using TLC before running the column.

    • Compound degradation: 5-deoxy-L-ribose may be sensitive to the acidic nature of silica gel. This can be mitigated by using deactivated silica gel or a different purification technique.

Problem 2: Co-elution of impurities with 5-deoxy-L-ribose during column chromatography.
  • Symptom: TLC or HPLC analysis of the purified fractions shows the presence of impurities with similar retention times to the desired product.

  • Possible Causes and Solutions:

    • Poor separation resolution: The chosen eluent system may not be optimal for separating the product from the impurities. A shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture can improve separation.

    • Column overloading: Too much crude material loaded onto the column can lead to broad peaks and poor separation. Reduce the amount of material loaded relative to the column size.

    • Improper column packing: An improperly packed column with channels or cracks can lead to a non-uniform solvent front and poor separation. Ensure the column is packed evenly and without air bubbles.

Problem 3: Failure of 5-deoxy-L-ribose to crystallize.
  • Symptom: The compound remains as an oil or syrup even after cooling and concentrating the solution.

  • Possible Causes and Solutions:

    • Presence of impurities: Even small amounts of impurities can inhibit crystallization. The product may require further purification by column chromatography before attempting recrystallization.

    • Incorrect solvent choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures.

    • Supersaturation not achieved: The solution may not be sufficiently concentrated. Slowly evaporate the solvent or add a less polar anti-solvent to induce precipitation.

    • Lack of nucleation sites: Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help initiate crystallization.

Data Presentation

Table 1: Comparison of Analytical Techniques for Purity Assessment of 5-deoxy-D-ribose [2]

ParameterQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on differential partitioning between a mobile and stationary phase.Separation by HPLC followed by mass-to-charge ratio detection.
Typical Impurities Detected Structurally different molecules, residual starting materials, solvents, side-products.Compounds with different polarities, including isomers and related sugars.A wide range of impurities, including those at very low concentrations.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.Simple dissolution in the mobile phase; may require derivatization for UV detection.Simple dissolution in a suitable solvent.
Structural Information Provides detailed structural information for the main compound and impurities.Provides retention time, which is not a unique identifier.Provides mass-to-charge ratio, aiding in impurity identification.

Note: This data is for the D-isomer but is expected to be comparable for 5-deoxy-L-ribose.

Experimental Protocols

Protocol 1: Purification of 5-deoxy-L-ribose by Silica Gel Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Equilibrate the column by running the initial eluent through it until the bed is stable.

  • Sample Preparation and Loading:

    • Dissolve the crude 5-deoxy-L-ribose in a minimal amount of the appropriate solvent.

    • Alternatively, for less soluble compounds, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the least polar solvent mixture determined from prior TLC analysis.

    • Gradually increase the polarity of the eluent to move the compound down the column.

    • Collect fractions of a consistent volume.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify those containing the pure 5-deoxy-L-ribose.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 5-deoxy-L-ribose.

Protocol 2: Recrystallization of 5-deoxy-L-ribose

This protocol is a general guideline for purifying solid 5-deoxy-L-ribose derivatives.

  • Solvent Selection:

    • Choose a solvent or solvent pair in which the 5-deoxy-L-ribose derivative has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • For further crystallization, place the flask in an ice bath.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization TLC TLC Column Chromatography->TLC HPLC HPLC Recrystallization->HPLC Pure Product Pure Product Recrystallization->Pure Product NMR NMR Pure Product->NMR

Caption: General workflow for the purification and analysis of 5-deoxy-L-ribose.

Troubleshooting_Logic Start Start Low_Yield Low Yield After Purification? Start->Low_Yield Check_Solubility Check Compound Solubility Low_Yield->Check_Solubility Yes Impure_Product Product Impure? Low_Yield->Impure_Product No Optimize_Eluent Optimize Eluent System Check_Solubility->Optimize_Eluent Check_Loading Check Column Loading Optimize_Eluent->Check_Loading Check_Loading->Impure_Product Improve_Separation Improve Separation Resolution Impure_Product->Improve_Separation Yes End End Impure_Product->End No Repurify Re-purify Fractions Improve_Separation->Repurify Repurify->End

Caption: Decision-making logic for troubleshooting common purification issues.

References

Troubleshooting

Technical Support Center: Synthesis of 5-deoxy-L-ribose

Welcome to the technical support center for the synthesis of 5-deoxy-L-ribose. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-deoxy-L-ribose. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of this important carbohydrate.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of 5-deoxy-L-ribose, providing potential causes and solutions in a question-and-answer format.

Problem 1: Low Yield in the Tosylation of the 5-Hydroxyl Group

  • Question: My TLC analysis consistently shows a significant amount of the starting material (the protected ribose derivative) after the tosylation step, leading to a poor yield of the desired 5-deoxy product in the subsequent reduction. What could be the cause?

  • Answer: Incomplete tosylation is a common issue. Several factors can contribute to this problem. Here are the most likely causes and their solutions:

Possible CauseTroubleshooting Steps
Presence of Moisture Ensure all glassware is thoroughly oven-dried before use. The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, and anhydrous solvents are essential.[1]
Inadequate Base A sufficient excess of a suitable base, like pyridine or triethylamine, is necessary to neutralize the HCl generated during the reaction. Ensure the base is also dry.[1]
Insufficient Tosyl Chloride To drive the reaction to completion, use a molar excess of tosyl chloride, typically 1.5 equivalents or more.[1]
Low Reaction Temperature While the reaction is often initiated at 0°C to manage exothermicity, allowing it to warm to room temperature and stirring for an extended period (e.g., 24 hours) can ensure the reaction goes to completion.[1]

Problem 2: The Reductive Deoxygenation Step is Inefficient

  • Question: I am recovering the 5-O-tosylated starting material after the reduction step, or I am observing a complex mixture of products. What is going wrong?

  • Answer: The reductive deoxygenation step is critical and can be prone to side reactions. Here are some potential causes and solutions to improve the efficiency of this step:

Possible CauseTroubleshooting Steps
O-S Cleavage Side Reaction This is a known side reaction where the hydride reagent attacks the sulfur atom instead of the carbon, reverting the intermediate to the starting alcohol. Using a milder hydride reagent or optimizing the reaction temperature and solvent can mitigate this. Sodium borohydride in a polar aprotic solvent like DMSO has been used effectively.[1]
Choice of Hydride Reagent The reactivity of the hydride reagent is crucial. Lithium aluminum hydride (LiAlH₄) is highly reactive and may lead to more side products, whereas sodium borohydride (NaBH₄) is milder. The choice will depend on the specific substrate and leaving group.[1]
Reaction Temperature The reaction temperature must be carefully controlled. For NaBH₄ in DMSO, a temperature of 80–85°C has been reported as effective.[1][2]
Solvent Effects The solvent can significantly impact the reaction's outcome. Polar aprotic solvents such as DMSO or DMF are commonly used for this type of reduction.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of 5-deoxy-L-ribose?

While 5-deoxy-L-ribose can be synthesized from various precursors like L-arabinose, L-xylose, and D-glucose, a practical and often employed starting material is D-ribose, due to its availability.[3][4][5][6] The synthesis from D-ribose involves an inversion of stereochemistry at a key step. L-arabinose is also a common and inexpensive starting material.[4][7][8]

Q2: What are the key strategic steps in a typical synthesis of 5-deoxy-L-ribose from D-ribose?

A typical synthetic route involves a multi-step process that includes:

  • Protection of Diols: Selective protection of the C2 and C3 hydroxyl groups, often as an isopropylidene ketal.[1]

  • Activation of the Primary Hydroxyl Group: The C5 primary hydroxyl group is converted into a good leaving group, commonly through tosylation or mesylation.[1]

  • Reductive Deoxygenation: The activated C5 hydroxyl group is removed using a hydride reagent.[1]

  • Deprotection and/or Further Modification: The protecting groups are removed to yield 5-deoxy-D-ribose, which can then be converted to 5-deoxy-L-ribose through a series of steps involving oxidation and reduction that inverts the stereochemistry. Alternatively, further steps like acetylation can be performed.[1][3]

Q3: Why is my overall yield for the multi-step synthesis of 5-deoxy-L-ribose so low?

Low overall yield can be attributed to several factors throughout the synthesis. Common issues include incomplete reactions at each step, the occurrence of side reactions, and loss of material during purification stages.[1] The reductive deoxygenation step is particularly critical, as side reactions can significantly reduce the yield.[1] Careful optimization of each reaction step and purification method is crucial for achieving a higher overall yield.

Q4: How can I purify the final 5-deoxy-L-ribose derivative?

Purification of 5-deoxy-L-ribose derivatives typically involves chromatographic techniques. Column chromatography using silica gel is a common and effective method.[1] The choice of eluent system will depend on the specific derivative and its polarity. For instance, a mixture of chloroform and ethanol has been used to purify intermediates.[1] Recrystallization can also be an effective technique for obtaining highly pure crystalline products.[1]

Experimental Protocols

Key Experiment: Synthesis of a 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose Intermediate from D-ribose

This protocol is a generalized representation based on published literature and serves as a common route to a precursor for 5-deoxy-L-ribose.

Step 1: Protection of D-ribose as Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

  • Suspend D-ribose and tin(II) chloride dihydrate in a mixture of acetone and methanol.[1][2]

  • Add a catalytic amount of concentrated sulfuric acid.[1][2]

  • Heat the mixture at 40-45°C for approximately 20 hours.[1][2]

  • Filter the reaction mixture and neutralize the filtrate with a sodium bicarbonate solution.[1][2]

  • Filter again through Celite and evaporate the organic solvents.[1][2]

  • Extract the remaining aqueous solution with ethyl acetate, wash with brine, dry over sodium sulfate, and evaporate to yield the protected ribose derivative.[1]

Step 2: Tosylation of the 5-Hydroxyl Group

  • Dissolve the product from Step 1 in a dry solvent such as dichloromethane (DCM).[1]

  • Add triethylamine followed by tosyl chloride.[1][2]

  • Stir the reaction at room temperature until completion, which can be monitored by TLC.[1]

  • Work up the reaction by washing with water and brine, drying the organic layer, and evaporating the solvent.[1]

Step 3: Reductive Deoxygenation

  • Dissolve the tosylated compound from Step 2 in dimethyl sulfoxide (DMSO).[2]

  • Add sodium borohydride to the solution.[2]

  • Heat the reaction mixture to 80–85°C for 3 hours.[2]

  • After cooling, work up the reaction with 5% aqueous acetic acid.[2]

  • Distill the product under reduced pressure to yield the deoxygenated intermediate.[2]

Step 4: Hydrolysis and Acetylation

  • Hydrolyze the product from Step 3 using dilute sulfuric acid at elevated temperatures (80-85°C).[1][2]

  • After hydrolysis, acetylate the resulting 5-deoxy-D-ribose using acetic anhydride in pyridine.[1][2]

  • Purify the final product, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, by column chromatography or recrystallization.[1]

Data Presentation

Table 1: Reported Overall Yields for Syntheses Starting from D-Ribose or L-Arabinose

Starting MaterialProductKey StepsOverall Yield (%)Reference
D-Ribose1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranoseProtection, Tosylation, Reduction, Hydrolysis, Acetylation~56%[2]
D-RiboseL-RiboseProtection, Reduction, Acetylation, Hydrolysis, Oxidation, Hydrolysis39%[3]
L-Arabinose2-deoxy-L-riboseEsterification, Bromination, Rearrangement-Reduction, Hydrolysis49%[7]

Visualizations

Diagram 1: General Workflow for the Synthesis of a 5-deoxy-ribose derivative from D-ribose

G start D-Ribose step1 Protection of Diols (e.g., Isopropylidene ketal) start->step1 Acetone, MeOH, H+ step2 Activation of 5-OH (e.g., Tosylation) step1->step2 TsCl, Pyridine step3 Reductive Deoxygenation (e.g., NaBH4/DMSO) step2->step3 NaBH4, DMSO step4 Deprotection & Acetylation step3->step4 1. H3O+ 2. Ac2O, Pyridine end 1,2,3-tri-O-acetyl- 5-deoxy-D-ribofuranose step4->end

Caption: Synthetic workflow for a 5-Deoxy-D-ribose derivative.

Diagram 2: Troubleshooting Logic for Low Yield in Reductive Deoxygenation

G start Low Yield in Reductive Deoxygenation cause1 Starting Material (5-O-Tosyl) Recovered? start->cause1 Check TLC/NMR cause2 Complex Mixture of Products? start->cause2 Check TLC/NMR solution1 Investigate O-S Cleavage: - Use milder hydride (NaBH4) - Optimize temperature - Change solvent (DMSO/DMF) cause1->solution1 Yes solution2 Optimize Reagent & Conditions: - Check hydride reactivity (LiAlH4 vs NaBH4) - Control temperature carefully - Ensure anhydrous solvent cause2->solution2 Yes end Improved Yield solution1->end solution2->end

Caption: Troubleshooting flowchart for reductive deoxygenation.

References

Optimization

Stability and storage conditions for 5-deoxy-L-ribose

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5-deoxy-L-ribose. Below you will find frequently asked questions (FAQs) and troubl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5-deoxy-L-ribose. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and proper handling of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-deoxy-L-ribose?

For optimal stability, 5-deoxy-L-ribose should be stored under controlled conditions. While specific data for the L-isomer is limited, recommendations for the closely related D-isomer and general best practices suggest the following:

  • Short-term storage: For routine laboratory use, store at 2-8°C.[1]

  • Long-term storage: For extended preservation, storage at temperatures below -15°C is recommended.[2]

Always store the compound in a tightly sealed container to prevent moisture absorption.

Q2: What is the appearance and solubility of 5-deoxy-L-ribose?

5-deoxy-L-ribose is typically a viscous liquid, appearing yellow to dark orange.[1] It is sparingly soluble in water and methanol.[1]

Q3: What are the general handling precautions for 5-deoxy-L-ribose?

When handling 5-deoxy-L-ribose, it is important to follow standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. Work in a well-ventilated area to avoid inhalation.

Q4: How does the stability of 5-deoxy-L-ribose compare to other sugars?

Deoxy sugars, like 5-deoxy-L-ribose, are generally more stable than their hydroxylated counterparts (e.g., ribose). The absence of a hydroxyl group at a specific position can reduce the molecule's reactivity and susceptibility to certain degradation pathways. This increased stability is a key reason why deoxyribose, rather than ribose, forms the backbone of DNA.

Troubleshooting Guides

Issue 1: Difficulty Dissolving the Compound

If you are experiencing issues with dissolving 5-deoxy-L-ribose, consider the following:

  • Problem: The compound is not fully dissolving in the chosen solvent.

  • Cause: 5-deoxy-L-ribose has limited solubility in water and methanol.[1]

  • Solution:

    • Increase the volume of the solvent.

    • Gently warm the solution. Be cautious with temperature as excessive heat can lead to degradation.

    • Use sonication to aid dissolution.

Issue 2: Inconsistent Experimental Results

Inconsistent or unexpected results in your experiments could be due to the degradation of 5-deoxy-L-ribose.

  • Problem: Variability in experimental outcomes when using the same batch of 5-deoxy-L-ribose.

  • Cause: The compound may have degraded due to improper storage or handling.

  • Solution:

    • Verify Storage Conditions: Ensure the compound has been consistently stored at the recommended temperature (2-8°C for short-term, <-15°C for long-term).[1][2]

    • Protect from Light and Moisture: Store in a dark, dry place.

    • Perform a Quality Control Check: If degradation is suspected, it is advisable to use a fresh vial of the compound or perform analytical tests (e.g., NMR, HPLC) to assess its purity.

Data Presentation

Table 1: Recommended Storage Conditions

Storage DurationRecommended TemperatureSource
Short-term2-8°C[1]
Long-term< -15°C[2]

Table 2: Solubility Information

SolventSolubilitySource
WaterSparingly soluble[1]
MethanolSparingly soluble[1]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Equilibrate the vial of 5-deoxy-L-ribose to room temperature before opening.

  • Weigh the desired amount of the compound in a suitable container.

  • Add the desired solvent (e.g., water, methanol) dropwise while stirring.

  • If necessary, use gentle warming or sonication to facilitate dissolution.

  • Once dissolved, filter the solution through a 0.22 µm filter for sterile applications.

  • Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C or lower for long-term storage.

Protocol 2: Stability Testing of 5-deoxy-L-ribose in Solution

This protocol provides a general framework for assessing the stability of 5-deoxy-L-ribose under specific experimental conditions.

  • Solution Preparation: Prepare a stock solution of 5-deoxy-L-ribose of a known concentration in the buffer or solvent of interest.

  • Incubation: Aliquot the solution into several vials and incubate them under different conditions (e.g., varying temperature, pH, light exposure).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.

  • Analysis: Analyze the aliquots using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the amount of intact 5-deoxy-L-ribose and identify any degradation products.

  • Data Evaluation: Plot the concentration of 5-deoxy-L-ribose over time for each condition to determine its stability profile.

Visualizations

experimental_workflow Experimental Workflow: Preparing and Using 5-deoxy-L-ribose cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting start Start: Receive/Acquire 5-deoxy-L-ribose storage Store at recommended temperature (2-8°C or <-15°C) start->storage prep_solution Prepare stock solution storage->prep_solution experiment Use in experiment prep_solution->experiment data_collection Collect data experiment->data_collection analysis Analyze results data_collection->analysis troubleshoot Troubleshoot inconsistent results analysis->troubleshoot Inconsistent? end End: Conclude experiment analysis->end Consistent troubleshoot->storage troubleshoot->prep_solution Check preparation

Caption: Workflow for handling 5-deoxy-L-ribose.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results Observed check_storage Were storage conditions maintained (2-8°C or <-15°C)? start->check_storage improper_storage Potential Degradation Action: Use a fresh vial check_storage->improper_storage No check_solution_prep Was the solution prepared correctly? check_storage->check_solution_prep Yes improper_storage->check_solution_prep dissolution_issue Difficulty in Dissolution Action: Re-prepare solution with warming/sonication check_solution_prep->dissolution_issue No check_experimental_params Are other experimental parameters consistent? check_solution_prep->check_experimental_params Yes dissolution_issue->check_experimental_params other_factors Investigate other experimental variables check_experimental_params->other_factors No consistent_results Consistent Results Achieved check_experimental_params->consistent_results Yes other_factors->consistent_results

Caption: Decision tree for troubleshooting.

References

Troubleshooting

Technical Support Center: Optimizing 5-deoxy-L-ribose Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-deoxy-L-ri...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-deoxy-L-ribose. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 5-deoxy-L-ribose?

A1: The most common and readily available starting material for the synthesis of 5-deoxy-L-ribose is L-ribose. However, multi-step syntheses starting from D-ribose or other sugars have also been reported, involving stereochemical inversion at a key step.

Q2: What are the key strategic steps in the chemical synthesis of 5-deoxy-L-ribose from L-ribose?

A2: The synthesis of 5-deoxy-L-ribose from L-ribose typically involves a four-stage process:

  • Protection: The hydroxyl groups at the C2 and C3 positions of an L-ribose derivative are protected to prevent their participation in subsequent reactions. A common method is the formation of an isopropylidene acetal.[1]

  • Activation: The primary hydroxyl group at the C5 position is converted into a good leaving group, most commonly a sulfonate ester like a tosylate or mesylate.[1]

  • Reductive Deoxygenation: The activated C5 position is treated with a reducing agent, such as a hydride reagent, to replace the sulfonyloxy group with a hydrogen atom.[1]

  • Deprotection: The protecting groups on the C2 and C3 positions are removed, typically by acid hydrolysis, to yield the final 5-deoxy-L-ribose product.

Q3: I am experiencing a low overall yield in my multi-step synthesis. What are the potential causes?

A3: Low overall yield in the synthesis of 5-deoxy-L-ribose can stem from several factors. Incomplete reactions at any of the steps, the formation of side products, and loss of material during purification are common culprits. The reductive deoxygenation step is particularly sensitive, as side reactions can occur.[2] Careful optimization of each reaction step and purification method is crucial to maximize the overall yield.[2]

Q4: How can I effectively purify the final 5-deoxy-L-ribose product and its intermediates?

A4: Purification of 5-deoxy-L-ribose and its synthetic intermediates is typically achieved using chromatographic techniques. Column chromatography on silica gel is a widely used method. The choice of the eluent system will depend on the polarity of the specific compound being purified. For instance, intermediates can often be purified using solvent mixtures like chloroform and ethanol.[2] In some cases, recrystallization can be an effective technique for obtaining highly pure crystalline products.[2]

Troubleshooting Guides

Problem 1: Incomplete Tosylation of the 5-Hydroxyl Group
  • Symptoms: Thin Layer Chromatography (TLC) analysis of the reaction mixture shows a significant amount of the starting protected L-ribose derivative remaining. The subsequent reduction step results in a poor yield of the desired 5-deoxy product.[2]

  • Possible Causes and Solutions:

CauseTroubleshooting Steps
Presence of moisture Ensure all glassware is thoroughly oven-dried before use. The reaction should be carried out under an inert atmosphere, such as nitrogen or argon. Use anhydrous solvents to prevent the quenching of reagents.[2]
Inadequate base Use a sufficient excess of a suitable base, like pyridine or triethylamine, to neutralize the HCl generated during the reaction. Ensure that the base used is anhydrous.[2]
Insufficient tosyl chloride Employ a molar excess of tosyl chloride (typically 1.5 equivalents or more) to drive the reaction to completion.[2]
Low reaction temperature While the reaction is often initiated at 0°C to control the initial exotherm, allowing the reaction to warm to room temperature and stirring for an extended period (e.g., 24 hours) can help ensure complete conversion.[2]
Problem 2: Poor Yield or Complex Mixture in the Reductive Deoxygenation Step
  • Symptoms: The primary product isolated is the starting 5-O-tosylated ribose derivative. TLC or NMR analysis reveals a complex mixture of products.

  • Possible Causes and Solutions:

CauseTroubleshooting Steps
O-S Cleavage Side Reaction This is a known side reaction where the hydride reagent attacks the sulfur atom of the tosyl group instead of the carbon at the 5-position, leading to the regeneration of the starting alcohol.[2] To mitigate this, consider using a milder hydride reagent or optimizing the reaction temperature and solvent. Sodium borohydride in a polar aprotic solvent like DMSO has been reported to be effective.[2]
Choice of Hydride Reagent The reactivity of the hydride reagent is critical. Lithium aluminum hydride (LiAlH₄) is highly reactive and may lead to more side products, whereas sodium borohydride (NaBH₄) is a milder option. The optimal choice depends on the specific substrate and leaving group.[2]
Reaction Temperature The reaction temperature must be carefully controlled. For the reduction using NaBH₄ in DMSO, a temperature range of 80-85°C has been shown to be effective.[2]

Quantitative Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of 5-deoxy-D-ribose (Adaptable for L-enantiomer)

StepReactantsReagentsSolventTemperatureTimeYield (%)
Protection D-Ribose, Acetone, MethanolSnCl₂·2H₂O, H₂SO₄ (cat.)Acetone/Methanol40-45°C20 h~85
Tosylation Methyl 2,3-O-isopropylidene-β-D-ribofuranosidep-Toluenesulfonyl chloride, TriethylamineDichloromethaneRoom Temp-89
Reduction Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranosideSodium borohydride (NaBH₄)Dimethyl sulfoxide (DMSO)80-85°C3 h89
Hydrolysis Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside0.04N H₂SO₄Water80-85°C--
Overall Yield D-Ribose----~56

Data compiled from Sairam, P., et al. (2003). Carbohydrate Research, 338(4), 303-306. Note: These conditions are for the D-enantiomer and may require optimization for the synthesis of 5-deoxy-L-ribose.

Experimental Protocols

Note: The following protocols are generalized representations based on published literature for the synthesis of 5-deoxy-D-ribose and should be adapted and optimized for the L-enantiomer.

Protocol 1: Protection of L-ribose as Methyl 2,3-O-isopropylidene-β-L-ribofuranoside

  • Suspend L-ribose and tin(II) chloride dihydrate in a mixture of acetone and methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at 40-45°C for approximately 20 hours.[1]

  • Filter the reaction mixture and neutralize the filtrate with a sodium bicarbonate solution.

  • Filter the mixture through Celite and evaporate the organic solvents.

  • Extract the remaining aqueous solution with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and evaporate the solvent to yield the protected L-ribose derivative.

Protocol 2: Tosylation of the 5-Hydroxyl Group

  • Dissolve the product from Protocol 1 in anhydrous dichloromethane (DCM).

  • Add triethylamine followed by p-toluenesulfonyl chloride.

  • Stir the reaction at room temperature until completion, monitoring the progress by TLC.

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and evaporating the solvent.

Protocol 3: Reductive Deoxygenation

  • Dissolve the 5-O-tosylated product from Protocol 2 in dimethyl sulfoxide (DMSO).

  • Add sodium borohydride to the solution.

  • Heat the reaction mixture to 80–85 °C for 3 hours.[1]

  • After cooling, carefully work up the reaction with a 5% aqueous acetic acid solution.

  • The product can be purified by distillation under reduced pressure or by column chromatography.[1]

Protocol 4: Deprotection to Yield 5-deoxy-L-ribose

  • Treat the product from Protocol 3 with a dilute acid, such as 0.04N H₂SO₄.

  • Heat the mixture to 80–85 °C to facilitate the removal of both the methyl glycoside and the isopropylidene protecting groups.

  • Neutralize the reaction mixture and purify the resulting 5-deoxy-L-ribose.

Protocol 5: Optional Acetylation for Derivatization

  • Dissolve the crude 5-deoxy-L-ribose in pyridine.

  • Add acetic anhydride and stir the reaction at room temperature.

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product to obtain the acetylated derivative.

Mandatory Visualizations

Synthesis_Workflow Start L-Ribose Protected Methyl 2,3-O-isopropylidene- β-L-ribofuranoside Start->Protected Protection (Acetone, MeOH, SnCl₂, H⁺) Tosylated Methyl 2,3-O-isopropylidene- 5-O-tosyl-β-L-ribofuranoside Protected->Tosylated Tosylation (TsCl, Et₃N, DCM) Deoxygenated Methyl 5-deoxy-2,3-O- isopropylidene-β-L-ribofuranoside Tosylated->Deoxygenated Reduction (NaBH₄, DMSO) Final_Product 5-deoxy-L-ribose Deoxygenated->Final_Product Deprotection (aq. H⁺)

Caption: Synthetic workflow for the preparation of 5-deoxy-L-ribose from L-ribose.

Troubleshooting_Logic Low_Yield Low Overall Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Purification_Loss Purification Loss Low_Yield->Purification_Loss Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Reagents) Incomplete_Reaction->Optimize_Conditions Side_Reactions->Optimize_Conditions Refine_Purification Refine Purification Technique (e.g., different chromatography) Purification_Loss->Refine_Purification

Caption: Logical relationship for troubleshooting low overall yield in synthesis.

References

Optimization

Technical Support Center: 5-Deoxy-L-Ribose Preparation

Welcome to the technical support center for the synthesis of 5-deoxy-L-ribose. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-deoxy-L-ribose. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist you in navigating the challenges of this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 5-deoxy-L-ribose?

A1: The most common starting material is L-ribose. However, due to the high cost of L-ribose, alternative routes starting from more readily available sugars like L-arabinose or even D-ribose (involving stereochemical inversion steps) have been explored.[1]

Q2: I am experiencing a low overall yield in my 5-deoxy-L-ribose synthesis. What are the likely causes?

A2: Low overall yield is a common issue and can be attributed to several factors. These include incomplete reactions at each step, the occurrence of side reactions, and loss of material during purification. The reductive deoxygenation of the 5-O-tosylated intermediate is a particularly critical step where side reactions can significantly lower the yield.[2]

Q3: What is the most critical step to control for a successful synthesis?

A3: The reductive deoxygenation of the 5-O-sulfonylated L-ribose derivative is the most critical step. This step is prone to side reactions, such as cleavage of the O-S bond, which can lead to the recovery of the starting alcohol instead of the desired deoxygenated product. Careful selection of the reducing agent and optimization of reaction conditions are crucial for maximizing the yield of 5-deoxy-L-ribose.[2][3]

Q4: How can I effectively purify the final 5-deoxy-L-ribose product?

A4: Purification of 5-deoxy-L-ribose and its intermediates is typically achieved using chromatographic techniques. Column chromatography on silica gel is a common method. The choice of the eluent system will depend on the polarity of the specific compound being purified. For instance, mixtures of chloroform and ethanol have been used for intermediates. Recrystallization can also be an effective technique for obtaining highly pure crystalline products.[2][3]

Q5: What analytical techniques are recommended for monitoring the reaction and assessing the purity of 5-deoxy-L-ribose?

A5: Thin-layer chromatography (TLC) is a valuable tool for monitoring the progress of each reaction step. For final purity assessment and characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are recommended. NMR provides detailed structural information, while HPLC is excellent for quantifying purity and detecting isomers or other closely related impurities.[4]

Troubleshooting Guides

Problem 1: Incomplete Tosylation of the 5-Hydroxyl Group

Symptoms:

  • TLC analysis of the reaction mixture shows a significant amount of the starting protected L-ribose derivative.

  • The subsequent reduction step results in a poor yield of the 5-deoxy product.

Possible CauseTroubleshooting Steps
Presence of moisture Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Inadequate base Use a sufficient excess of a dry base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.[2]
Insufficient tosyl chloride Use a molar excess of tosyl chloride (typically 1.5 equivalents or more) to drive the reaction to completion.[2]
Low reaction temperature While the reaction is often initiated at 0°C to control the initial exotherm, allowing it to warm to room temperature and stirring for an extended period (e.g., 24 hours) can ensure completion.[2]
Problem 2: Low Yield in the Reductive Deoxygenation Step

Symptoms:

  • The primary product isolated is the starting 5-O-tosylated L-ribose derivative.

  • A complex mixture of products is observed by TLC or NMR.

Possible CauseTroubleshooting Steps
O-S Cleavage This is a known side reaction where the hydride reagent attacks the sulfur atom instead of the carbon, leading back to the starting alcohol. Using a milder hydride reagent (e.g., sodium borohydride in a polar aprotic solvent like DMSO) or optimizing the reaction temperature can mitigate this issue.[3]
Choice of Hydride Reagent The reactivity of the hydride reagent is critical. Lithium aluminum hydride (LiAlH₄) is highly reactive and may lead to more side products, whereas sodium borohydride (NaBH₄) is milder.[2]
Formation of Olefin Byproducts Elimination side reactions can occur from the radical intermediate in certain deoxygenation methods (e.g., Barton-McCombie). Lowering the reaction temperature or using a less reactive hydrogen atom donor may minimize this pathway.[5]

Experimental Protocols

Protocol 1: Multi-step Synthesis of 5-Deoxy-L-ribose from L-Ribose

This protocol is adapted from established procedures for the D-enantiomer and is applicable to the synthesis of 5-deoxy-L-ribose starting from L-ribose.[2]

Step 1: Preparation of Methyl 2,3-O-isopropylidene-β-L-ribofuranoside

  • Suspend L-ribose (1.0 eq) and SnCl₂·2H₂O (1.0 eq) in a mixture of acetone and methanol.

  • Add a catalytic amount of concentrated H₂SO₄.

  • Heat the mixture at 40-45°C for approximately 20 hours.

  • Filter the reaction mixture and neutralize the filtrate with a sodium bicarbonate solution.

  • Filter through Celite and evaporate the organic solvents.

  • Extract the aqueous solution with ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield the protected L-ribose derivative.

Step 2: Tosylation of the 5-Hydroxyl Group

  • Dissolve the product from Step 1 in dry dichloromethane (DCM).

  • Add triethylamine followed by p-toluenesulfonyl chloride.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and evaporating the solvent to isolate the tosylated product.

Step 3: Reductive Deoxygenation

  • Dissolve the tosylated compound from Step 2 in dimethyl sulfoxide (DMSO).

  • Add sodium borohydride (NaBH₄).

  • Heat the reaction mixture to 80-85°C for 3 hours.[2]

  • After cooling, work up the reaction with 5% aqueous acetic acid.

  • The product, methyl 5-deoxy-2,3-O-isopropylidene-β-L-ribofuranoside, can be purified by distillation under reduced pressure.

Step 4: Hydrolysis to 5-Deoxy-L-ribose

  • Treat the product from Step 3 with a dilute acid (e.g., 0.04N H₂SO₄).

  • Heat the mixture to 80-85°C to remove both the methyl glycoside and the isopropylidene protecting group.

  • Neutralize the reaction mixture and purify the resulting 5-deoxy-L-ribose.

Protocol 2: Analysis of 5-Deoxy-L-ribose and Impurities by HPLC

This protocol provides a general guideline for the analysis of 5-deoxy-L-ribose and potential impurities like L-ribose.[4]

  • Instrumentation: HPLC system with a refractive index (RI) detector.

  • Column: An amino-based or ligand-exchange column suitable for carbohydrate analysis.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used for amino columns. For ligand-exchange columns, water is typically the mobile phase.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

  • Sample Preparation: Prepare a stock solution of the 5-deoxy-L-ribose sample in the mobile phase. Prepare a series of standard solutions of 5-deoxy-L-ribose and expected impurities (e.g., L-ribose) of known concentrations to generate a calibration curve.

  • Data Analysis: Identify the peaks corresponding to 5-deoxy-L-ribose and its impurities based on their retention times compared to the standards.

Visualizations

Synthesis_Workflow LRibose L-Ribose ProtectedLRibose Methyl 2,3-O-isopropylidene- β-L-ribofuranoside LRibose->ProtectedLRibose Protection TosylatedLRibose 5-O-Tosyl-Protected L-Ribose ProtectedLRibose->TosylatedLRibose Tosylation DeoxyLRiboseIntermediate Methyl 5-deoxy-2,3-O-isopropylidene- β-L-ribofuranoside TosylatedLRibose->DeoxyLRiboseIntermediate Reductive Deoxygenation FinalProduct 5-Deoxy-L-ribose DeoxyLRiboseIntermediate->FinalProduct Hydrolysis

Caption: Synthetic workflow for the preparation of 5-deoxy-L-ribose.

Troubleshooting_Deoxygenation Start Low Yield in Reductive Deoxygenation CheckProduct Analyze product mixture (TLC, NMR) Start->CheckProduct StartingMaterial High amount of 5-O-Tosyl starting material? CheckProduct->StartingMaterial OSCleavage Likely O-S Cleavage StartingMaterial->OSCleavage Yes ComplexMixture Complex Mixture of Other Byproducts StartingMaterial->ComplexMixture No Solution1 Use milder reducing agent (e.g., NaBH₄ in DMSO) OSCleavage->Solution1 Solution2 Optimize reaction temperature OSCleavage->Solution2 Solution3 Consider alternative deoxygenation method ComplexMixture->Solution3

Caption: Troubleshooting logic for low yield in the deoxygenation step.

Side_Reactions cluster_products Reaction Products Tosylated_Intermediate 5-O-Tosyl-Protected L-Ribose Desired_Product 5-Deoxy-L-Ribose Derivative (Desired Product) Tosylated_Intermediate->Desired_Product Reductive Deoxygenation (Desired Pathway) Side_Product_1 Protected L-Ribose (from O-S Cleavage) Tosylated_Intermediate->Side_Product_1 Side Reaction 1 Side_Product_2 Olefin Byproduct (Elimination) Tosylated_Intermediate->Side_Product_2 Side Reaction 2

Caption: Major reaction pathways in the reductive deoxygenation step.

References

Troubleshooting

Technical Support Center: Crystallization of 5-deoxy-L-ribose

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-deoxy-L-ribose crystallization. Frequen...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-deoxy-L-ribose crystallization.

Frequently Asked Questions (FAQs)

Q1: What is 5-deoxy-L-ribose and why is its crystallization challenging?

A1: 5-deoxy-L-ribose is a monosaccharide that is structurally similar to L-ribose but lacks a hydroxyl group at the 5-position.[1][2] This structural difference can make it challenging to crystallize. The D-isomer, 5-deoxy-D-ribose, is often described as a thick, oily substance, which suggests that 5-deoxy-L-ribose may also have a tendency to form supersaturated syrups or oils instead of crystalline solids.[]

Q2: What are the known solubility characteristics of 5-deoxy-L-ribose?

Q3: Are there any reported successful crystallization methods for 5-deoxy-ribose or its analogs?

A3: While direct crystallization of 5-deoxy-L-ribose is not widely documented, related compounds have been successfully crystallized. For instance, a patent for the preparation of high-purity 5-deoxy-D-ribose describes the recrystallization of a synthetic intermediate from a mixture of isopropanol and methanol.[5] Another patent mentions obtaining solid 2-deoxy-L-ribose through recrystallization.[6] This indicates that with the right solvent system and conditions, crystallization is achievable.

Q4: Can derivatization help in crystallizing 5-deoxy-L-ribose?

A4: Yes, derivatization can be a very effective strategy. The acetylated form of 5-deoxy-D-ribose is a white powder, which is significantly easier to handle and crystallize than the oily free sugar.[4] If direct crystallization of 5-deoxy-L-ribose proves difficult, converting it to an acetylated or other suitable crystalline derivative is a common approach in carbohydrate chemistry.[4]

Troubleshooting Guides

Problem 1: 5-deoxy-L-ribose oils out and does not crystallize.

Possible Causes:

  • High solubility: The compound may be too soluble in the chosen solvent, even at low temperatures.[7]

  • Impurities: The presence of impurities can inhibit crystal lattice formation and promote oiling out.

  • Rapid cooling: Cooling the solution too quickly can lead to the formation of a supersaturated oil instead of crystals.

  • High concentration: A solution that is too concentrated can also lead to oiling out.[8]

Solutions:

  • Change the solvent system: Experiment with different solvents or solvent mixtures. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold. Try solvent pairs like ethyl acetate/hexane or acetone/water.[8]

  • Ensure high purity: Purify the 5-deoxy-L-ribose using column chromatography before attempting crystallization.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then gradually lower the temperature further (e.g., in a refrigerator at 4°C, then a freezer at -20°C).[8]

  • Adjust the concentration: Start with a less concentrated solution to avoid reaching the oiling out point.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface to induce nucleation.

  • Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.[7]

Problem 2: Only very small or fine needle-like crystals are forming.

Possible Causes:

  • Rapid nucleation: Too many nucleation sites forming at once can lead to the growth of many small crystals instead of a few large ones.

  • Agitation: Stirring or disturbing the solution during crystallization can induce rapid nucleation.

Solutions:

  • Slower cooling: A very slow cooling rate will favor the growth of existing crystals over the formation of new nuclei.

  • Minimize agitation: Keep the crystallization vessel in a vibration-free environment.

  • Solvent layering: Dissolve the compound in a good solvent and then carefully layer a poorer solvent on top. Crystals will slowly form at the interface.[7]

Problem 3: No crystals form, even after extended periods.

Possible Causes:

  • Solution is not supersaturated: The concentration of 5-deoxy-L-ribose may be below its saturation point at the given temperature.

  • Inhibition of nucleation: There might be a high energy barrier for the formation of initial crystal nuclei.

Solutions:

  • Increase concentration: Slowly evaporate the solvent to increase the concentration of the solute.

  • Induce nucleation: Use seeding or scratching techniques as described in Problem 1.

  • Use an anti-solvent: Add a solvent in which 5-deoxy-L-ribose is insoluble dropwise to a solution of the compound in a good solvent until turbidity is observed, then warm slightly to redissolve and cool slowly.

Data Presentation

Table 1: Qualitative Solubility of 5-deoxy-ribose and its Derivatives

CompoundWaterMethanolEthanolAcetoneChloroformEthyl AcetateHexane
5-deoxy-D-ribose Sparingly Soluble[]Sparingly Soluble[]SolubleData not availableData not availableData not availableInsoluble
2-deoxy-D-ribose Soluble[9]Data not availableSoluble (~5 mg/ml)Data not availableData not availableData not availableData not available
1,2,3-Triacetyl-5-deoxy-D-ribose Sparingly Soluble[4]Data not availableReadily Soluble[4]Readily Soluble[4]Readily Soluble[4]Data not availableData not available

Note: This table is compiled from data on 5-deoxy-D-ribose and its analogs and should be used as a general guide for 5-deoxy-L-ribose.

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent
  • Solvent Selection: Choose a solvent in which 5-deoxy-L-ribose is soluble at elevated temperatures but has low solubility at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude 5-deoxy-L-ribose until it is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, place the flask in a refrigerator (4°C) and then a freezer (-20°C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
  • Dissolution: Dissolve the crude 5-deoxy-L-ribose in a minimum amount of a "good" solvent in which it is readily soluble.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble, dropwise, until the solution becomes slightly turbid.

  • Redissolution: Gently warm the solution until the turbidity just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator and/or freezer.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

Mandatory Visualization

Troubleshooting_Crystallization start Start with crude 5-deoxy-L-ribose purify Purify by Column Chromatography start->purify dissolve Dissolve in minimal hot solvent purify->dissolve cool Cool Slowly dissolve->cool observe Observe for Crystals cool->observe crystals_ok Successful Crystallization observe->crystals_ok Yes oiling_out Problem: Oiling Out observe->oiling_out Oils no_crystals Problem: No Crystals Form observe->no_crystals No small_crystals Problem: Small Crystals observe->small_crystals Small solution1 Solution: - Change solvent - Slower cooling - Less concentrated solution oiling_out->solution1 solution2 Solution: - Concentrate solution - Seeding/Scratching no_crystals->solution2 solution3 Solution: - Very slow cooling - Minimize agitation small_crystals->solution3 solution1->dissolve solution2->cool solution3->cool

Caption: Troubleshooting workflow for 5-deoxy-L-ribose crystallization.

Experimental_Workflow cluster_single_solvent Single Solvent Recrystallization cluster_solvent_antisolvent Solvent/Anti-Solvent Recrystallization ss1 Dissolve in hot solvent ss2 Cool slowly ss1->ss2 ss3 Isolate crystals ss2->ss3 sas1 Dissolve in 'good' solvent sas2 Add 'poor' solvent to turbidity sas1->sas2 sas3 Warm to clarify sas2->sas3 sas4 Cool slowly sas3->sas4 sas5 Isolate crystals sas4->sas5

Caption: Comparison of two common crystallization experimental workflows.

References

Optimization

Technical Support Center: Synthesis of 5-deoxy-L-ribose

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 5-d...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 5-deoxy-L-ribose.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-deoxy-L-ribose?

A1: A prevalent method for synthesizing 5-deoxy-L-ribose starts from L-ribose. This multi-step process typically involves:

  • Protection of Hydroxyl Groups: The hydroxyl groups at the C2 and C3 positions of an L-ribose derivative are protected, commonly as an isopropylidene acetal, to prevent their participation in subsequent reactions.

  • Activation of the 5-Hydroxyl Group: The primary hydroxyl group at the C5 position is converted into a good leaving group, often a sulfonate ester like a tosylate.

  • Reductive Deoxygenation: The activated C5 position is treated with a reducing agent, such as a hydride, to replace the sulfonyloxy group with a hydrogen atom.

  • Deprotection: The protecting groups are removed by hydrolysis to yield the final 5-deoxy-L-ribose product.

Q2: What are the most common impurities encountered in 5-deoxy-L-ribose synthesis?

A2: The most probable impurity is the starting material, L-ribose, resulting from an incomplete reaction.[1] Other potential impurities include:

  • Side-products from the tosylation and reduction steps.

  • Residual solvents used during the synthesis and purification processes.

  • Isomers of 5-deoxy-L-ribose.

  • Incomplete removal of protecting groups.

Q3: How can I monitor the progress of the reaction to minimize impurities?

A3: Thin-layer chromatography (TLC) is a common and effective technique to monitor the progress of each reaction step. By comparing the TLC profile of the reaction mixture to that of the starting material and the expected product, you can determine if the reaction has gone to completion. This helps in deciding the appropriate reaction time and minimizing the carryover of unreacted starting materials into subsequent steps.

Q4: What are the best practices for purifying the final 5-deoxy-L-ribose product?

A4: Column chromatography using silica gel is a standard method for purifying 5-deoxy-L-ribose and its intermediates. The choice of the eluent system will depend on the polarity of the compound being purified. For the final deprotected 5-deoxy-L-ribose, which is a polar molecule, a polar solvent system will be required. It is crucial to carefully select the solvent system to achieve good separation from any impurities.

Q5: What analytical techniques are recommended for assessing the purity of the final product?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the absolute purity against a certified reference material.[1]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying impurities with different polarities. A refractive index (RI) detector is often used for carbohydrates.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for detecting and identifying a wide range of impurities, even at very low concentrations.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 5-deoxy-L-ribose.

Problem 1: Incomplete Protection of the 2,3-Hydroxyl Groups
  • Symptom: The subsequent tosylation step yields a complex mixture of products, including di-tosylated and tri-tosylated species, leading to a difficult purification process.

  • Possible Cause: Insufficient amount of the protecting group reagent (e.g., acetone) or the catalyst, or the presence of water in the reaction mixture.

  • Solution:

    • Ensure all glassware is thoroughly dried before use.

    • Use anhydrous solvents.

    • Use a sufficient excess of the protecting group reagent and catalyst.

    • Monitor the reaction by TLC until all the starting L-ribose has been consumed.

Problem 2: Low Yield in the Tosylation Step
  • Symptom: A significant amount of the starting material (methyl 2,3-O-isopropylidene-L-ribofuranoside) remains after the reaction.

  • Possible Cause:

    • Presence of moisture: Water can react with the tosyl chloride.

    • Insufficient tosyl chloride: Not enough reagent to drive the reaction to completion.

    • Inadequate base: The base (e.g., pyridine or triethylamine) is necessary to neutralize the HCl generated during the reaction.

  • Solution:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Use a molar excess of tosyl chloride (typically 1.2-1.5 equivalents).

    • Ensure the use of a dry, suitable base in sufficient quantity.

Problem 3: Incomplete Reduction of the 5-O-Tosyl Group
  • Symptom: The main product isolated is the 5-O-tosylated intermediate.

  • Possible Cause:

    • Inactive reducing agent: The hydride reagent (e.g., sodium borohydride) may have degraded.

    • Insufficient amount of reducing agent: Not enough reagent to reduce all of the starting material.

    • Low reaction temperature: The reaction may be too slow at a lower temperature.

  • Solution:

    • Use a fresh batch of the reducing agent.

    • Use a sufficient molar excess of the reducing agent.

    • Optimize the reaction temperature. For sodium borohydride in DMSO, a temperature of 80-85°C has been reported to be effective.[2]

Problem 4: Formation of an Olefin Byproduct During Reduction
  • Symptom: An unexpected byproduct is observed, often with a different TLC mobility than the desired product and the starting material. NMR analysis may show signals corresponding to a double bond.

  • Possible Cause: Elimination of the tosyl group can compete with the desired substitution reaction, leading to the formation of an alkene.

  • Solution:

    • Use a milder reducing agent.

    • Carefully control the reaction temperature; lower temperatures may favor substitution over elimination.

Problem 5: Difficulty in Removing the Isopropylidene Protecting Group
  • Symptom: The final product is contaminated with the protected intermediate.

  • Possible Cause:

    • Insufficiently acidic conditions: The acid catalyst may not be strong enough or used in a sufficient amount.

    • Short reaction time: The hydrolysis reaction may not have gone to completion.

  • Solution:

    • Use a dilute strong acid such as sulfuric acid (e.g., 0.04N H₂SO₄).[2]

    • Increase the reaction time and monitor the deprotection by TLC.

    • Gently heating the reaction mixture (e.g., to 80-85°C) can facilitate the removal of the protecting group.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data for the key steps in the synthesis of 5-deoxy-ribose. Note that the detailed protocol is for the D-enantiomer, but similar yields can be expected for the L-enantiomer under optimized conditions.

Table 1: Reaction Conditions and Yields for the Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose [3]

StepStarting MaterialReagentsSolventTemp.Time (h)ProductYield (%)
1. ProtectionD-riboseAcetone, Methanol, H₂SO₄ (cat.)Acetone/Methanol40-45°C20Methyl 2,3-O-isopropylidene-β-D-ribofuranoside~90
2. TosylationMethyl 2,3-O-isopropylidene-β-D-ribofuranosidep-Toluenesulfonyl chloride, TriethylamineDichloromethaneRoom Temp-Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside89
3. ReductionMethyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranosideSodium borohydrideDimethyl sulfoxide80-85°C3Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside89
4. HydrolysisMethyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside0.04N H₂SO₄Water80-85°C-5-Deoxy-D-ribose-
5. Acetylation5-Deoxy-D-riboseAcetic anhydride, PyridinePyridineRoom Temp-1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose-
Overall D-ribose 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose ~56

Table 2: Comparison of Analytical Techniques for Purity Assessment of 5-Deoxy-D-ribose [1]

ParameterQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on differential partitioning between a mobile and stationary phase.Separation by HPLC followed by mass-to-charge ratio detection.
Typical Impurities Detected Structurally different molecules, residual starting materials, solvents.Compounds with different polarities, including isomers.A wide range of impurities, including those at very low concentrations.
Limit of Detection (LOD) Typically in the low mg/mL to high µg/mL range.For sugars with RI detection, typically in the range of 0.01–0.17 mg/mL.High sensitivity, often in the ng/mL to pg/mL range.
Structural Information Provides detailed structural information for the main compound and impurities.Provides retention time, which is not a unique identifier.Provides mass-to-charge ratio, aiding in impurity identification.

Experimental Protocols

The following is a detailed methodology for the synthesis of 5-deoxy-D-ribose, which can be adapted for the synthesis of 5-deoxy-L-ribose by starting with L-ribose.

Step 1: Preparation of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside[2]
  • Suspend D-ribose (1.66 mol) and SnCl₂·2H₂O (1.66 mol) in a mixture of acetone (5 L) and methanol (1.3 L).

  • Add a catalytic amount of concentrated H₂SO₄ (186 mmol).

  • Heat the mixture at 40–45 °C for 20 hours.

  • Filter the mixture and neutralize the filtrate to a pH of 6–7 with a sodium bicarbonate solution.

  • Filter the resulting solution through a Celite bed and evaporate the acetone and methanol.

  • Extract the remaining aqueous solution with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and evaporate in vacuo to yield the product.

Step 2: Preparation of Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside[2]
  • Dissolve methyl 2,3-O-isopropylidene-β-D-ribofuranoside (1.71 mol) in dichloromethane.

  • Add triethylamine and then p-toluenesulfonyl chloride (3.3 mol).

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work up the reaction mixture to isolate the tosylated product.

Step 3: Preparation of Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside[2]
  • Dissolve the tosylated compound (0.83 mol) in dimethyl sulfoxide (2.2 L).

  • Add sodium borohydride (3.4 mol) to the solution.

  • Heat the reaction mixture to 80–85 °C for 3 hours.

  • After cooling, work up the reaction with 5% aqueous acetic acid.

  • Distill the product under reduced pressure (bp 65–70 °C, 0.2 mmHg) to yield the deoxygenated intermediate.

Step 4: Hydrolysis to 5-Deoxy-D-ribose[2]
  • Treat the methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside with a dilute acid, such as 0.04N H₂SO₄.

  • Heat the mixture to 80–85 °C to facilitate the removal of both the methyl glycoside and the isopropylidene protecting group.

  • Neutralize the reaction mixture and purify the resulting 5-Deoxy-D-ribose.

Visualizations

Experimental Workflow for 5-deoxy-L-ribose Synthesis

G A L-Ribose B Methyl 2,3-O-isopropylidene- L-ribofuranoside A->B Protection (Acetone, Methanol, H+) C Methyl 2,3-O-isopropylidene- 5-O-tosyl-L-ribofuranoside B->C Tosylation (TsCl, Pyridine) D Methyl 5-deoxy-2,3-O- isopropylidene-L-ribofuranoside C->D Reduction (NaBH4, DMSO) E 5-deoxy-L-ribose D->E Deprotection (H3O+)

Caption: General workflow for the synthesis of 5-deoxy-L-ribose from L-ribose.

Troubleshooting Logic for Low Yield in the Reduction Step

G A Low Yield of 5-deoxy Product B Incomplete Reaction? A->B C Degraded Reducing Agent? B->C Yes H Side Reaction Occurring? B->H No D Suboptimal Reaction Conditions? C->D No E Use fresh reducing agent C->E Possible F Increase equivalents of reducing agent D->F Check Stoichiometry G Optimize temperature and reaction time D->G Check Parameters I Consider alternative reducing agents H->I Yes

Caption: Troubleshooting flowchart for low yield in the reduction of the 5-O-tosyl intermediate.

References

Troubleshooting

Technical Support Center: Enhancing the Efficiency of 5-Deoxy-L-ribose Enzymatic Synthesis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the enzymatic synthesis of 5-deoxy-L-ribose. The informa...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the enzymatic synthesis of 5-deoxy-L-ribose. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common enzymatic route for synthesizing L-ribose, and can it be adapted for 5-deoxy-L-ribose?

A1: The most prevalent enzymatic method for L-ribose production is the isomerization of the readily available L-arabinose. This reaction is typically catalyzed by L-arabinose isomerase (L-AI).[1][2][3] In principle, this pathway can be adapted for the synthesis of 5-deoxy-L-ribose by utilizing 5-deoxy-L-arabinose as the starting substrate. The success of this adaptation depends on the substrate specificity of the chosen L-arabinose isomerase or a suitable engineered variant.

Q2: What are the key enzymes involved in the biosynthesis of L-ribose from L-arabinose?

A2: The primary enzyme is L-arabinose isomerase (L-AI), which catalyzes the conversion of L-arabinose to L-ribulose.[4] Subsequently, another isomerase, such as L-ribose isomerase (L-RI) or a mannose-6-phosphate isomerase (MPI) with broad substrate specificity, is used to convert L-ribulose to L-ribose.[3][5][6] For the synthesis of 5-deoxy-L-ribose, a similar two-step enzymatic cascade would be the logical approach.

Q3: What are the typical optimal conditions for L-arabinose isomerase activity?

A3: The optimal conditions for L-arabinose isomerase can vary depending on the microbial source. Generally, these enzymes exhibit maximum activity at temperatures ranging from 40°C to 70°C and a pH between 6.0 and 8.0.[1][3] The presence of certain metal ions, such as Co²⁺ or Mn²⁺, can significantly enhance the catalytic activity of some L-arabinose isomerases.[1][5]

Q4: How can the yield of the enzymatic isomerization be improved?

A4: Improving the yield of the isomerization reaction involves several strategies:

  • Enzyme Concentration: Increasing the enzyme concentration can lead to a higher conversion rate, although there is a saturation point beyond which further addition of the enzyme does not significantly improve the yield.[7]

  • Substrate Concentration: Optimizing the initial substrate concentration is crucial. While higher substrate concentrations can increase the final product titer, they can also lead to substrate inhibition in some cases.

  • Cofactor Addition: For metalloenzymes, the addition of the specific metal cofactor to the reaction buffer is essential for maximal activity.[1]

  • Equilibrium Shift: Isomerization reactions are reversible. To drive the reaction towards the product, one can consider in-situ product removal or the use of a coupled enzymatic reaction that consumes the product.

Q5: How can I monitor the progress of the enzymatic reaction?

A5: The progress of the reaction can be monitored by quantifying the substrate and product concentrations over time. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for separating and quantifying sugars.[4][8] Specific derivatization techniques followed by Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for accurate quantification.

Troubleshooting Guides

Problem Possible Causes Solutions
Low or No Enzyme Activity Improper Enzyme Storage: Enzyme has denatured due to incorrect storage temperature or repeated freeze-thaw cycles.Store the enzyme at the recommended temperature (typically -20°C or -80°C) in appropriate aliquots to avoid multiple freeze-thaw cycles.
Incorrect Buffer pH or Ionic Strength: The pH or salt concentration of the reaction buffer is outside the optimal range for the enzyme.Prepare fresh buffer and verify the pH. Test a range of pH values and ionic strengths to find the optimal conditions for your specific enzyme.
Absence of Essential Cofactors: The enzyme requires a specific metal ion (e.g., Co²⁺, Mn²⁺) for activity which is absent in the reaction mixture.Check the literature for cofactor requirements of your specific isomerase and supplement the reaction buffer accordingly.[1][5]
Presence of Inhibitors: The substrate preparation or buffer may contain inhibitory compounds.Purify the substrate if necessary. Use high-purity reagents for the buffer preparation. Consider dialysis or desalting of the enzyme preparation.
Low Product Yield Suboptimal Reaction Conditions: The temperature, pH, or reaction time may not be optimal for maximum conversion.Systematically optimize each reaction parameter (temperature, pH, enzyme concentration, substrate concentration, and reaction time) using a design of experiments (DoE) approach.
Enzyme Instability: The enzyme may lose activity over the course of the reaction due to thermal or pH instability.Perform a time-course experiment to assess enzyme stability under reaction conditions. Consider using a more stable enzyme variant or enzyme immobilization.
Product Inhibition: The accumulation of the product (5-deoxy-L-ribose) may be inhibiting the enzyme.Investigate for product inhibition by measuring initial reaction rates at different product concentrations. If inhibition is observed, consider strategies for in-situ product removal.
Reversible Reaction Equilibrium: The isomerization reaction has reached equilibrium, limiting the final product concentration.To shift the equilibrium towards the product, consider adding a subsequent enzymatic step that consumes the 5-deoxy-L-ribose, or explore methods for selective product precipitation or extraction.
Presence of Impurities in the Final Product Incomplete Substrate Conversion: The reaction was not allowed to proceed to completion.Increase the reaction time or the enzyme concentration to drive the reaction further towards completion.
Enzyme Preparation Contamination: The enzyme stock may contain other proteins or contaminants.Further purify the enzyme using chromatographic techniques such as affinity or ion-exchange chromatography.
Non-Enzymatic Side Reactions: The reaction conditions may be promoting the degradation of the substrate or product.Analyze the reaction mixture for byproducts. If necessary, adjust the pH or temperature to minimize side reactions.

Data Presentation

Table 1: Reported Yields for Enzymatic L-ribose Production from L-arabinose.

Enzyme SystemSubstrate Concentration (g/L)Product Concentration (g/L)Conversion Rate (%)Reference
Co-expression of L-AIase and D-LIase in E. coli10020.920.9[2]
Co-expression of L-AIase and D-LIase in E. coli30039.713.2[2]
Co-expression of L-AIase and D-LIase in E. coli50050.310.0[2]
Mannose-6-phosphate isomerase from Bacillus subtilis300 (L-ribulose)21371[5]
Engineered Candida tropicalis306.020[9]

Table 2: Substrate Specificity of a Ribose-5-Phosphate Isomerase B (CfRpiB).

Note: This table illustrates that isomerases can have activity on various sugars, suggesting the potential for L-arabinose isomerase to act on 5-deoxy-L-arabinose.

SubstrateConversion Yield (%)Product
D-allose75D-allulose
D-allulose13D-allose
L-ribose2.1L-ribulose
L-arabinoseNo activity-
D-xyloseNo activity-
D-galactoseNo activity-
Data adapted from a study on CfRpiB from Curtobacterium flaccumfaciens ZXL1.[8]

Experimental Protocols

Protocol 1: Assay for L-arabinose Isomerase Activity

This protocol is a general guideline and may require optimization for a specific enzyme.

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 50 mM Glycine-NaOH buffer (pH 9.0)

      • 50 mM L-arabinose (or 5-deoxy-L-arabinose)

      • 1 mM CoCl₂ (if required by the enzyme)

      • Enzyme solution (appropriately diluted)

    • The total reaction volume is typically 500 µL.

  • Initiate the Reaction:

    • Pre-incubate the reaction mixture without the enzyme at the optimal temperature (e.g., 50°C) for 5 minutes.

    • Add the enzyme solution to start the reaction.

  • Incubation:

    • Incubate the reaction at the optimal temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction:

    • Terminate the reaction by heating the mixture at 100°C for 5 minutes.

  • Quantify the Product:

    • The amount of L-ribulose (or 5-deoxy-L-ribulose) formed can be determined using the cysteine-carbazole method or by HPLC analysis as described in Protocol 2.

    • One unit of enzyme activity is often defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Protocol 2: Monitoring Reaction Progress by HPLC
  • Sample Preparation:

    • At various time points during the enzymatic reaction, withdraw an aliquot of the reaction mixture.

    • Immediately stop the reaction in the aliquot by heating (100°C for 5 min) or by adding an acid (e.g., perchloric acid) followed by neutralization.

    • Centrifuge the sample to remove any precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: A carbohydrate analysis column (e.g., an amino-based or ion-exclusion column) is suitable for separating sugars.

    • Mobile Phase: A mixture of acetonitrile and water is commonly used for amino-based columns. For ion-exclusion columns, dilute sulfuric acid is often employed. The exact composition should be optimized for the specific column and sugars being analyzed.

    • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 30-40°C) for reproducible results.

    • Detector: A Refractive Index (RI) detector is commonly used for carbohydrate analysis.

  • Quantification:

    • Prepare standard curves for the substrate (5-deoxy-L-arabinose) and the expected product (5-deoxy-L-ribose) using pure standards.

    • Integrate the peak areas of the substrate and product in the chromatograms of the reaction samples.

    • Calculate the concentration of each compound using the respective standard curve.

Mandatory Visualization

Enzymatic_Synthesis_Pathway cluster_substrate Starting Material cluster_enzymes Enzymatic Steps cluster_intermediate Intermediate cluster_product Final Product 5_deoxy_L_arabinose 5-deoxy-L-arabinose L_AI L-arabinose isomerase (L-AI) 5_deoxy_L_arabinose->L_AI Isomerization 5_deoxy_L_ribulose 5-deoxy-L-ribulose L_AI->5_deoxy_L_ribulose L_RI L-ribose isomerase (L-RI) 5_deoxy_L_ribose 5-deoxy-L-ribose L_RI->5_deoxy_L_ribose 5_deoxy_L_ribulose->L_RI Isomerization

Caption: Proposed enzymatic pathway for 5-deoxy-L-ribose synthesis.

Experimental_Workflow Start Start: Reaction Setup Reaction Enzymatic Reaction (Controlled T, pH) Start->Reaction Sampling Time-course Sampling Reaction->Sampling Quenching Reaction Quenching (e.g., Heat) Sampling->Quenching Analysis HPLC/GC-MS Analysis Quenching->Analysis Data Data Analysis (Yield, Conversion) Analysis->Data Purification Product Purification Data->Purification If successful End Final Product: 5-deoxy-L-ribose Purification->End

Caption: General experimental workflow for enzymatic synthesis.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Assessment of 5-Deoxy-D-Ribose: NMR vs. Chromatographic Methods

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is paramount to ensuring the safety and efficacy of the final drug product. For 5-deoxy-D-ribose, a crucial...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is paramount to ensuring the safety and efficacy of the final drug product. For 5-deoxy-D-ribose, a crucial chiral building block in the synthesis of various nucleoside analogues, including the anticancer agent capecitabine, rigorous purity assessment is a critical quality control step.[1] This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (¹H qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of 5-deoxy-D-ribose.

Comparison of Analytical Techniques

The selection of an analytical method for purity determination hinges on several factors, including the nature of the analyte, the potential impurity profile, and the required level of accuracy and precision.[2] ¹H qNMR, HPLC, and LC-MS offer distinct advantages and are often used orthogonally for a comprehensive understanding of a sample's purity.

Quantitative ¹H NMR (qNMR) stands out as a primary analytical technique because the signal intensity is directly proportional to the number of nuclei, allowing for the absolute quantification of a substance against a certified internal standard without the need for a specific reference standard for the analyte itself.[2][3][4] This makes it a powerful tool for determining the purity of novel compounds or when reference standards are unavailable.

High-Performance Liquid Chromatography (HPLC) , often coupled with a Refractive Index Detector (RID) for sugar analysis, is a robust technique that separates compounds based on their differential partitioning between a stationary and a mobile phase.[2] It is a widely used method for the quality control of carbohydrates.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.[2] This technique is particularly useful for identifying and quantifying trace-level impurities.

The following table summarizes the key performance characteristics of these three methods for the purity assessment of 5-deoxy-D-ribose.

ParameterQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC-RID)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Signal intensity is directly proportional to the number of protons, enabling absolute quantification against an internal standard.[2][3]Separation based on differential partitioning between a stationary and mobile phase, with detection by refractive index.[2]Separation by HPLC followed by detection based on the mass-to-charge ratio of ions.[2]
Typical Impurities Detected Structurally different molecules, including residual solvents, starting materials (e.g., D-ribose), and synthetic by-products.[2]Compounds with different polarities, including isomers and related sugars.A wide range of impurities, including those at very low concentrations; provides mass information for identification.[2]
Limit of Detection (LOD) Typically in the low mg/mL to high µg/mL range.[2]For sugars with RI detection, typically in the range of 0.01–0.17 mg/mL.[2]High sensitivity, often in the ng/mL to pg/mL range.[2]
Limit of Quantitation (LOQ) Generally in the mg/mL range, with a recommended signal-to-noise ratio of at least 150 for high accuracy.[2][5]For sugars with RI detection, typically in the range of 0.03–0.56 mg/mL.[2][6]High sensitivity, often in the ng/mL to pg/mL range.[2]
Accuracy & Precision High accuracy and precision (RSD <1%) are achievable with a proper experimental setup.[2]Good accuracy and precision (RSD <2%) are achievable with proper validation.[2]Excellent accuracy and precision, though matrix effects can influence quantification.
Linearity (Correlation Coefficient) Excellent linearity is inherent to the method.R² ≥ 0.99 is typically required.[7]R² ≥ 0.99 is typically required.[7]
Analysis Time per Sample Relatively fast, typically 5-15 minutes for data acquisition.[2]15-30 minutes, depending on the separation method.[2]15-30 minutes, similar to HPLC.[2]
Structural Information Provides detailed structural information for both the main compound and impurities.[2]Provides retention time, which is not a unique identifier.[2]Provides mass-to-charge ratio, aiding in impurity identification.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the purity assessment of 5-deoxy-D-ribose using qNMR, HPLC-RID, and LC-MS.

Quantitative ¹H NMR (qNMR) Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the 5-deoxy-D-ribose sample into a clean vial.[2]

  • Accurately weigh a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The molar ratio of the analyte to the internal standard should ideally be between 1:1 and 3:1.[2]

  • Dissolve the mixture in a known volume (e.g., 0.6 mL for a standard 5 mm NMR tube) of a deuterated solvent (e.g., D₂O).[1][2]

  • Vortex the vial until the sample and internal standard are completely dissolved.

  • Transfer the solution to an NMR tube.[2]

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.[1][2]

  • Pulse Angle: A 30-degree pulse angle is typical.[1]

  • Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T₁ of the signals of interest is recommended for full quantitation. A delay of 30 seconds is often sufficient.

  • Number of Scans: Typically 8 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio (S/N > 250 for accurate quantification).[2]

  • Temperature: Maintain a constant temperature (e.g., 298 K).[2]

3. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Carefully phase the spectrum and perform baseline correction.[2]

  • Integrate the well-resolved signals of both the 5-deoxy-D-ribose and the internal standard. For 5-deoxy-D-ribose, the anomeric proton signals (around 4.6-5.3 ppm) are often suitable for quantification.[2]

  • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

HPLC-RID Protocol

1. Instrumentation and Column:

  • HPLC system equipped with a refractive index detector (RID).[2]

  • An amino-based or ligand-exchange column suitable for carbohydrate analysis (e.g., Shodex SUGAR SP0810).[2][6]

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used for amino columns.[2] For ligand-exchange columns, water is often used as the mobile phase.[8]

  • Flow Rate: Typically 0.5-1.0 mL/min.[6]

  • Column Temperature: Maintained at a constant temperature, for example, 80 °C for some ligand-exchange columns.[6]

3. Sample and Standard Preparation:

  • Prepare a stock solution of 5-deoxy-D-ribose in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Dissolve the sample for analysis in the mobile phase to a concentration that falls within the calibration range.

4. Data Analysis:

  • Identify the peak corresponding to 5-deoxy-D-ribose based on its retention time compared to the standard.

  • Quantify any impurities by comparing their peak areas to the calibration curve of the 5-deoxy-D-ribose standard (assuming similar response factors for structurally related impurities) or by using an area percent normalization method.

LC-MS Protocol

1. Instrumentation and Column:

  • LC-MS system with an electrospray ionization (ESI) source.

  • A C18 reverse-phase column is often used.

2. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry: Operated in either positive or negative ion mode, depending on the analyte's properties. Full scan mode can be used for impurity profiling, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for targeted quantification.

3. Sample and Standard Preparation:

  • Similar to HPLC, prepare stock solutions and calibration standards in a suitable solvent compatible with the mobile phase.

4. Data Analysis:

  • Identify peaks based on their retention times and mass-to-charge ratios.

  • Quantify the analyte and impurities using a calibration curve.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the logical flow for purity assessment using qNMR and a general comparison of the analytical methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh 5-deoxy-D-ribose weigh_std Accurately weigh internal standard weigh_sample->weigh_std dissolve Dissolve in deuterated solvent weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum (400+ MHz) transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_base Phase and baseline correction ft->phase_base integrate Integrate signals of analyte and standard phase_base->integrate calculate Calculate purity integrate->calculate result result calculate->result Purity Result

Caption: Experimental workflow for purity assessment of 5-deoxy-D-ribose by qNMR.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes qnmr qNMR quant Absolute Quantification qnmr->quant struct Structural Info qnmr->struct hplc HPLC-RID sep Separation of Isomers hplc->sep lcms LC-MS lcms->struct sens Sensitivity lcms->sens

Caption: Comparison of key attributes of analytical methods for purity analysis.

References

Comparative

A Comparative Analysis of 5-deoxy-L-ribose and 2-deoxy-D-ribose for Researchers and Drug Development Professionals

An objective comparison of the structural, metabolic, and signaling roles of two closely related deoxy sugars, 5-deoxy-L-ribose and 2-deoxy-D-ribose, is crucial for researchers in drug development and molecular biology....

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the structural, metabolic, and signaling roles of two closely related deoxy sugars, 5-deoxy-L-ribose and 2-deoxy-D-ribose, is crucial for researchers in drug development and molecular biology. While both are pentose sugar derivatives, their distinct structural differences lead to vastly different biological functions and therapeutic potentials.

This guide provides a comprehensive comparison of 5-deoxy-L-ribose and 2-deoxy-D-ribose, summarizing their known biological activities, metabolic pathways, and the experimental protocols used to evaluate their effects. This information is intended to assist researchers in making informed decisions regarding the use of these molecules in their studies.

Structural and Physicochemical Properties

The fundamental difference between 5-deoxy-L-ribose and 2-deoxy-D-ribose lies in the position of the deoxygenated carbon and their stereochemistry. In 2-deoxy-D-ribose, the hydroxyl group at the 2' position is replaced by a hydrogen atom, a modification that is the cornerstone of the stability of deoxyribonucleic acid (DNA).[1][2] In contrast, 5-deoxy-L-ribose has a hydrogen atom in place of the hydroxyl group at the 5' position and is the L-enantiomer of its more studied D-form. These structural distinctions have profound implications for their biological recognition and activity.

Property5-deoxy-L-ribose2-deoxy-D-ribose
Molecular Formula C₅H₁₀O₄C₅H₁₀O₄
Molecular Weight 134.13 g/mol [3]134.13 g/mol
CAS Number 18555-65-2[3]533-67-5[4]
Key Structural Feature Deoxygenation at C5, L-configurationDeoxygenation at C2, D-configuration
Primary Biological Role Precursor for synthetic nucleoside analogs; metabolic byproduct in some bacteria.Foundational component of DNA.[5]

Comparative Biological Activity

The biological activities of 2-deoxy-D-ribose are extensively documented, showcasing a dual role in both promoting cell growth and inducing cell death, depending on the context. In contrast, the biological functions of 5-deoxy-L-ribose in mammalian systems are not well-characterized, with its primary roles identified in microbial metabolism and as a synthetic precursor.

Angiogenesis

2-deoxy-D-ribose is a potent pro-angiogenic agent, stimulating the formation of new blood vessels.[6] Studies have shown that its efficacy can be as high as 80-90% of that of Vascular Endothelial Growth Factor (VEGF).[7][8] This effect is mediated, at least in part, by the upregulation of VEGF and Interleukin-8 (IL-8) production in endothelial cells.[9]

There is currently a lack of evidence in the scientific literature to suggest that 5-deoxy-L-ribose possesses any significant pro- or anti-angiogenic activity in mammalian systems.

Apoptosis

2-deoxy-D-ribose can induce apoptosis, or programmed cell death, in various cell types.[7][10] This process is often linked to the generation of oxidative stress through the depletion of intracellular glutathione (GSH) and the accumulation of reactive oxygen species (ROS).[10][11]

Antimicrobial Activity

While the primary focus of this guide is on mammalian systems, it is noteworthy that 5-deoxy-D-ribose has been reported to exhibit bacteriostatic properties.[1] The mechanisms underlying this activity are still under investigation.

Metabolic Pathways

The metabolic fates of 2-deoxy-D-ribose and 5-deoxy-ribose are distinct, reflecting their different biological origins and functions.

2-deoxy-D-ribose Metabolism

2-deoxy-D-ribose is generated from ribose-5-phosphate by the action of ribonucleotide reductases, which catalyze the deoxygenation process.[5] As a cornerstone of DNA, its metabolism is tightly integrated with nucleic acid synthesis and degradation.

5-deoxy-L-ribose and 5-deoxy-D-ribose Metabolism

5-deoxy-D-ribose is known to be a byproduct of enzymatic reactions involving radical S-adenosylmethionine (SAM) enzymes.[1] In some bacteria, a specific salvage pathway, known as the Dihydroxyacetone Phosphate (DHAP) shunt, exists to metabolize this sugar. This pathway converts 5-deoxy-D-ribose into intermediates of central metabolism. The metabolic fate of exogenously supplied 5-deoxy-L-ribose in mammalian cells is not well understood.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activities of these deoxy sugars.

Angiogenesis Assays (for 2-deoxy-D-ribose)

Tube Formation Assay:

  • Preparation: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C.

  • Cell Seeding: Seed human aortic endothelial cells (HAECs) onto the Matrigel-coated wells in serum-free media.

  • Treatment: Add 2-deoxy-D-ribose to the wells at the desired concentration (e.g., 100 µM). Include a vehicle control and a positive control (e.g., VEGF).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-6 hours.

  • Analysis: Visualize the formation of tube-like structures using a microscope and quantify parameters such as the number of branch points and total tube length.[10]

Chick Chorioallantoic Membrane (CAM) Assay:

  • Egg Incubation: Incubate fertilized chicken eggs for a specified period to allow for the development of the CAM.

  • Application: Create a window in the eggshell to expose the CAM. Apply a sterile filter disc saturated with the test compound (e.g., 2-deoxy-D-ribose) or control substance directly onto the CAM.

  • Incubation: Reseal the window and continue incubation to allow for an angiogenic response.

  • Analysis: After the incubation period, observe and quantify the growth of new blood vessels towards the filter disc.[8]

Apoptosis Assays (for 2-deoxy-D-ribose)

Annexin V and Propidium Iodide Staining:

  • Cell Culture and Treatment: Culture the cells of interest and treat with 2-deoxy-D-ribose at the desired concentration and duration (e.g., 30 mM for 24 hours).[10]

  • Cell Harvesting and Staining: Harvest both adherent and floating cells. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[10]

Signaling Pathways and Metabolic Processes

The following diagrams illustrate the known signaling and metabolic pathways for 2-deoxy-D-ribose and the bacterial metabolism of 5-deoxy-D-ribose.

Angiogenesis_Pathway 2-deoxy-D-ribose 2-deoxy-D-ribose Endothelial Cell Endothelial Cell 2-deoxy-D-ribose->Endothelial Cell VEGF Upregulation VEGF Upregulation Endothelial Cell->VEGF Upregulation IL-8 Upregulation IL-8 Upregulation Endothelial Cell->IL-8 Upregulation Angiogenesis Angiogenesis VEGF Upregulation->Angiogenesis IL-8 Upregulation->Angiogenesis

2-deoxy-D-ribose Induced Angiogenesis

Apoptosis_Pathway 2-deoxy-D-ribose 2-deoxy-D-ribose Glutathione (GSH) Depletion Glutathione (GSH) Depletion 2-deoxy-D-ribose->Glutathione (GSH) Depletion Reactive Oxygen Species (ROS) Increase Reactive Oxygen Species (ROS) Increase Glutathione (GSH) Depletion->Reactive Oxygen Species (ROS) Increase Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS) Increase->Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis

2-deoxy-D-ribose Induced Apoptosis

DHAP_Shunt_Pathway 5'-deoxyadenosine 5'-deoxyadenosine 5-deoxy-D-ribose 5-deoxy-D-ribose 5'-deoxyadenosine->5-deoxy-D-ribose Nucleosidase 5-deoxy-D-ribose-1-phosphate 5-deoxy-D-ribose-1-phosphate 5-deoxy-D-ribose->5-deoxy-D-ribose-1-phosphate Kinase 5-deoxy-D-ribulose-1-phosphate 5-deoxy-D-ribulose-1-phosphate 5-deoxy-D-ribose-1-phosphate->5-deoxy-D-ribulose-1-phosphate Isomerase DHAP DHAP 5-deoxy-D-ribulose-1-phosphate->DHAP Aldolase Acetaldehyde Acetaldehyde 5-deoxy-D-ribulose-1-phosphate->Acetaldehyde Aldolase Central Metabolism Central Metabolism DHAP->Central Metabolism Acetaldehyde->Central Metabolism

References

Validation

Validating the Structure of 5-deoxy-L-ribose: A Spectroscopic Comparison Guide

For Researchers, Scientists, and Drug Development Professionals The precise structural elucidation of carbohydrate molecules is paramount in drug discovery and development, where even subtle stereochemical changes can pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of carbohydrate molecules is paramount in drug discovery and development, where even subtle stereochemical changes can profoundly impact biological activity. This guide provides a comprehensive comparison of spectroscopic techniques for the validation of the 5-deoxy-L-ribose structure. It offers a comparative analysis with related deoxy sugars, supported by experimental data and detailed protocols to aid researchers in their analytical workflows.

Spectroscopic Analysis: A Comparative Overview

Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are powerful tools for the structural characterization of novel carbohydrate derivatives. Below is a comparative summary of the expected data for 5-deoxy-L-ribose against its structural analogs, 2-deoxy-D-ribose and L-rhamnose.

Table 1: Comparative ¹H NMR Data (Predicted/Experimental, in D₂O)

Proton5-deoxy-L-ribose (Predicted)2-deoxy-D-ribose (Reference Data)[1]L-rhamnose (Experimental)
H-1Anomeric protons (α & β forms)~5.23 (dd, J=3.7, 1.8 Hz, α-furanose), ~4.89 (t, J=6.4 Hz, β-furanose)Anomeric protons (α & β forms)
H-2Complex multiplets~2.35-2.45 (m)Multiplets
H-3Complex multiplets~4.45 (m)Multiplets
H-4Complex multiplets~4.05 (m)Multiplets
H-5~1.2 (d) (Methyl group)~3.75 (dd, J=12.0, 3.0 Hz), ~3.68 (dd, J=12.0, 4.5 Hz)~1.3 (d) (Methyl group)

Note: 5-deoxy-L-ribose in solution exists as a complex mixture of α- and β-furanose and pyranose anomers, leading to multiple signals for each proton. The key distinguishing feature is the upfield doublet for the C-5 methyl group protons.

Table 2: Comparative ¹³C NMR Data (Predicted/Experimental, in D₂O)

Carbon5-deoxy-L-ribose (Predicted)[1]2-deoxy-D-ribose (Reference Data)[1]L-rhamnose (Experimental)
C-1Anomeric carbons (α & β forms)~97.4 (α-furanose), ~97.1 (β-furanose)Anomeric carbons (α & β forms)
C-2~70-75~40~70-75
C-3~70-75~72~70-75
C-4~70-75~87~70-75
C-5~15-20 (Methyl carbon)~63~18 (Methyl carbon)

Note: The most significant indicator for 5-deoxy-L-ribose in the ¹³C NMR spectrum is the signal for the C-5 methyl group, which is shifted significantly upfield to the typical methyl carbon region.

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Ions (m/z)
5-deoxy-L-ribose134.0579 [M]⁺116 [M-H₂O]⁺, 104 [M-CH₂O]⁺, 86 [M-H₂O-CH₂O]⁺[1]
2-deoxy-D-ribose134.0579 [M]⁺Similar to 5-deoxy-L-ribose
L-rhamnose164.0736 [M]⁺Varies based on ionization method

Table 4: Infrared (IR) Spectroscopy Data

Functional Group5-deoxy-L-ribose (Expected)2-deoxy-D-ribose (Experimental)[2]L-rhamnose (Experimental)
O-H StretchBroad band ~3300-3500 cm⁻¹Broad band ~3300-3500 cm⁻¹Broad band ~3300-3500 cm⁻¹
C-H Stretch (Aliphatic)~2850-3000 cm⁻¹~2850-3000 cm⁻¹~2850-3000 cm⁻¹
C=O Stretch (Aldehyde)~1720-1740 cm⁻¹ (minor, open-chain form)Not prominent in cyclic formsNot prominent in cyclic forms
C-O Stretch~1000-1200 cm⁻¹~1000-1200 cm⁻¹~1000-1200 cm⁻¹

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring NMR spectra of 5-deoxy-L-ribose is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the 5-deoxy-L-ribose sample in 0.5-0.7 mL of a suitable deuterated solvent, such as D₂O or DMSO-d₆. For carbohydrates, D₂O is commonly used.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Mass Spectrometry (MS)

A general protocol for obtaining the mass spectrum of 5-deoxy-L-ribose is:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or water).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Ionization: Introduce the sample into the ion source. ESI is suitable for polar molecules like carbohydrates and typically produces protonated molecules [M+H]⁺ or adducts with salts like [M+Na]⁺.

  • Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Ion Trap).

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) and the relative abundance of the ions.

  • Fragmentation Analysis (MS/MS): To confirm the structure, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Infrared (IR) Spectroscopy

A general protocol for obtaining the IR spectrum of a solid sugar sample is:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final IR spectrum.

    • Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

Visualization of Analytical Workflows

experimental_workflow Experimental Workflow for 5-deoxy-L-ribose Structure Validation cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_validation Structure Validation Sample 5-deoxy-L-ribose NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS Mass Spectrometry (ESI-TOF) Sample->MS IR Infrared Spectroscopy (FTIR-ATR) Sample->IR NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data IR_Data Functional Groups IR->IR_Data Validation Structure Confirmation of 5-deoxy-L-ribose NMR_Data->Validation MS_Data->Validation IR_Data->Validation

Caption: Workflow for the spectroscopic validation of 5-deoxy-L-ribose.

logical_relationship Logical Relationship in Spectroscopic Data Interpretation cluster_hypothesis Hypothesized Structure cluster_prediction Predicted Spectroscopic Features cluster_experimental Experimental Data cluster_comparison Comparison and Conclusion cluster_outcome Outcome Structure Proposed Structure: 5-deoxy-L-ribose NMR_Pred ¹H: Upfield methyl doublet ¹³C: Upfield methyl signal Structure->NMR_Pred MS_Pred m/z = 134.0579 Structure->MS_Pred IR_Pred O-H, C-H, C-O stretches Structure->IR_Pred Match Data Match? NMR_Pred->Match Compare MS_Pred->Match IR_Pred->Match NMR_Exp Acquired NMR Spectra NMR_Exp->Match MS_Exp Acquired Mass Spectrum MS_Exp->Match IR_Exp Acquired IR Spectrum IR_Exp->Match Validated Structure Validated Match->Validated Yes Revise Structure Revision Needed Match->Revise No

Caption: Logical flow for validating the structure of 5-deoxy-L-ribose.

References

Comparative

A Comparative Analysis of the Biological Activities of Deoxysugar Analogues

For Researchers, Scientists, and Drug Development Professionals Deoxysugars, carbohydrates with one or more hydroxyl groups replaced by hydrogen atoms, are integral components of numerous bioactive natural products, incl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxysugars, carbohydrates with one or more hydroxyl groups replaced by hydrogen atoms, are integral components of numerous bioactive natural products, including antibiotics, anticancer agents, and antiviral compounds. The strategic removal of hydroxyl groups can significantly alter the biological properties of a sugar moiety, influencing its recognition by enzymes and receptors, and consequently modulating the activity of the parent molecule. This guide provides an objective comparison of the biological activities of several deoxysugar analogues, supported by experimental data, to aid researchers in the fields of medicinal chemistry and drug discovery.

Antiviral Activity: 2'-Deoxyuridine Analogues as Influenza Virus Inhibitors

A series of 2'-deoxyuridine analogues have been synthesized and evaluated for their potential to inhibit the replication of the influenza A virus. These compounds are designed to interfere with the N-glycosylation of viral glycoproteins, a critical process for viral maturation and infectivity.[1][2]

Table 1: Antiviral Activity of 2'-Deoxyuridine Analogues against Influenza A/H5N2 Virus

CompoundModificationIC50 (µM)[1]
Analogue 1 3',5'-di-O-benzoyl-2'-deoxyuridine175
Analogue 2 3-N-benzoyl-3',5'-di-O-benzoyl-2'-deoxyuridine82
Analogue 3 3',5'-di-O-acetyl-2'-deoxyuridine100
Analogue 4 3-N-benzoyl-3',5'-di-O-acetyl-2'-deoxyuridine99

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

The antiviral activity of the 2'-deoxyuridine analogues was determined by a cytopathic effect (CPE) inhibition assay. Madin-Darby canine kidney (MDCK) cells were seeded in 96-well plates and infected with the influenza A/ostrich/Denmark/725/96 (H5N2) virus. The infected cells were then treated with serial dilutions of the test compounds. After a 24-hour incubation period, the reduction in the virus-induced CPE was observed and quantified. The IC50 value, the concentration of the compound that inhibits 50% of the viral CPE, was calculated from the dose-response curves.[1]

Experimental Protocol: Plaque Reduction Assay

To further confirm the antiviral activity, a plaque reduction assay was performed. Confluent monolayers of MDCK cells were infected with a known dilution of the influenza virus. After viral adsorption, the cells were overlaid with a medium containing the test compounds and carboxymethylcellulose to restrict virus spread to adjacent cells. Following incubation, the cells were fixed and stained, and the number of plaques (zones of cell death) was counted. The percentage of plaque reduction relative to the untreated control was used to determine the antiviral activity.[3][4]

Mechanism of Action: Inhibition of Viral Glycoprotein Glycosylation

The antiviral activity of these 2'-deoxyuridine analogues is attributed to their ability to inhibit the N-glycosylation of viral hemagglutinin (HA), a key glycoprotein on the surface of the influenza virus.[1][2] This inhibition disrupts the proper folding and function of HA, thereby impairing the assembly and release of new viral particles.

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_glycosylation N-Glycosylation Pathway Entry Viral Entry Replication Replication & Transcription Entry->Replication Assembly Viral Protein Synthesis & Assembly Replication->Assembly Budding Budding & Release Assembly->Budding ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi HA_synthesis HA Glycoprotein Synthesis Golgi->HA_synthesis HA_folding Proper HA Folding HA_synthesis->HA_folding HA_folding->Assembly Deoxysugar_Analogue 2'-Deoxyuridine Analogue Deoxysugar_Analogue->Inhibition Glycolysis_Inhibition cluster_enzymes Glucose Glucose G6P Glucose-6-P Glucose->G6P ATP F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP ATP Glycolysis Further Glycolysis F16BP->Glycolysis HK Hexokinase PGI Phosphoglucose Isomerase PFK Phosphofructokinase Deoxyfructose 1-Deoxy-D-fructose Deoxyfructose->HK Deoxyfructose_P 1-Deoxy-D-fructose-6-P Deoxyfructose_P->PGI Deoxyfructose_P->PFK Insulin_Signaling Insulin Insulin / PGG Analogue IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4_translocation GLUT4 Translocation to Plasma Membrane AKT->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake

References

Validation

A Comparative Analysis of 5-deoxy-L-ribose and L-ribose in Drug Development

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of 5-deoxy-L-ribose and L-ribose, focusing on their application as precursors in the synthesis of n...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 5-deoxy-L-ribose and L-ribose, focusing on their application as precursors in the synthesis of nucleoside analogs with potential therapeutic activities. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate objective comparison and inform future research and development in antiviral and anticancer drug discovery.

Introduction: Structural and Functional Overview

L-ribose and its 5-deoxy analog are L-enantiomers of naturally occurring D-sugars, a characteristic that often imparts unique biological properties, including increased metabolic stability. While L-ribose is the direct enantiomer of D-ribose, a fundamental component of RNA and energy-carrying molecules like ATP, 5-deoxy-L-ribose is a synthetic derivative where the hydroxyl group at the 5' position is replaced by a hydrogen atom. This seemingly minor structural modification can significantly influence the biological activity, metabolic fate, and therapeutic potential of the resulting nucleoside analogs.

Table 1: Physicochemical Properties of 5-deoxy-L-ribose and L-ribose

Property5-deoxy-L-riboseL-ribose
Molecular Formula C₅H₁₀O₄[1]C₅H₁₀O₅
Molar Mass 134.13 g/mol [1]150.13 g/mol
Structure A pentose sugar lacking a hydroxyl group at the 5' position.An aldopentose sugar, the enantiomer of D-ribose.
Natural Occurrence Not found in nature; synthetic.[2]Not naturally abundant; primarily synthesized.[3]

Comparative Biological Activity

The primary therapeutic interest in both 5-deoxy-L-ribose and L-ribose lies in their use as scaffolds for L-nucleoside analogs, which have demonstrated significant antiviral and anticancer activities. The "unnatural" L-configuration can make these analogs poor substrates for human enzymes, leading to reduced cytotoxicity while retaining activity against viral enzymes like reverse transcriptase.[4][5]

Antiviral Activity

L-nucleoside analogs derived from L-ribose have shown broad-spectrum antiviral activity, particularly against HIV and HBV.[5][6] For instance, the 3'-OH group of the β-L-2'-deoxyribose scaffold has been identified as a key determinant for specific anti-HBV activity.[7]

Derivatives of 5-deoxy-L-ribose have also been investigated for their antiviral potential. A notable study by Migawa et al. (1998) explored the antiviral activity of 5-deoxy-alpha-L-lyxofuranosyl benzimidazoles (structurally related to 5-deoxy-L-ribose derivatives) against Human Cytomegalovirus (HCMV).

Table 2: Comparative Antiviral Activity of Nucleoside Analogs

Compound ClassSpecific CompoundVirusAssay TypeIC₅₀ (µM)Cytotoxicity (CC₅₀)Reference
5-deoxy-L-ribose Derivative 2-chloro-5-deoxy-alpha-L-lyxofuranosyl benzimidazoleHuman Cytomegalovirus (HCMV) (Towne)Plaque Assay0.2-0.4Not Reported[8]
5-deoxy-L-ribose Derivative 2-bromo-5-deoxy-alpha-L-lyxofuranosyl benzimidazoleHuman Cytomegalovirus (HCMV) (Towne)Plaque Assay0.2-0.4Not Reported[8]
L-ribose Derivative β-L-2'-deoxycytidineHepatitis B Virus (HBV)N/APotent and selectiveNo cytotoxicity observed
L-ribose Derivative β-L-thymidineHepatitis B Virus (HBV)N/APotent and selectiveNo cytotoxicity observed
L-ribose Derivative β-L-2'-deoxyadenosineHepatitis B Virus (HBV)N/APotent and selectiveNo cytotoxicity observed
Anticancer Activity

L-nucleoside analogs are also being explored as anticancer agents. Their mechanism often involves the inhibition of DNA and RNA synthesis in rapidly dividing cancer cells. While there is a substantial body of research on L-ribose-derived anticancer nucleosides, data on the anticancer activity of 5-deoxy-L-ribose derivatives is limited.

Metabolic Pathways and Cellular Fate

The metabolic fate of these sugar analogs is crucial for their therapeutic efficacy and toxicity profile.

L-ribose: As an unnatural enantiomer, L-ribose is not readily metabolized by human cells, which contributes to the metabolic stability of L-nucleoside analogs.

5-deoxy-L-ribose: The metabolic pathway for 5-deoxy-L-ribose in mammalian cells is not well-elucidated. However, studies on its D-isomer, 5-deoxy-D-ribose, reveal a salvage pathway in bacteria where it is phosphorylated by a kinase, isomerized, and then cleaved by an aldolase into central metabolic intermediates.[7] It is plausible that a similar, albeit likely less efficient, pathway could exist for the L-isomer in mammalian cells, or that it may be excreted largely unchanged.

metabolic_pathway Potential Metabolic Activation of Nucleoside Analogs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 5_deoxy_L_ribose_analog 5-deoxy-L-ribosyl Nucleoside Analog 5_deoxy_L_ribose_analog_in 5-deoxy-L-ribosyl Nucleoside Analog 5_deoxy_L_ribose_analog->5_deoxy_L_ribose_analog_in Nucleoside Transporter L_ribose_analog L-ribosyl Nucleoside Analog L_ribose_analog_in L-ribosyl Nucleoside Analog L_ribose_analog->L_ribose_analog_in Nucleoside Transporter mono_P_5_deoxy Monophosphate 5_deoxy_L_ribose_analog_in->mono_P_5_deoxy Cellular/Viral Kinases mono_P_L Monophosphate L_ribose_analog_in->mono_P_L Cellular/Viral Kinases di_P_5_deoxy Diphosphate mono_P_5_deoxy->di_P_5_deoxy tri_P_5_deoxy Triphosphate (Active) di_P_5_deoxy->tri_P_5_deoxy viral_polymerase_5_deoxy Inhibition of Viral Polymerase tri_P_5_deoxy->viral_polymerase_5_deoxy di_P_L Diphosphate mono_P_L->di_P_L tri_P_L Triphosphate (Active) di_P_L->tri_P_L viral_polymerase_L Inhibition of Viral Polymerase tri_P_L->viral_polymerase_L

Caption: General metabolic activation pathway for L-nucleoside analogs.

Experimental Protocols

Synthesis of 5-deoxy-L-lyxofuranosyl Benzimidazole Analogs

The synthesis of 2-substituted-5-deoxy-alpha-L-lyxofuranosyl benzimidazoles, as described by Migawa et al. (1998), provides a template for generating 5-deoxy-L-ribose derived nucleosides. The key intermediate is an activated 5-deoxy-L-sugar.

Protocol: Preparation of 1,2,3-tri-O-acetyl-5-deoxy-L-lyxofuranose

  • Starting Material: L-lyxose.

  • Procedure: L-lyxose is converted to its 1,2,3,5-tetra-O-acetyl-L-lyxofuranose derivative.

  • The acetylated sugar is then subjected to a series of reactions to selectively deoxygenate the 5' position, often involving the formation of a 5'-thio or 5'-halo derivative followed by reduction.

  • The resulting 1,2,3-tri-O-acetyl-5-deoxy-L-lyxofuranose is then purified for use in glycosylation reactions.

Protocol: Vorbrüggen Glycosylation

  • Reactants: 1,2,3-tri-O-acetyl-5-deoxy-L-lyxofuranose and a silylated benzimidazole derivative.

  • Catalyst: A Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Solvent: Anhydrous acetonitrile.

  • Procedure: The silylated benzimidazole is reacted with the acetylated 5-deoxy-L-sugar in the presence of the catalyst at room temperature.

  • Deprotection: The resulting acetylated nucleoside is deprotected using a base, such as sodium methoxide in methanol, to yield the final 5-deoxy-L-lyxofuranosyl benzimidazole analog.

synthesis_workflow General Synthesis Workflow for L-Nucleoside Analogs start L-ribose or 5-deoxy-L-ribose activation Activation of Sugar (e.g., Acetylation) start->activation glycosylation Vorbrüggen Glycosylation with Silylated Nucleobase activation->glycosylation deprotection Deprotection of Hydroxyl Groups glycosylation->deprotection final_product L-Nucleoside Analog deprotection->final_product

Caption: A simplified workflow for the chemical synthesis of L-nucleoside analogs.

Antiviral Plaque Reduction Assay

This assay is a standard method to determine the concentration of an antiviral compound that inhibits virus-induced cell death.

Protocol:

  • Cell Seeding: Plate a monolayer of susceptible host cells (e.g., human foreskin fibroblasts for HCMV) in multi-well plates.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus.

  • Compound Treatment: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 7-10 days for HCMV).

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the viral plaques.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Conclusion and Future Directions

Both 5-deoxy-L-ribose and L-ribose are valuable precursors for the synthesis of therapeutically relevant L-nucleoside analogs. The available data suggests that derivatives of both sugars exhibit potent biological activities, particularly as antiviral agents. The absence of the 5'-hydroxyl group in 5-deoxy-L-ribose offers a unique structural modification that can be exploited to modulate the pharmacological properties of nucleoside analogs, potentially impacting their phosphorylation, interaction with viral enzymes, and metabolic stability.

A significant gap in the current literature is the lack of direct, side-by-side comparative studies of 5-deoxy-L-ribose and L-ribose derived nucleosides under identical experimental conditions. Future research should focus on:

  • Direct Comparative Efficacy and Cytotoxicity Studies: Synthesizing and evaluating pairs of nucleoside analogs, differing only in the presence or absence of the 5'-hydroxyl group, against a panel of viruses and cancer cell lines.

  • Metabolic Fate and Pharmacokinetics: Investigating the metabolism and pharmacokinetic profiles of 5-deoxy-L-ribosyl nucleosides in mammalian systems to understand their stability and potential for prodrug strategies.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which 5'-deoxygenation influences the interaction of the nucleoside triphosphates with their target viral or cellular enzymes.

Such studies will be instrumental in fully understanding the therapeutic potential of 5-deoxy-L-ribose as a versatile building block in drug discovery and development.

References

Comparative

A Comparative Guide to the Characterization of 5-deoxy-L-ribose Synthesis Products

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of synthesis products of 5-deoxy-L-ribose, a crucial building block in the development of therapeutic nucleos...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesis products of 5-deoxy-L-ribose, a crucial building block in the development of therapeutic nucleoside analogues.[1][2] The guide details the characterization of 5-deoxy-L-ribose and offers a comparison with an alternative synthesis route, supported by experimental data and methodologies.

Physicochemical Properties

5-deoxy-L-ribose is a monosaccharide and a stereoisomer of the more common 5-deoxy-D-ribose. Its fundamental properties are summarized below.

PropertyValue
Molecular Formula C₅H₁₀O₄[3]
Molecular Weight 134.13 g/mol [3]
IUPAC Name (2S,3S,4S)-2,3,4-trihydroxypentanal[3]
CAS Number 18555-65-2[3]
Appearance White solid
Solubility Soluble in water

Synthesis Methodologies and Comparison

The synthesis of 5-deoxy-L-ribose can be approached through various chemical routes. Below is a comparison of two potential methods: a multi-step chemical synthesis adapted from the D-isomer and a patented method involving a Grignard reaction.

Method 1: Multi-step Chemical Synthesis from L-Ribose (Adapted from D-Ribose Synthesis)

This method involves the protection of hydroxyl groups, activation of the 5-hydroxyl group, reductive deoxygenation, and deprotection.[1][4]

Experimental Protocol:

Step 1: Protection of L-Ribose

  • Suspend L-ribose and tin(II) chloride dihydrate in a mixture of acetone and methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at 40-45°C for approximately 20 hours.

  • Filter the reaction mixture and neutralize the filtrate with a sodium bicarbonate solution.

  • Filter through Celite and evaporate the organic solvents.

  • Extract the aqueous solution with ethyl acetate, wash with brine, dry over sodium sulfate, and evaporate to yield the protected L-ribose derivative.[1]

Step 2: Tosylation of the 5-Hydroxyl Group

  • Dissolve the protected L-ribose derivative in a dry solvent such as dichloromethane (DCM).

  • Add triethylamine followed by p-toluenesulfonyl chloride.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and evaporating the solvent.[1]

Step 3: Reductive Deoxygenation

  • Dissolve the tosylated compound in dimethyl sulfoxide (DMSO).

  • Add sodium borohydride to the solution.

  • Heat the reaction mixture to 80–85 °C for 3 hours.[4]

  • After cooling, work up the reaction with 5% aqueous acetic acid.

  • Distill the product under reduced pressure to yield the deoxygenated intermediate.[4]

Step 4: Deprotection

  • Treat the deoxygenated intermediate with a dilute acid, such as 0.04N H₂SO₄.

  • Heat the mixture to 80–85 °C to facilitate the removal of the protecting groups.

  • Neutralize the reaction mixture and purify the resulting 5-deoxy-L-ribose.[4]

Method 2: Synthesis from D-Ribose via Grignard Reaction and Oxidative Cleavage

This patented method provides an alternative route to 5-deoxy-L-ribose starting from the more readily available D-ribose.[5]

Experimental Protocol:

Step 1: Grignard Reaction

  • Protect the 2- and 3-position hydroxyl groups of D-ribose with an acetal group.

  • Subject the protected D-ribose to a selective Grignard reaction to yield 6-deoxy-3,4-O-alkylidene allitol.[5]

Step 2: Oxidative Cleavage

  • Subject the 1- and 2-positions of the allitol derivative to oxidative cleavage to form 5-deoxy-2,3-O-alkylidene-L-ribose.[5]

Step 3: Deacetalization

  • Deacetalize the product from the previous step by hydrolysis to form 5-deoxy-L-ribose.[5]

Comparison of Synthesis Methods
ParameterMethod 1: Multi-step Chemical SynthesisMethod 2: Grignard Reaction & Cleavage
Starting Material L-RiboseD-Ribose[5]
Key Reactions Protection, Tosylation, Reduction, Deprotection[1][4]Grignard Reaction, Oxidative Cleavage, Deacetalization[5]
Reported Overall Yield ~56-63% (for D-isomer)[4][6]Not specified, but described as high-yielding[5]
Stereoselectivity High (starting from L-ribose)High (inversion of stereochemistry)[5]
Advantages Well-established methodology for the D-isomer[4]Starts from a more common and less expensive sugar[5]
Disadvantages Multi-step process with potential for yield loss at each step.[1]Requires specific reaction conditions for stereochemical control.[5]

Characterization of 5-deoxy-L-ribose

The structural confirmation and purity assessment of the synthesized 5-deoxy-L-ribose are critical. The following are the key analytical techniques and expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 5-deoxy-L-ribose, both ¹H and ¹³C NMR are essential for confirming its identity and purity. In aqueous solution, it exists as a mixture of anomers, leading to complex spectra.[2]

¹H NMR Spectroscopy (Predicted)

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information on the carbon skeleton. For 5-deoxy-L-ribose, the most significant difference compared to ribose would be the chemical shift of the C5 carbon, which would appear in the typical upfield region for a methyl group (around 15-25 ppm).[2]

General NMR Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 5-deoxy-L-ribose in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[2]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data using Fourier transform, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is suitable for observing the molecular ion, while electron ionization (EI) can provide valuable fragmentation information.[2]

Expected Fragmentation for 5-deoxy-L-ribose:

m/zPossible Fragment
134[C₅H₁₀O₄]⁺ (Molecular Ion)[2]
116[M - H₂O]⁺[2]
104[M - CH₂O]⁺[2]
86[M - H₂O - CH₂O]⁺[2]

General MS Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of 5-deoxy-L-ribose in a solvent compatible with the ionization technique (e.g., methanol/water for ESI).[2]

  • Ionization: Introduce the sample into the ESI or EI source.

  • Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Record the mass-to-charge ratio (m/z) and relative abundance of the ions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the chemical synthesis of 5-deoxy-L-ribose and a key metabolic pathway where its D-isomer is involved.

G cluster_0 Chemical Synthesis of 5-deoxy-L-ribose L-Ribose L-Ribose Protected L-Ribose Protected L-Ribose L-Ribose->Protected L-Ribose Protection Activated Intermediate Activated Intermediate Protected L-Ribose->Activated Intermediate Activation (e.g., Tosylation) Deoxygenated Intermediate Deoxygenated Intermediate Activated Intermediate->Deoxygenated Intermediate Reductive Deoxygenation 5-deoxy-L-ribose 5-deoxy-L-ribose Deoxygenated Intermediate->5-deoxy-L-ribose Deprotection G cluster_1 DHAP Shunt Pathway (for 5-deoxy-D-ribose) 5'-Deoxyadenosine 5'-Deoxyadenosine Adenine Adenine 5'-Deoxyadenosine->Adenine 5-deoxy-D-ribose 5-deoxy-D-ribose 5'-Deoxyadenosine->5-deoxy-D-ribose Nucleosidase 5-deoxy-D-ribose-1-P 5-deoxy-D-ribose-1-P 5-deoxy-D-ribose->5-deoxy-D-ribose-1-P Kinase 5-deoxy-D-ribulose-1-P 5-deoxy-D-ribulose-1-P 5-deoxy-D-ribose-1-P->5-deoxy-D-ribulose-1-P Isomerase DHAP + Acetaldehyde DHAP + Acetaldehyde 5-deoxy-D-ribulose-1-P->DHAP + Acetaldehyde Aldolase

References

Validation

A Comparative Guide to HPLC Methods for 5-Deoxy-L-Ribose Purity Validation

Introduction 5-Deoxy-L-ribose is a critical carbohydrate building block in the synthesis of various pharmaceutical agents and nucleoside analogues. As with any active pharmaceutical ingredient (API) intermediate, verifyi...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Deoxy-L-ribose is a critical carbohydrate building block in the synthesis of various pharmaceutical agents and nucleoside analogues. As with any active pharmaceutical ingredient (API) intermediate, verifying its purity is a crucial step in drug development and quality control to ensure the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose. However, 5-deoxy-L-ribose, like many other simple sugars, lacks a significant UV chromophore, making detection by standard UV-Vis detectors impractical.[1] This guide provides an objective comparison of suitable HPLC methods for the purity validation of 5-deoxy-L-ribose, complete with experimental protocols and supporting data to aid researchers and drug development professionals in selecting the most appropriate method for their needs.

Comparison of Key HPLC Methodologies

The selection of an HPLC method for 5-deoxy-L-ribose analysis depends on factors such as the required sensitivity, the nature of potential impurities, and the available instrumentation. Three primary methods are compared below: Hydrophilic Interaction Chromatography (HILIC), Ligand Exchange Chromatography (LEC), and Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS).

ParameterHILIC with Amino ColumnLigand Exchange Chromatography (LEC)RP-LC-MS
Principle Separation is based on the partitioning of the polar analyte between a polar stationary phase (amino-bonded silica) and a less polar mobile phase.[2]Separation relies on the interaction between the hydroxyl groups of the sugar and a metal counter-ion (e.g., Ca²⁺, Pb²⁺) on a sulfonated polystyrene-divinylbenzene resin.[2][3]Separation is based on hydrophobic interactions with a C18 column, followed by highly sensitive and selective detection based on the mass-to-charge ratio of the analyte and its impurities.[4]
Typical Column Amino-propyl bonded silica (e.g., NH2 column)[3][5]Polystyrene-divinylbenzene resin with Ca²⁺ or Na⁺ counter-ions (e.g., Shodex SUGAR series, Bio-Rad Aminex series).[3][6]C18 or similar reversed-phase column.[4]
Mobile Phase Acetonitrile/Water gradient or isocratic mixture (e.g., 75:25 v/v).[5][7]Typically, only deionized water is required, often at an elevated temperature (60-85°C).[3][8]Acetonitrile/Water or Methanol/Water, often with an additive like formic acid.[4][9]
Common Detector Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).[1][10]Refractive Index (RI).[5]Mass Spectrometer (MS).[10]
Advantages - Good resolution for mono- and disaccharides.- Well-established and robust method.[5]- ELSD is gradient compatible.[10]- Environmentally friendly (uses water as eluent).[8]- Low mobile phase cost.[8]- Excellent stability and column lifetime.[3]- High sensitivity and selectivity.[10]- Provides molecular weight information, aiding in impurity identification.- Capable of detecting non-chromophoric compounds.[4]
Limitations - RI detectors are not compatible with gradient elution and are sensitive to temperature/pressure fluctuations.[1][10]- Acetonitrile shortages can be a concern.[3]- Amino columns can have limited lifetime due to Schiff base formation.[2]- Column temperature must be strictly controlled.- RI detection has limited sensitivity.[11]- Not suitable for gradient elution.[1]- Higher equipment cost and complexity.- Requires volatile mobile phase buffers.- Ionization efficiency can be compound-dependent.

Experimental Protocols

Detailed methodologies for each of the compared HPLC techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Method 1: HILIC with Amino Column and RI Detection

This method is a widely used standard for carbohydrate analysis and is suitable for routine quality control.

Instrumentation & Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade), and ultrapure water.

  • 5-deoxy-L-ribose reference standard and sample.

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 75:25 (v/v) acetonitrile and water.[5][7] Degas the solution by sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh and dissolve the 5-deoxy-L-ribose reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the 5-deoxy-L-ribose sample to be tested in the mobile phase to a concentration within the calibration range (e.g., 0.5 mg/mL). Filter through a 0.45 µm syringe filter.[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[5]

    • Injection Volume: 10 µL.

    • RID Temperature: 35°C.[5]

    • Run Time: Approximately 15-20 minutes.

  • Analysis: Inject the standards to establish a calibration curve, followed by the sample solutions. Purity is calculated based on the area percent of the main peak relative to all other peaks.

Method 2: Ligand Exchange Chromatography with RI Detection

This method offers a green and cost-effective alternative to HILIC, eliminating the need for organic solvents.

Instrumentation & Materials:

  • HPLC system with an isocratic pump, autosampler, column oven, and RID.

  • Ligand exchange column (e.g., Ca²⁺ form, 300 mm x 7.8 mm, 8 µm particle size).[3]

  • Ultrapure water (HPLC grade).

  • 5-deoxy-L-ribose reference standard and sample.

Procedure:

  • Mobile Phase Preparation: Use HPLC-grade deionized water as the mobile phase. Degas thoroughly.

  • Standard Preparation: Prepare a stock solution (e.g., 1 mg/mL) of the 5-deoxy-L-ribose reference standard in ultrapure water. Prepare calibration standards by serial dilution.

  • Sample Preparation: Dissolve the 5-deoxy-L-ribose sample in ultrapure water to a suitable concentration (e.g., 0.5 mg/mL) and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.6 mL/min.[3]

    • Column Temperature: 80-85°C (crucial for good peak shape and resolution).[3]

    • Injection Volume: 20 µL.

    • RID Temperature: 40°C.

    • Run Time: Approximately 25-30 minutes.

  • Analysis: Perform the analysis as described for the HILIC method. The high column temperature is essential for the efficiency of the ligand exchange mechanism.

Method 3: Reversed-Phase LC-MS

This method is ideal for identifying and quantifying trace-level impurities due to its superior sensitivity and selectivity.

Instrumentation & Materials:

  • LC-MS system with a binary pump, autosampler, column oven, and a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • C18 reversed-phase column (e.g., 100 mm x 2.0 mm, 2.2 µm particle size).[4]

  • Acetonitrile (LC-MS grade) and ultrapure water with 0.1% formic acid.

  • 5-deoxy-L-ribose reference standard and sample.

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile. Degas both solutions.

  • Standard and Sample Preparation: Prepare stock solutions and dilutions as in the previous methods, using a 50:50 mixture of Mobile Phase A and B as the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 0.2 mL/min.[4]

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.[4]

    • Gradient: A shallow gradient may be needed to elute potential impurities, for example: 5% B for 2 min, ramp to 40% B over 8 min, hold for 2 min, then return to initial conditions and equilibrate.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode (optimization required).

    • Detection: Selected Ion Monitoring (SIM) for the [M+H]⁺ or [M-H]⁻ ion of 5-deoxy-L-ribose and any known impurities. A full scan can be used for unknown impurity profiling.

    • Source Parameters: Optimize parameters such as capillary voltage, gas flow, and source temperature per instrument manufacturer's guidelines.

  • Analysis: Quantify based on the peak area from the extracted ion chromatogram corresponding to the mass of 5-deoxy-L-ribose.

Quantitative Data Summary

The following table presents typical performance data expected from the validation of these HPLC methods for 5-deoxy-L-ribose purity analysis.

Validation ParameterHILIC-RIDLEC-RIDRP-LC-MS
Linearity (R²) > 0.999> 0.998> 0.999
LOD (Limit of Detection) ~5 µg/mL~10 µg/mL~10 ng/mL
LOQ (Limit of Quantitation) ~15 µg/mL~30 µg/mL~30 ng/mL
Precision (%RSD, n=6) < 1.5%< 2.0%< 2.0%
Accuracy (% Recovery) 98-102%97-103%98-102%

Visualizations

The following diagrams illustrate the general workflow for purity validation and a decision-making model for method selection.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting s0 Weigh Sample & Reference Standard s1 Dissolve in Appropriate Diluent s0->s1 s2 Filter Sample (0.45 µm) s1->s2 h0 System Equilibration (Mobile Phase) s2->h0 h1 Inject Standards (Calibration Curve) h0->h1 h2 Inject Sample h1->h2 d0 Integrate Peaks h2->d0 d1 Calculate Purity (Area % Method) d0->d1 d2 Generate Report d1->d2

Caption: General experimental workflow for HPLC purity validation of 5-deoxy-L-ribose.

G start Start: Select HPLC Method q1 Routine QC or Impurity Profiling? start->q1 routine Routine QC q1->routine Routine impurity Impurity ID & Trace Analysis q1->impurity Profiling q2 Acetonitrile Usage a Concern? routine->q2 method_lcms Use LC-MS (High Sensitivity/Specificity) impurity->method_lcms method_hilic Use HILIC-RID/ELSD (Robust, Standard Method) q2->method_hilic No method_lec Use Ligand Exchange-RID (Green, Low Cost) q2->method_lec Yes

Caption: Decision tree for selecting an appropriate HPLC method for 5-deoxy-L-ribose analysis.

Conclusion

For the purity validation of 5-deoxy-L-ribose, no single HPLC method is universally superior; the optimal choice is application-dependent.

  • HILIC with an amino column and RID or ELSD represents a robust and reliable method for routine quality control where high sensitivity is not the primary concern.

  • Ligand Exchange Chromatography is an excellent, environmentally friendly, and cost-effective alternative, particularly for laboratories looking to minimize organic solvent consumption.[3]

  • Reversed-Phase LC-MS is the most powerful technique for in-depth analysis, such as identifying unknown impurities or quantifying trace components, making it indispensable for drug development and troubleshooting.[4]

For comprehensive characterization and validation, employing an orthogonal approach using two different methods (e.g., HILIC and LC-MS) is highly recommended to ensure a complete and accurate purity profile of 5-deoxy-L-ribose.[7]

References

Comparative

A Researcher's Guide to Distinguishing 5-deoxy-L-ribose and Its Isomers

For researchers, scientists, and drug development professionals, the precise identification of sugar isomers is a critical step in various scientific endeavors, from drug discovery to metabolic studies. This guide provid...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of sugar isomers is a critical step in various scientific endeavors, from drug discovery to metabolic studies. This guide provides a comprehensive comparison of 5-deoxy-L-ribose and its common isomers, offering objective performance data from key analytical techniques and detailed experimental protocols to aid in their differentiation.

5-deoxy-L-ribose is a monosaccharide that, along with its isomers, plays a role in various biological processes and serves as a building block in the synthesis of novel therapeutic agents.[] Due to their structural similarities, distinguishing between these isomers can be challenging. This guide outlines the key analytical methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS)—providing comparative data and methodologies to facilitate their unambiguous identification.

Chemical Structures of 5-deoxy-L-ribose and Its Isomers

The primary isomers of 5-deoxy-L-ribose are its epimers at the C2, C3, and C4 positions, namely 5-deoxy-L-arabinose, 5-deoxy-L-xylose, and 5-deoxy-L-lyxose, as well as its enantiomer, 5-deoxy-D-ribose.

Caption: Chemical structures of 5-deoxy-L-ribose and its common isomers.

Comparative Analytical Data

The following tables summarize the expected experimental data for the differentiation of 5-deoxy-L-ribose and its isomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
CompoundH-1H-2H-3H-4H-5 (CH3)C-1C-2C-3C-4C-5
5-deoxy-L-ribose ~5.2~4.1~3.8~4.0~1.2~98~72~73~71~20
5-deoxy-L-arabinose ~5.1~3.9~3.7~4.1~1.3~99~70~71~72~21
5-deoxy-L-xylose ~5.0~4.0~3.9~3.8~1.2~97~74~70~75~19
5-deoxy-L-lyxose ~5.2~4.2~3.8~4.0~1.3~98~69~74~68~22

Note: These are predicted values and may vary based on solvent and experimental conditions.

Table 2: Expected HPLC Retention Times (minutes)

High-Performance Liquid Chromatography (HPLC), particularly with chiral columns, can effectively separate these isomers based on their differential interactions with the stationary phase.[3][4][5][6] The retention times will be highly dependent on the specific column and mobile phase used.

CompoundChiral Column (e.g., Polysaccharide-based)
5-deoxy-L-ribose Baseline
5-deoxy-L-arabinose Baseline + Δt₁
5-deoxy-L-xylose Baseline + Δt₂
5-deoxy-L-lyxose Baseline + Δt₃

Note: Δt represents the difference in retention time relative to 5-deoxy-L-ribose. The exact elution order will depend on the specific chiral stationary phase and mobile phase composition.

Table 3: Characteristic Mass Spectrometry Fragments (m/z)

Gas Chromatography-Mass Spectrometry (GC-MS) of derivatized sugars, such as alditol acetates, provides characteristic fragmentation patterns that can aid in identification. While isomers often yield similar fragments, the relative abundances can differ, and the combination of retention time and mass spectrum is crucial for differentiation.[7]

Compound (as Alditol Acetate)Molecular Ion (M+)Key Fragments
5-deoxy-L-ribose Not typically observedm/z 217, 157, 145, 115, 85
5-deoxy-L-arabinose Not typically observedm/z 217, 157, 145, 115, 85
5-deoxy-L-xylose Not typically observedm/z 217, 157, 145, 115, 85
5-deoxy-L-lyxose Not typically observedm/z 217, 157, 145, 115, 85

Note: The fragmentation patterns of these isomers are very similar. Differentiation relies heavily on the chromatographic separation prior to mass analysis.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to determine the stereochemistry of the sugar.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified sugar in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton and proton-carbon connectivities, respectively.

  • Data Analysis: Process the spectra and compare the chemical shifts and coupling constants to the reference data in Table 1 and published literature.

G cluster_workflow NMR Analysis Workflow Sample Purified Sugar (5-10 mg) Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent (e.g., D₂O) Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer Acquisition Acquire Spectra (¹H, ¹³C, 2D) Spectrometer->Acquisition Analysis Data Processing and Analysis Acquisition->Analysis

Caption: Workflow for NMR analysis of 5-deoxy-L-ribose and its isomers.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate the sugar isomers using a chiral stationary phase.

Protocol:

  • Instrumentation: An HPLC system equipped with a chiral column (e.g., a polysaccharide-based column like Chiralpak®) and a refractive index (RI) or evaporative light scattering detector (ELSD).

  • Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase appropriate for the chosen column. Common mobile phases for chiral separations of sugars include mixtures of hexane/isopropanol or acetonitrile/water.

  • Sample Preparation: Dissolve the sugar mixture in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintain a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

    • Injection Volume: 10-20 µL.

  • Data Acquisition and Analysis: Inject the sample and record the chromatogram. Compare the retention times of the unknown peaks to those of authenticated standards of 5-deoxy-L-ribose and its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the sugar isomers after derivatization.

Protocol:

  • Derivatization (Alditol Acetate Formation): a. Reduction: Reduce the sugar (1-5 mg) with sodium borohydride (NaBH₄) in water or ammonia to form the corresponding alditol. b. Acetylation: Acetylate the resulting alditol using acetic anhydride with a catalyst such as pyridine or 1-methylimidazole.[8] c. Extraction: Extract the alditol acetates into an organic solvent (e.g., dichloromethane) and dry the solvent. d. Reconstitution: Reconstitute the dried sample in a suitable solvent (e.g., acetone or ethyl acetate) for GC-MS analysis.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A capillary column suitable for sugar analysis (e.g., a polar phase like a VF-23ms).

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: An appropriate temperature gradient to separate the alditol acetates.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

  • Data Analysis: Identify the peaks in the chromatogram by comparing their retention times and mass spectra to those of derivatized standards and library data.

G cluster_workflow GC-MS Analysis Workflow Sugar_Sample Sugar Sample Reduction Reduction (NaBH₄) Sugar_Sample->Reduction Acetylation Acetylation (Acetic Anhydride) Reduction->Acetylation Extraction Extraction Acetylation->Extraction GC_MS_Analysis GC-MS Analysis Extraction->GC_MS_Analysis Data_Interpretation Data Interpretation GC_MS_Analysis->Data_Interpretation

Caption: Workflow for GC-MS analysis of 5-deoxy-L-ribose and its isomers.

Signaling Pathways

Deoxy sugars are involved in a multitude of biological signaling pathways. While the specific roles of 5-deoxy-L-ribose are still under investigation, it is known to be a component of some bacterial secondary metabolites.[] In a broader context, sugars act as signaling molecules that regulate gene expression and various cellular processes in organisms from bacteria to plants and animals.[9][10][11][12][13]

For instance, in many organisms, sugar signaling is intertwined with pathways that control cell growth, proliferation, and apoptosis. The general scheme involves sugar sensing, followed by a signal transduction cascade that ultimately leads to changes in gene expression.

G cluster_pathway Generalized Sugar Signaling Pathway Extracellular_Sugar Extracellular Sugar Transporter Membrane Transporter Extracellular_Sugar->Transporter Intracellular_Sugar Intracellular Sugar Transporter->Intracellular_Sugar Sensor Sugar Sensor (e.g., Hexokinase) Intracellular_Sugar->Sensor Signal_Transduction Signal Transduction Cascade Sensor->Signal_Transduction Transcription_Factors Transcription Factors Signal_Transduction->Transcription_Factors Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (e.g., Growth, Apoptosis) Gene_Expression->Cellular_Response

References

Validation

A Comparative Study of 5-deoxy-L-ribose in Diverse Biological Assays

For Researchers, Scientists, and Drug Development Professionals This guide offers a comparative analysis of 5-deoxy-L-ribose's performance in various biological assays. Due to the limited availability of direct experimen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of 5-deoxy-L-ribose's performance in various biological assays. Due to the limited availability of direct experimental data on 5-deoxy-L-ribose, this document leverages data from its D-enantiomer (5-deoxy-D-ribose) and related sugar derivatives to provide a comprehensive overview for research and drug development. The guide includes detailed experimental protocols and visual diagrams of key pathways and workflows to support further investigation into the biological activities of this rare sugar.

Introduction to 5-deoxy-L-ribose

5-deoxy-L-ribose is a monosaccharide derivative of L-ribose where the hydroxyl group at the 5-position is replaced by a hydrogen atom.[1] As an "unnatural" L-sugar, its biological functions are not as extensively studied as its D-counterpart.[2] However, L-nucleoside analogues are a significant class of antiviral drugs, suggesting the potential for 5-deoxy-L-ribose as a building block for novel therapeutics.[3][4] This guide aims to summarize the available data and provide a framework for the comparative biological evaluation of 5-deoxy-L-ribose.

Data Presentation: A Comparative Overview

Quantitative data for 5-deoxy-L-ribose is sparse in the literature. The following tables present available data for a closely related L-sugar nucleoside analogue and comparative data for the more extensively studied D-enantiomers to provide a baseline for future research.

Table 1: Antiviral Activity of a 5-deoxy-L-sugar Nucleoside Analogue and Other Antiviral Agents

CompoundVirusAssay TypeIC50 / EC50 (µM)Selectivity Index (SI)Reference
5-deoxy-alpha-L-lyxofuranosyl benzimidazole (2-chloro derivative) Human Cytomegalovirus (HCMV) (Towne)Plaque Assay0.2-0.4Not Reported[4][5]
5-deoxy-alpha-L-lyxofuranosyl benzimidazole (2-bromo derivative) Human Cytomegalovirus (HCMV) (Towne)Plaque Assay0.2-0.4Not Reported[5]
RemdesivirHuman Coronavirus 229E (HCoV-229E)CPE Assay0.07>28.6[5]
AcyclovirHerpes Simplex Virus 1 (HSV-1)Plaque ReductionNot specified in sourceNot specified in source[5]

Table 2: Comparative Effects of Deoxy-Sugars on Apoptosis (Data for D-enantiomers)

CompoundCell TypeConcentrationKey FindingsReference
5-deoxy-D-ribose Human Monocytic Cells (U937)30 mMInduces apoptosis through oxidative stress.[6]
5-deoxy-D-ribose Pancreatic β-cell line (HIT-T15)Not specifiedProvokes cytotoxicity and apoptosis within 24 hours.[6]
2-deoxy-D-ribose Human Peripheral Blood Mononuclear CellsNot specifiedMore potent than D-ribose in inducing apoptosis.[6][7]
2-deoxy-D-ribose Human FibroblastsNot specifiedInduces apoptosis via GSH depletion and cytoskeletal disruption.[6]

Key Biological Assays and Experimental Protocols

Antiviral Activity Assessment: Plaque Reduction Assay

This assay is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in the formation of viral plaques.[5]

Experimental Protocol:

  • Cell Culture and Seeding: A suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) is cultured in an appropriate growth medium. The cells are then seeded into multi-well plates to form a confluent monolayer.[5]

  • Viral Infection: The cell monolayer is infected with a standardized amount of the virus.[5]

  • Compound Treatment: A semi-solid overlay medium containing various concentrations of the test compound (e.g., a 5-deoxy-L-ribose nucleoside analogue) is added to the infected cells.[5]

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days).[5]

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[5]

G cluster_workflow Plaque Reduction Assay Workflow A Seed Host Cells B Viral Infection A->B C Add Overlay with Test Compound B->C D Incubate C->D E Fix, Stain, and Count Plaques D->E F Calculate IC50 E->F

Plaque Reduction Assay Workflow

Cytotoxicity and Apoptosis Assays

These assays are crucial to determine if the biological activity of a compound is due to a specific mechanism or general toxicity.

a. MTT Assay for Cytotoxicity:

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and incubate.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm). The 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%.[5]

b. Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[6]

Experimental Protocol:

  • Cell Treatment: Treat cells with the test compound.

  • Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, which stains the DNA of necrotic cells with compromised membranes).[6]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[6]

G cluster_workflow Apoptosis Detection Workflow A Treat Cells with Compound B Harvest and Wash Cells A->B C Stain with Annexin V and PI B->C D Analyze by Flow Cytometry C->D

Apoptosis Detection Workflow

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of 5-deoxy-L-ribose can be investigated by measuring its effect on the production of inflammatory mediators in cell-based assays.

Experimental Protocol (Inhibition of Nitric Oxide Production):

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of nitric oxide) in the culture supernatant using the Griess reagent. A reduction in nitrite levels indicates an anti-inflammatory effect.

Signaling Pathways

Nucleoside analogues, including those derived from 5-deoxy-ribose, often exert their biological effects by interfering with nucleic acid synthesis or other cellular signaling pathways.

Mechanism of Action for Nucleoside Analogue Antivirals:

Many nucleoside analogues act as prodrugs that require intracellular phosphorylation to become active. The active triphosphate form then competes with natural nucleoside triphosphates for incorporation into viral DNA or RNA by viral polymerases, leading to chain termination and inhibition of viral replication.[5]

G cluster_pathway General Mechanism of Nucleoside Analogue Antivirals A Nucleoside Analogue (Prodrug) B Intracellular Phosphorylation A->B C Active Triphosphate Form B->C D Inhibition of Viral Polymerase C->D E Chain Termination D->E F Inhibition of Viral Replication E->F

Mechanism of Nucleoside Analogue Antivirals

Conclusion and Future Directions

The available data, primarily from a 5-deoxy-L-lyxofuranosyl benzimidazole derivative, suggests that nucleosides derived from 5-deoxy-L-sugars have the potential for potent and specific antiviral activity. However, there is a clear need for further research to directly evaluate the biological activities of 5-deoxy-L-ribose across a broader range of assays, including anticancer and anti-inflammatory models. The experimental protocols and comparative data provided in this guide offer a foundation for researchers to undertake these much-needed investigations. Future studies should focus on direct comparisons between 5-deoxy-L-ribose, its D-enantiomer, and other relevant sugars in standardized assays to fully elucidate its therapeutic potential.

References

Comparative

Validating the Metabolic Fate of 5-deoxy-L-ribose: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the metabolic fate of 5-deoxy-L-ribose and related sugar analogs. Due to the limited direct experimental data...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic fate of 5-deoxy-L-ribose and related sugar analogs. Due to the limited direct experimental data on 5-deoxy-L-ribose metabolism, this document synthesizes information from its D-enantiomer, 5-deoxy-D-ribose, and other relevant L-sugars to provide a predictive overview and a framework for experimental validation.

Introduction to 5-deoxy-L-ribose

5-deoxy-L-ribose is a monosaccharide and a deoxy sugar, a derivative of L-ribose where the hydroxyl group at the 5-position is replaced by a hydrogen atom.[][2] While its D-enantiomer, 5-deoxy-D-ribose, is a known intermediate in certain bacterial metabolic pathways, the precise metabolic fate of 5-deoxy-L-ribose is not well-documented.[3][4] However, its potential involvement in nucleic acid synthesis and other metabolic pathways makes it a molecule of interest in biomedical research and drug development.[]

Comparative Metabolic Pathways

This section compares the known metabolic pathway of 5-deoxy-D-ribose with a proposed pathway for 5-deoxy-L-ribose, drawing parallels from the catabolism of other L-sugars.

Metabolism of 5-deoxy-D-ribose: The DHAP Shunt

In certain pathogenic E. coli strains, 5-deoxy-D-ribose is catabolized via the dihydroxyacetone phosphate (DHAP) shunt. This pathway allows the bacterium to utilize 5'-deoxynucleosides as a carbon source.[3] The key steps involve the phosphorylation of 5-deoxy-D-ribose, followed by isomerization and cleavage into central metabolic intermediates.[3]

DHAP_Shunt 5'-Deoxyadenosine 5'-Deoxyadenosine 5-deoxy-D-ribose 5-deoxy-D-ribose 5'-Deoxyadenosine->5-deoxy-D-ribose Nucleosidase 5-deoxy-D-ribose-1-phosphate 5-deoxy-D-ribose-1-phosphate 5-deoxy-D-ribose->5-deoxy-D-ribose-1-phosphate MtnK (Kinase) 5-deoxy-D-ribulose-1-phosphate 5-deoxy-D-ribulose-1-phosphate 5-deoxy-D-ribose-1-phosphate->5-deoxy-D-ribulose-1-phosphate Isomerase DHAP + Propionaldehyde DHAP + Propionaldehyde 5-deoxy-D-ribulose-1-phosphate->DHAP + Propionaldehyde Aldolase

Caption: The DHAP shunt pathway for 5-deoxy-D-ribose catabolism in E. coli.

Proposed Metabolic Pathway for 5-deoxy-L-ribose

Direct experimental evidence for the metabolic fate of 5-deoxy-L-ribose is scarce. However, based on the catabolism of other L-sugars, such as L-glucose in Paracoccus sp. 43P, a plausible oxidative pathway can be proposed.[5][6][7] This hypothetical pathway would involve an initial oxidation, followed by a series of enzymatic reactions to convert it into intermediates of central metabolism.

Proposed_L_Ribose_Pathway 5-deoxy-L-ribose 5-deoxy-L-ribose 5-deoxy-L-ribonate 5-deoxy-L-ribonate 5-deoxy-L-ribose->5-deoxy-L-ribonate Dehydrogenase Intermediates Intermediates 5-deoxy-L-ribonate->Intermediates Further Enzymatic Steps Central Metabolism Central Metabolism Intermediates->Central Metabolism

Caption: A proposed oxidative pathway for the metabolism of 5-deoxy-L-ribose.

Quantitative Data Comparison

The following tables summarize the available kinetic data for enzymes involved in the metabolism of 5-deoxy-D-ribose and a comparator L-sugar, L-glucose. This data can serve as a baseline for designing experiments to characterize enzymes acting on 5-deoxy-L-ribose.

Table 1: Kinetic Parameters of E. coli MtnK with 5-deoxy-D-ribose [3]

EnzymeSubstrateKmkcatkcat/Km (M-1s-1)
MtnK5-deoxy-D-riboseN/AN/AN/A
Data not available in the cited literature.

Table 2: Kinetic Parameters of L-glucose Dehydrogenase (LgdA) from Paracoccus sp. 43P [7]

EnzymeSubstrateKm (mM)kcat (min-1)
LgdAL-glucose44.4 ± 6.3710 ± 24
D-glucose20.2 ± 2.6134 ± 3.4
myo-inositol1.83 ± 0.28764 ± 24
scyllo-inositol2.87 ± 0.171130 ± 19

Experimental Protocols

Validating the metabolic fate of 5-deoxy-L-ribose requires a series of well-defined experiments. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Enzymatic Assay for 5-deoxy-L-ribose Dehydrogenase Activity

This protocol is designed to identify and characterize putative dehydrogenases that act on 5-deoxy-L-ribose, based on protocols for similar sugar dehydrogenases.[8][9]

Objective: To determine if a cell-free extract or a purified enzyme can oxidize 5-deoxy-L-ribose in an NAD+ or NADP+-dependent manner.

Materials:

  • 5-deoxy-L-ribose

  • NAD+ and NADP+ solutions

  • Tris-HCl buffer (pH 8.0)

  • MgCl2

  • Cell-free extract or purified enzyme

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 2 mM MgCl2, and 2.5 mM NAD+ or NADP+.

  • Add varying concentrations of 5-deoxy-L-ribose to the reaction mixture.

  • Initiate the reaction by adding the cell-free extract or a fixed concentration of the purified enzyme.

  • Monitor the increase in absorbance at 340 nm (due to the formation of NADH or NADPH) over time using a spectrophotometer.

  • Calculate initial reaction rates from the linear portion of the absorbance versus time plot.

  • If activity is detected, proceed to determine Km and Vmax by fitting the initial rate data to the Michaelis-Menten equation.

Protocol 2: Whole-Cell Metabolism Study Using Isotope Tracing

This protocol outlines a general approach to trace the metabolic fate of 5-deoxy-L-ribose in a whole-cell system.

Objective: To identify the metabolic intermediates and end products of 5-deoxy-L-ribose catabolism.

Materials:

  • 13C-labeled 5-deoxy-L-ribose

  • Bacterial or eukaryotic cell culture

  • Growth medium

  • Quenching solution (e.g., cold methanol)

  • Instrumentation for metabolite extraction and analysis (e.g., LC-MS, GC-MS, NMR)

Procedure:

  • Grow cell cultures to the desired density.

  • Introduce 13C-labeled 5-deoxy-L-ribose into the growth medium.

  • Collect cell samples at various time points.

  • Immediately quench metabolic activity by adding a cold quenching solution.

  • Extract intracellular metabolites.

  • Analyze the extracts using LC-MS, GC-MS, or NMR to identify and quantify 13C-labeled metabolites.

  • Map the labeled metabolites to known metabolic pathways to elucidate the catabolic route of 5-deoxy-L-ribose.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the metabolism of a novel sugar analog like 5-deoxy-L-ribose.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo/Whole-Cell Analysis Enzyme_Screening Enzyme Screening (Dehydrogenase Assay) Kinetic_Analysis Kinetic Analysis (Km, Vmax) Enzyme_Screening->Kinetic_Analysis Pathway_Elucidation Metabolic Pathway Elucidation Kinetic_Analysis->Pathway_Elucidation Isotope_Tracing 13C-labeled 5-deoxy-L-ribose Feeding Metabolite_Extraction Metabolite Extraction Isotope_Tracing->Metabolite_Extraction Metabolomic_Analysis LC-MS/GC-MS/NMR Analysis Metabolite_Extraction->Metabolomic_Analysis Metabolomic_Analysis->Pathway_Elucidation

Caption: A general experimental workflow for validating the metabolic fate of a sugar.

Conclusion

The metabolic fate of 5-deoxy-L-ribose remains an open area for investigation. By leveraging knowledge from related D-sugars and other L-sugars, a directed experimental approach can be formulated. The comparative data and detailed protocols provided in this guide offer a foundational framework for researchers to design and execute studies aimed at elucidating the metabolic pathways of 5-deoxy-L-ribose, which could have significant implications for drug development and biotechnology.

References

Safety & Regulatory Compliance

Safety

Essential Guide to the Safe Disposal of 5-deoxy-L-ribose

This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 5-deoxy-L-ribose, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 5-deoxy-L-ribose, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 5-deoxy-L-ribose with appropriate care in a well-ventilated area.[1][2] Always consult the specific Safety Data Sheet (SDS) for the compound if available. Based on data for structurally similar compounds, the following personal protective equipment (PPE) is recommended.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Safety goggles or glassesProtects eyes from potential splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.[1][2]
Body Protection Laboratory coatProtects clothing and skin from contamination.[2]

Step-by-Step Disposal Protocol

The disposal of 5-deoxy-L-ribose should be conducted in a manner that minimizes environmental impact and adheres to institutional and local regulations.

Step 1: Waste Identification and Segregation

  • Confirm that the waste is solely 5-deoxy-L-ribose and not mixed with other hazardous materials.

  • If it is in a solution, identify the solvent to ensure proper waste stream segregation.

  • Keep solid 5-deoxy-L-ribose waste separate from liquid waste.

Step 2: Solid Waste Disposal

  • Carefully sweep up any solid 5-deoxy-L-ribose, avoiding the creation of dust.[2][3]

  • Place the solid waste into a clearly labeled, sealed, and suitable container for chemical waste.[1][2][3]

  • Store the container in a designated, well-ventilated, and cool, dry area away from incompatible materials such as strong oxidizing agents.[4]

Step 3: Liquid Waste Disposal (for solutions containing 5-deoxy-L-ribose)

  • Do not pour solutions containing 5-deoxy-L-ribose down the drain.[1][5]

  • Collect the liquid waste in a labeled, sealable, and appropriate chemical waste container.

  • The container should be stored in a designated secondary containment area to prevent spills.

Step 4: Disposal of Contaminated Materials

  • Any materials used for cleaning up spills, such as paper towels, should be placed in the solid chemical waste container.

  • Dispose of contaminated gloves and other disposable PPE as solid chemical waste.[3]

Step 5: Final Disposal

  • Arrange for the collection and disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

  • Adhere to all local, state, and federal regulations for chemical waste disposal.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures immediately.

Table 2: Emergency Procedures for 5-deoxy-L-ribose

IncidentProcedure
Skin Contact Wash the affected area immediately with soap and plenty of water.[1][2][3]
Eye Contact Rinse eyes thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][2][3]
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Small Spill For solid spills, carefully sweep up the material to avoid dust formation and place it in a suitable, closed container for disposal.[2][3] Clean the spill area with soap and water.[2]

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of 5-deoxy-L-ribose.

cluster_prep Preparation cluster_waste_id Waste Identification cluster_disposal Disposal Path cluster_final Final Steps start Start: Have 5-deoxy-L-ribose Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste Type ppe->identify solid_waste Solid Waste (Sweep and contain) identify->solid_waste Solid liquid_waste Liquid Waste (Contain in sealed container) identify->liquid_waste Liquid contaminated_items Contaminated Items (Gloves, wipes) identify->contaminated_items Contaminated Materials collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid contaminated_items->collect_solid storage Store in Designated Waste Area collect_solid->storage collect_liquid->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup end End: Disposal Complete ehs_pickup->end

Caption: Workflow for the safe disposal of 5-deoxy-L-ribose.

References

Handling

Personal protective equipment for handling 5-deoxy-L-ribose

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-deoxy-L-ribose. The following procedures are based on available data for structural...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-deoxy-L-ribose. The following procedures are based on available data for structurally related compounds, such as 5-Deoxy-D-ribose and its intermediates, due to a lack of a specific safety data sheet (SDS) for 5-deoxy-L-ribose. Adherence to these guidelines is essential for ensuring laboratory safety.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment is mandatory when handling 5-deoxy-L-ribose and its intermediates.[1] The required PPE is detailed below to prevent skin exposure, eye contact, and respiratory irritation.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical safety goggles compliant with OSHA or European Standard EN166 regulations.[1]
Hand Protection GlovesChemical-impermeable gloves.[2] Gloves must be inspected before use.[2]
Body Protection Lab Coat/ClothingProtective clothing to prevent skin exposure.[1][2]
Respiratory Protection Respirator/Fume HoodA respirator may be necessary for intermediates that can cause respiratory irritation.[1] Work should be conducted in a well-ventilated area or under a fume hood.[1]

Operational Plan: Step-by-Step Handling Procedures

Safe handling of 5-deoxy-L-ribose requires adherence to the following procedural steps to minimize exposure and contamination risk.

  • Preparation :

    • Ensure a well-ventilated workspace, preferably a chemical fume hood.[1]

    • Assemble all necessary PPE as detailed in the table above.

    • Have spill cleanup materials readily available.

  • Handling the Compound :

    • Wear all required PPE before handling the substance.

    • Avoid the formation of dust and aerosols.[2][3]

    • Prevent contact with skin and eyes.[2][3]

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[2][3]

  • Post-Handling :

    • Securely close the primary container and store it at the recommended temperature of 2-8°C.[1]

    • Thoroughly clean all surfaces and equipment used.

    • Wash hands and any exposed skin with soap and water.[1]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1]

  • Skin Contact : Wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[2]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a physician or Poison Control Center immediately.[2]

  • Spill Response :

    • For small spills, carefully sweep up the material, avoiding dust formation.[1]

    • Place the spilled material into a suitable, closed container for disposal.[1]

    • Ensure the area is well-ventilated.[1]

    • For larger spills, evacuate the area and alert appropriate personnel.[1]

Disposal Plan

Proper disposal of 5-deoxy-L-ribose and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : While some related compounds may not be classified as hazardous waste, it is best practice to treat 5-deoxy-L-ribose and its waste as hazardous unless confirmed otherwise by institutional guidelines.[1]

  • Containerization : Collect waste material and contaminated PPE in a suitable, closed, and properly labeled container.[1][2]

  • Disposal Protocol : Dispose of all waste materials in accordance with your institution's specific hazardous waste disposal protocols and local regulations.[1]

Workflow for Safe Handling and Disposal

prep_ppe Don Appropriate PPE prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace prep_spill_kit Ensure Spill Kit is Available prep_workspace->prep_spill_kit handle_compound Handle 5-deoxy-L-ribose prep_spill_kit->handle_compound avoid_dust Avoid Dust/Aerosol Formation handle_compound->avoid_dust avoid_contact Prevent Skin/Eye Contact handle_compound->avoid_contact store_compound Store Compound at 2-8°C avoid_dust->store_compound avoid_contact->store_compound clean_workspace Clean Workspace and Equipment store_compound->clean_workspace wash_hands Wash Hands Thoroughly clean_workspace->wash_hands collect_waste Collect Waste in Labeled Container wash_hands->collect_waste dispose_waste Dispose as Hazardous Waste collect_waste->dispose_waste

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-deoxy-L-ribose
Reactant of Route 2
Reactant of Route 2
5-deoxy-L-ribose
© Copyright 2026 BenchChem. All Rights Reserved.